L-Methionine-13C,d5
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C5H11NO2S |
|---|---|
分子量 |
155.24 g/mol |
IUPAC名 |
(2S)-2-amino-2,3,3,4,4-pentadeuterio-4-(113C)methylsulfanylbutanoic acid |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1+1,2D2,3D2,4D |
InChIキー |
FFEARJCKVFRZRR-MMGKRZGSSA-N |
異性体SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])S[13CH3])N |
正規SMILES |
CSCCC(C(=O)O)N |
製品の起源 |
United States |
Foundational & Exploratory
L-Methionine-13C,d5: A Technical Guide for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the applications of L-Methionine-13C,d5 in scientific research. This compound is a stable isotope-labeled (SIL) form of the essential amino acid L-methionine. This labeling, which incorporates one carbon-13 atom and five deuterium (B1214612) atoms, renders the molecule heavier than its endogenous counterpart. This key characteristic makes it an invaluable tool in mass spectrometry-based quantitative analysis, metabolic flux studies, and quantitative proteomics.
Core Applications in Research
This compound serves two primary functions in research:
-
Internal Standard for Quantitative Analysis: In quantitative mass spectrometry (LC-MS/MS), this compound is used as an internal standard to accurately quantify the concentration of endogenous L-methionine and related metabolites in various biological matrices.[1] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation, chromatography, and ionization.[2] This co-elution and co-ionization allow for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise quantification.[3]
-
Metabolic Tracer for Flux Analysis: As a metabolic tracer, this compound is introduced into biological systems, such as cell cultures or whole organisms, to trace the metabolic fate of methionine through various biochemical pathways.[1][4] By tracking the incorporation of the stable isotopes into downstream metabolites, researchers can elucidate metabolic pathways and quantify the rates (fluxes) of these reactions.[4][5] This is particularly crucial for understanding the methionine cycle, which is central to cellular methylation, polyamine synthesis, and redox homeostasis.
Data Presentation: Properties of L-Methionine Isotopologues
The selection of a specific isotopologue of L-methionine depends on the experimental requirements, including the analytical platform and the specific metabolic pathway under investigation. The following table summarizes the properties of commonly used stable isotope-labeled L-methionine variants.
| Isotopologue | Label | Molecular Weight ( g/mol ) | Isotopic Purity | Key Applications |
| This compound | 1x 13C, 5x 2H | 155.23 | >98% | Internal Standard (LC-MS), Metabolic Tracer |
| L-Methionine-13C5 | 5x 13C | 154.17 | >99% | Metabolic Tracer, SILAC Proteomics |
| L-Methionine-d3 (methyl-d3) | 3x 2H | 152.23 | >98% | Internal Standard (LC-MS), Metabolic Tracer |
| L-Methionine-13C5,15N | 5x 13C, 1x 15N | 155.17 | >98% | Metabolic Tracer, SILAC Proteomics, NMR studies |
Experimental Protocols
Use of this compound as an Internal Standard for LC-MS/MS Quantification of L-Methionine
This protocol provides a general framework for the quantification of L-methionine in biological samples, such as plasma or cell extracts.
a. Materials:
-
This compound (as internal standard)
-
L-Methionine (for calibration curve)
-
Biological sample (e.g., plasma, cell lysate)
-
Protein precipitation agent (e.g., sulfosalicylic acid, methanol)
-
LC-MS grade solvents (e.g., water, acetonitrile (B52724), formic acid)
b. Sample Preparation:
-
Spiking of Internal Standard: To a known volume or weight of the biological sample, add a precise amount of this compound solution to achieve a final concentration within the linear range of the assay (e.g., 10-100 µM).
-
Protein Precipitation: Add a protein precipitation agent to the sample (e.g., 3 volumes of cold methanol (B129727) to 1 volume of sample). Vortex thoroughly.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the analyte and internal standard.
-
Solvent Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
c. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a suitable column for amino acid analysis, such as a HILIC or a mixed-mode column.[6] A typical gradient elution can be performed with mobile phases consisting of water and acetonitrile with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization.[7]
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both L-methionine and this compound.
-
L-Methionine: e.g., Q1: 150.1 -> Q3: 104.1
-
This compound: e.g., Q1: 155.2 -> Q3: 109.1
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the L-methionine standard to the this compound internal standard against the concentration of the L-methionine standard. Determine the concentration of L-methionine in the unknown samples by interpolating their peak area ratios from the calibration curve.
d. Method Validation: The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.[7] The following table presents typical validation parameters reported in the literature for similar assays.
| Parameter | Typical Value |
| Linearity (R²) | >0.99 |
| LOD | 0.04 - 0.2 µmol/l |
| LOQ | 0.1 - 0.7 µmol/l |
| Intra-day Precision (%CV) | < 5% |
| Inter-day Precision (%CV) | < 10% |
| Recovery | 90 - 110% |
Metabolic Flux Analysis of the Methionine Cycle using this compound
This protocol outlines a general workflow for tracing the metabolism of methionine in cultured cells.
a. Cell Culture and Labeling:
-
Culture cells in standard medium to the desired confluency.
-
Replace the standard medium with a medium containing a known concentration of this compound.
-
Incubate the cells for various time points to allow for the uptake and metabolism of the labeled methionine.
b. Metabolite Extraction:
-
At each time point, rapidly quench the metabolism by, for example, aspirating the medium and adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
c. LC-MS/MS Analysis:
-
Analyze the extracted metabolites using LC-MS/MS.
-
Monitor for the mass isotopologues of downstream metabolites of the methionine cycle, such as S-adenosylmethionine (SAM), S-adenosylhomocysteine (SAH), and homocysteine, to determine the extent of 13C and/or deuterium incorporation.
d. Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for natural isotope abundance.
-
Use the time-course data of isotope labeling in various metabolites to calculate the metabolic fluxes through the different reactions of the methionine cycle using mathematical models.[4]
Mandatory Visualizations
Caption: Metabolic flux through the methionine cycle traced with this compound.
Caption: Workflow for L-Methionine quantification using this compound as an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 4. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
L-Methionine-13C,d5 Metabolic Labeling: A Technical Guide
This in-depth technical guide explores the core principles, experimental protocols, and applications of L-Methionine-13C,d5 in metabolic labeling for quantitative proteomics. It is intended for researchers, scientists, and drug development professionals seeking to leverage stable isotope labeling for precise protein quantification and analysis of methionine metabolism.
Core Principles of Metabolic Labeling with this compound
Metabolic labeling with stable isotopes is a powerful technique for accurately quantifying dynamic changes in protein abundance. The methodology relies on introducing non-radioactive, heavy isotopes of elements into amino acids, which are then incorporated into proteins during cellular protein synthesis.[1] this compound is a specific isotopologue of the essential amino acid L-methionine, where one carbon atom is replaced by its heavy isotope, carbon-13 (¹³C), and five hydrogen atoms are replaced by deuterium (B1214612) (²H or D).
The fundamental principle of using this compound is based on the Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) methodology. In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid.[1] One population is grown in "light" medium containing the natural, unlabeled L-methionine, while the other is grown in "heavy" medium containing this compound.
Over several cell divisions, the "heavy" L-methionine is incorporated into all newly synthesized proteins in the second cell population.[1] Because the isotopic labels are stable and non-radioactive, they do not alter the biochemical properties of the amino acid, and cellular metabolism proceeds normally.[1]
Following differential treatment or harvesting at various time points, the "light" and "heavy" cell populations are combined. Proteins are then extracted, digested (typically with trypsin), and analyzed by mass spectrometry. Peptides containing the "heavy" this compound will exhibit a specific mass shift compared to their "light" counterparts. The relative abundance of a protein in the two samples can be determined by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectrum.[1]
The choice of this compound offers specific advantages. The combination of ¹³C and deuterium provides a significant and unique mass shift, aiding in the clear separation and identification of labeled peptides in complex samples. Deuterium labeling can sometimes lead to a slight shift in chromatographic retention time, which needs to be considered during data analysis.
L-Methionine Metabolism and Incorporation into Proteins
L-methionine is an essential amino acid, meaning it cannot be synthesized by mammals and must be obtained from the diet. Its primary roles in the cell are as a building block for protein synthesis and as a precursor for the universal methyl donor, S-adenosylmethionine (SAM).
During protein synthesis, methionine is the initiating amino acid for most eukaryotic proteins. When this compound is supplied in the culture medium, it is charged onto the initiator and elongator tRNAs and incorporated into the growing polypeptide chain by the ribosome.
The central role of methionine in the one-carbon metabolism pathway also means that the isotopic labels from this compound can be traced through other metabolic routes, although the primary application in SILAC focuses on its direct incorporation into proteins.
Below is a diagram illustrating the key pathways of methionine metabolism.
Caption: Key metabolic pathways involving L-Methionine.
Experimental Protocols
A generalized experimental workflow for a SILAC experiment using this compound is outlined below.
Cell Culture and Labeling
-
Media Preparation: Prepare SILAC-compatible cell culture medium (e.g., DMEM or RPMI-1640) that lacks L-methionine. Supplement the "light" medium with unlabeled L-methionine and the "heavy" medium with this compound. The concentration of the labeled and unlabeled amino acids should be identical.
-
Cell Adaptation: Culture the cells in the respective "light" and "heavy" media for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acid into the proteome.
-
Experimental Treatment: Apply the experimental conditions (e.g., drug treatment, growth factor stimulation) to the cell populations.
-
Cell Harvesting and Lysis: Harvest the "light" and "heavy" cell populations and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
Sample Preparation for Mass Spectrometry
-
Protein Quantification and Mixing: Determine the protein concentration of the "light" and "heavy" cell lysates. Mix equal amounts of protein from the "light" and "heavy" samples.
-
Protein Digestion: Digest the mixed protein sample into peptides using a protease, most commonly trypsin.
-
Peptide Cleanup and Fractionation: Desalt the peptide mixture using a solid-phase extraction method. For complex samples, peptide fractionation by techniques like strong cation exchange or high-pH reversed-phase chromatography can be performed to reduce sample complexity.
Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of "light" and "heavy" peptide pairs.
The following diagram illustrates the general experimental workflow for a SILAC experiment.
Caption: A generalized workflow for SILAC-based quantitative proteomics.
Quantitative Data and Analysis
The primary quantitative output of a SILAC experiment is the ratio of the abundance of the "heavy" labeled peptide to its "light" counterpart. This ratio reflects the relative abundance of the corresponding protein under the two experimental conditions.
Isotopic Labeling and Mass Shift
The table below summarizes the properties of unlabeled L-methionine and this compound.
| Amino Acid | Molecular Formula | Monoisotopic Mass (Da) | Mass Shift (Da) |
| L-Methionine (Light) | C₅H₁₁NO₂S | 149.0510 | 0 |
| This compound | ¹³C¹²C₄¹H₆²H₅NO₂S | 155.0888 | +6.0378 |
Note: The exact mass shift may vary slightly depending on the specific isotopic composition.
Data Interpretation
A ratio of 1 indicates no change in protein abundance. A ratio greater than 1 suggests an increase in protein abundance in the "heavy" labeled sample relative to the "light" sample, while a ratio less than 1 indicates a decrease.
Applications in Research and Drug Development
The use of this compound metabolic labeling has numerous applications in biological research and pharmaceutical development:
-
Quantitative analysis of proteome-wide changes: Profiling changes in protein expression in response to drug treatment, disease progression, or environmental stimuli.
-
Studying protein turnover: By monitoring the rate of incorporation of the "heavy" amino acid, it is possible to determine the synthesis and degradation rates of proteins.
-
Analysis of post-translational modifications (PTMs): SILAC can be combined with enrichment strategies to quantify changes in PTMs such as phosphorylation, ubiquitination, and methylation.
-
Target identification and validation: Identifying the protein targets of drugs by observing changes in protein abundance or thermal stability upon drug treatment.
-
Biomarker discovery: Identifying proteins that are differentially expressed in diseased versus healthy states, which can serve as potential biomarkers for diagnosis or prognosis.
Conclusion
Metabolic labeling with this compound is a robust and accurate method for quantitative proteomics. By leveraging the principles of SILAC, researchers can gain valuable insights into the dynamic nature of the proteome and its response to various perturbations. The unique mass shift provided by the combined ¹³C and deuterium labeling makes this compound a valuable tool for precise and reliable protein quantification in a wide range of biological and biomedical applications.
References
Applications of Stable Isotope-Labeled Methionine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the applications of stable isotope-labeled methionine, a powerful tool in modern biological and biomedical research. By replacing one or more atoms in the methionine molecule with a heavier, non-radioactive isotope (e.g., ¹³C, ¹⁵N, ²H), researchers can trace the metabolic fate of this essential amino acid and the molecules it helps build. This technique has revolutionized our understanding of complex biological processes, from protein dynamics to metabolic diseases and cancer.
Quantitative Proteomics: Unraveling the Dynamics of the Proteome
Stable isotope labeling by amino acids in cell culture (SILAC) is a widely used quantitative proteomics technique that relies on the metabolic incorporation of stable isotope-labeled amino acids, including methionine, into proteins. This method allows for the accurate comparison of protein abundance between different cell populations.
Key Applications in Proteomics
-
Differential Protein Expression Analysis: SILAC enables the precise quantification of changes in protein expression in response to various stimuli, such as drug treatment, disease states, or environmental changes.
-
Protein Turnover Studies: By tracking the incorporation of labeled methionine over time, researchers can determine the synthesis and degradation rates of individual proteins, providing insights into protein homeostasis.[1][2][3]
-
Post-Translational Modification (PTM) Analysis: SILAC can be combined with enrichment techniques to quantify changes in PTMs, such as phosphorylation, methylation, and acetylation, which play crucial roles in cell signaling and regulation.
-
Protein-Protein Interaction Studies: By labeling one interacting partner, SILAC can be used to identify and quantify specific protein-protein interactions.
Data Presentation: Quantitative Proteomics
The following table summarizes representative quantitative data from SILAC-based proteomics studies.
| Application | Protein/Peptide | Fold Change (Heavy/Light) | Cell Line | Condition | Reference |
| Endoplasmic Reticulum Stress | Various | See original publication for full dataset | HeLa | Tunicamycin treatment | [4] |
| Protein Turnover | 3,106 unique proteins | See original publication for half-life values | Mouse Tissues | In vivo labeling | --INVALID-LINK-- |
Experimental Protocol: SILAC for Quantitative Proteomics
This protocol outlines the general steps for a SILAC experiment using stable isotope-labeled methionine.
1. Cell Culture and Labeling:
- Culture two populations of cells in parallel.
- One population is grown in "light" medium containing natural abundance methionine.
- The other population is grown in "heavy" medium where natural methionine is replaced with a stable isotope-labeled version (e.g., L-[¹³C₅, ¹⁵N₁]-Methionine).
- Cells should be cultured for at least five to six doublings to ensure complete incorporation of the labeled amino acid.[5]
2. Sample Preparation:
- Harvest and lyse the "light" and "heavy" cell populations.
- Combine equal amounts of protein from each lysate.
- Perform in-solution or in-gel digestion of the combined protein mixture using an appropriate protease (e.g., trypsin).
3. Mass Spectrometry Analysis:
- Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Instrumentation: Orbitrap-based mass spectrometers (e.g., LTQ-Orbitrap, Q-Exactive) are commonly used for their high resolving power and mass accuracy.[6]
- Data Acquisition: Acquire MS1 scans to detect the mass-to-charge ratio of intact peptides and MS2 scans for peptide fragmentation and identification.
4. Data Analysis:
- Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the relative abundance of "heavy" and "light" peptide pairs.
- The ratio of the peak intensities of the heavy and light isotopic forms of a peptide corresponds to the relative abundance of the protein in the two samples.
Visualization: SILAC Experimental Workflow
Caption: A generalized workflow for a SILAC experiment.
Metabolic Flux Analysis: Tracing the Flow of Metabolism
Stable isotope-labeled methionine is a crucial tracer in metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system. By tracking the incorporation of labeled methionine into various metabolites, researchers can map the flow of carbon and other elements through metabolic pathways.[7][8][9][10]
Key Applications in Metabolic Flux Analysis
-
Mapping Metabolic Pathways: Tracing the labeled methionine helps to elucidate and validate metabolic pathways and identify novel metabolic routes.
-
Quantifying Metabolic Fluxes: MFA provides quantitative data on the rates of reactions in central carbon metabolism and other pathways, offering a snapshot of the cell's metabolic state.[7][8][9][10]
-
Identifying Metabolic Bottlenecks: By analyzing flux distribution, researchers can identify rate-limiting steps in biosynthetic pathways, which is valuable for metabolic engineering and drug development.
-
Understanding Disease Metabolism: MFA is used to study metabolic reprogramming in diseases like cancer, providing insights into tumor growth and potential therapeutic targets.[11]
Data Presentation: Metabolic Flux Analysis
The following table presents representative quantitative data from a metabolic flux analysis study using ¹³C-methionine in human fibrosarcoma cells. Fluxes are given in nmol/µL-cells/h.
| Metabolic Flux | MTAP-proficient | MTAP-deficient | Reference |
| Net Methionine Uptake | 0.81 ± 0.05 | 0.77 ± 0.04 | [7] |
| Transmethylation | 0.12 ± 0.02 | 0.11 ± 0.02 | [7] |
| Propylamine Transfer | 0.13 ± 0.02 | 0.11 ± 0.02 | [7] |
| Methionine Synthase | 0.03 ± 0.02 | 0.02 ± 0.01 | [7] |
| Ornithine Decarboxylase | 0.05 ± 0.01 | 0.10 ± 0.01 | [7] |
Experimental Protocol: ¹³C-Metabolic Flux Analysis
This protocol provides a general outline for a ¹³C-MFA experiment with labeled methionine.
1. Cell Culture and Labeling:
- Culture cells in a defined medium.
- Switch to a medium containing a ¹³C-labeled methionine as the tracer.
- Collect cell samples at various time points to monitor the incorporation of the label into intracellular metabolites.
2. Metabolite Extraction:
- Quench metabolism rapidly to prevent further enzymatic activity, often using cold methanol.
- Extract metabolites from the cell pellets.
3. Mass Spectrometry Analysis:
- Analyze the metabolite extracts using LC-MS or gas chromatography-mass spectrometry (GC-MS).
- Sample Preparation for GC-MS: Derivatization is often required to increase the volatility of polar metabolites.
- Measure the mass isotopomer distributions of key metabolites.
4. Data Analysis and Flux Calculation:
- Correct the raw MS data for natural isotope abundance.
- Use specialized software (e.g., INCA, Metran) to fit the labeling data to a metabolic model and estimate the metabolic fluxes.
Visualization: Methionine Metabolism Pathways
Caption: Key pathways in methionine metabolism.
Clinical Diagnostics and Drug Development
Stable isotope-labeled methionine, particularly with the positron-emitting isotope carbon-11 (B1219553) (¹¹C), has significant applications in clinical diagnostics, primarily in oncology.
Key Applications in Clinical Settings
-
Positron Emission Tomography (PET) Imaging: [¹¹C]-Methionine is used as a tracer in PET scans to visualize and quantify metabolic activity in tumors. Cancer cells often exhibit increased methionine uptake to support their high proliferation rates.
-
Tumor Delineation and Staging: [¹¹C]-Methionine PET can help define the boundaries of tumors, especially in the brain, and aid in cancer staging.
-
Monitoring Treatment Response: Changes in [¹¹C]-methionine uptake can indicate the effectiveness of cancer therapies.
-
Drug Development: Stable isotope-labeled methionine can be used in pharmacokinetic and pharmacodynamic studies to trace the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates.
Data Presentation: Clinical Applications
The following table summarizes representative data from a study on the diagnostic performance of [¹¹C]-Methionine PET in brain metastases.
| PET Parameter | Sensitivity (%) | Specificity (%) | Positive Predictive Value (%) | Negative Predictive Value (%) | Reference |
| SUVmax | 78.57 | 70.59 | 74.32 | 75.25 | [12] |
| SUVmean | 71.43 | 70.59 | 74.97 | 55.70 | [12] |
| SUVpeak | 78.57 | 70.59 | 74.32 | 75.25 | [12] |
| T/Nmax-mean | 71.43 | 70.59 | 72.46 | 69.52 | [12] |
| T/Nmean | 71.43 | 64.71 | 68.68 | 67.65 | [12] |
| T/Npeak-mean | 71.43 | 64.71 | 70.56 | 64.32 | [12] |
Experimental Protocol: [¹¹C]-Methionine PET Imaging
This protocol provides a simplified overview of a clinical [¹¹C]-Methionine PET scan.
1. Patient Preparation:
- Patients are typically required to fast for a specific period before the scan.
2. Radiotracer Administration:
- [¹¹C]-Methionine is synthesized in a cyclotron and administered to the patient, usually via intravenous injection.
3. PET/CT or PET/MRI Scanning:
- After a designated uptake period, the patient is scanned using a PET scanner, often in combination with a CT or MRI scanner for anatomical co-registration.
- The PET scanner detects the positrons emitted from the decay of ¹¹C, allowing for the three-dimensional reconstruction of radiotracer distribution.
4. Image Analysis:
- The PET images are analyzed to quantify the uptake of [¹¹C]-Methionine in different tissues.
- Standardized Uptake Values (SUVs) and tumor-to-background ratios are common metrics used for quantitative assessment.
Visualization: Clinical Application Workflow
Caption: A typical workflow for a clinical [¹¹C]-Methionine PET scan.
References
- 1. Harmonizing Labeling and Analytical Strategies to Obtain Protein Turnover Rates in Intact Adult Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein turnover: measurement of proteome dynamics by whole animal metabolic labelling with stable isotope labelled amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studying Whole-Body Protein Turnover Using Stable-Isotope Labeled Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SILAC-based quantitative proteomics using mass spectrometry quantifies endoplasmic reticulum stress in whole HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. profiles.foxchase.org [profiles.foxchase.org]
- 9. Quantitation of cellular metabolic fluxes of methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Methionine Cycle in Cancer Metabolism and Tumor Progression - Creative Proteomics [creative-proteomics.com]
- 12. Protein turnover models for LC–MS data of heavy water metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
L-Methionine-13C,d5: A Technical Guide for Researchers
An In-depth Whitepaper on the Properties, Applications, and Experimental Protocols for the Stable Isotope-Labeled Amino Acid, L-Methionine-13C,d5.
This technical guide provides a comprehensive overview of this compound, a stable isotope-labeled (SIL) amino acid, for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, highlights its primary applications in quantitative proteomics and metabolic flux analysis, and provides detailed experimental protocols for its use.
Core Properties of this compound
This compound is a form of the essential amino acid L-methionine where one carbon atom is replaced by its heavy isotope, carbon-13 (¹³C), and five hydrogen atoms are replaced by deuterium (B1214612) (d or ²H). This labeling makes it an ideal internal standard and tracer for various mass spectrometry-based analytical techniques.
Identification and Chemical Properties
| Property | Value | Reference |
| CAS Number | 2483824-33-3 | [1] |
| Molecular Formula | C₄¹³CH₆D₅NO₂S | [1] |
| Molecular Weight | 155.23 g/mol | |
| Synonyms | (S)-2-Amino-4-(methylthio)butanoic acid-13C,d5; L-Met-13C,d5 | [1] |
| Isotopic Purity | Typically ≥99% for ¹³C; ≥98% for D | |
| Chemical Purity | Typically ≥98% |
Physical Properties
| Property | Value (for unlabeled L-Methionine) | Reference |
| Melting Point | 284 °C (decomposes) | |
| Solubility | Soluble in water, dilute acids, and dilute alkali. Slightly soluble in ethanol. Insoluble in ether. | |
| Appearance | White crystalline powder or flakes |
Key Applications in Research
The primary utility of this compound lies in its application as a tracer and internal standard in quantitative proteomics and metabolomics. Its key applications include Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Metabolic Flux Analysis (MFA).
Quantitative Proteomics: The SILAC Method
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for the accurate relative quantification of proteins in different cell populations. The method involves metabolically labeling the entire proteome of one cell population with a "heavy" amino acid, such as this compound, while a control population is grown in media containing the natural "light" amino acid.
When the two cell populations are mixed, the proteins from each can be distinguished by mass spectrometry due to the mass difference imparted by the heavy isotope. The ratio of the peak intensities of the heavy and light peptides corresponds to the relative abundance of the proteins in the two samples.
Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing a ¹³C-labeled substrate, such as this compound, into a cell culture, researchers can trace the path of the labeled carbon atoms through the metabolic network. The distribution of the ¹³C label in various metabolites is measured by mass spectrometry or NMR, and this data is used to calculate the intracellular metabolic fluxes.
Experimental Protocols and Workflows
SILAC Experimental Workflow
The SILAC workflow can be broadly divided into three stages: labeling, sample preparation and mixing, and mass spectrometry analysis.
Caption: General experimental workflow for SILAC-based quantitative proteomics.
Methodology:
-
Cell Culture and Labeling: Two populations of cells are cultured in parallel. One is grown in a "light" medium containing natural L-methionine, and the other in a "heavy" medium where the natural methionine is replaced with this compound. Cells are cultured for at least five to six cell divisions to ensure complete incorporation of the labeled amino acid into the proteome.
-
Experimental Treatment: The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control).
-
Cell Lysis and Protein Extraction: After treatment, the cells are harvested, and proteins are extracted from both populations.
-
Sample Mixing: Equal amounts of protein from the "light" and "heavy" cell lysates are combined.
-
Protein Digestion: The combined protein mixture is digested into smaller peptides using a protease, most commonly trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The mass spectra are analyzed to identify peptides and to quantify the intensity ratio of the "heavy" and "light" isotopic pairs. This ratio reflects the relative abundance of the corresponding protein under the different experimental conditions.
¹³C-Metabolic Flux Analysis (MFA) Workflow
The workflow for ¹³C-MFA involves introducing a ¹³C-labeled tracer and analyzing the resulting distribution of the heavy isotope in various metabolites.
Caption: General workflow for ¹³C-Metabolic Flux Analysis (MFA).
Methodology:
-
Tracer Selection and Experimental Design: A ¹³C-labeled substrate, in this case, this compound, is chosen as the tracer. The experiment is designed to achieve a metabolic and isotopic steady state.
-
Steady-State Culture and Sample Collection: Cells are cultured in a medium containing the ¹³C-labeled tracer until the isotopic labeling of intracellular metabolites reaches a steady state. Samples are then collected.
-
Metabolic Quenching and Metabolite Extraction: Metabolic activity is rapidly quenched to prevent further changes in metabolite levels, and intracellular metabolites are extracted.
-
Isotopic Labeling Measurement: The extracted metabolites are analyzed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to determine the distribution of the ¹³C label.
-
Flux Estimation and Model Solution: A computational model of the cell's metabolic network is used to estimate the intracellular metabolic fluxes that best reproduce the experimentally measured labeling patterns.
Signaling Pathways and Logical Relationships
The use of this compound in SILAC experiments allows for the quantitative analysis of changes in protein expression in response to various stimuli, providing insights into signaling pathways. For example, in the study of a receptor tyrosine kinase (RTK) signaling pathway, SILAC can be used to identify and quantify proteins that are differentially phosphorylated or whose expression levels change upon activation of the receptor.
Caption: Logical workflow for using SILAC to study signaling pathways.
This logical diagram illustrates how SILAC, utilizing a heavy amino acid like this compound, can be integrated with techniques like immunoprecipitation to enrich for specific protein populations (e.g., phosphorylated proteins) and quantitatively analyze changes within a signaling cascade.
Conclusion
This compound is a versatile and powerful tool for modern biological research. Its application in SILAC and MFA enables precise and accurate quantification of the proteome and metabolome, providing invaluable insights into cellular physiology, disease mechanisms, and drug action. The experimental workflows detailed in this guide provide a foundation for researchers to effectively incorporate this stable isotope-labeled amino acid into their studies.
References
understanding mass shift in L-Methionine-13C,d5 SILAC
An In-depth Technical Guide to Understanding Mass Shift in L-Methionine-¹³C,d₅ SILAC
Introduction to SILAC-based Quantitative Proteomics
Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for accurate mass spectrometry (MS)-based quantitative proteomics.[1][2][3][4] The core principle involves replacing a standard essential amino acid in the cell culture medium with a non-radioactive, heavy isotope-labeled counterpart.[4] As cells grow and divide, they incorporate this heavy amino acid into all newly synthesized proteins. This in-vivo labeling approach allows for the direct comparison of protein abundance between different cell populations, for instance, a drug-treated sample versus a control.
This guide provides a detailed examination of SILAC experiments utilizing L-Methionine-¹³C,d₅, focusing on the resulting mass shift, experimental protocols, and data interpretation for researchers and professionals in drug development.
The Core Principle: Mass Shift of L-Methionine-¹³C,d₅
In this specific SILAC method, the standard ("light") L-Methionine is substituted with a "heavy" version where one carbon atom is replaced by its heavy isotope, ¹³C, and five hydrogen atoms are replaced by deuterium (B1214612) (d or ²H). This specific labeling pattern induces a precise and predictable mass increase in every methionine-containing peptide and protein.
The exact mass shift is a critical parameter for the mass spectrometer to distinguish between peptides from the control ("light") and experimental ("heavy") cell populations.
Calculation of the Mass Shift
The total mass shift is the sum of the mass differences between the heavy and light isotopes. The most common commercially available form of L-Methionine-¹³C,d₅ involves labeling the methyl group with ¹³C and replacing the five hydrogens on the C2, C3, and C4 positions with deuterium.
| Isotope Comparison | Mass of Light Isotope (Da) | Mass of Heavy Isotope (Da) | Mass Difference (Da) | Number of Substitutions | Total Shift (Da) |
| Carbon | ¹²C = 12.000000 | ¹³C = 13.003355 | +1.003355 | 1 | +1.003355 |
| Hydrogen | ¹H = 1.007825 | ²H (D) = 2.014102 | +1.006277 | 5 | +5.031385 |
| Total | +6.03474 |
This calculated mass difference of +6.035 Da is consistently observed for every peptide containing one heavy L-Methionine residue.
Caption: Isotopic labeling of L-Methionine results in a +6.035 Da mass shift.
Detailed Experimental Protocol
A typical SILAC experiment is conducted in two main phases: an adaptation and labeling phase, followed by the experimental phase.
Adaptation and Labeling Phase
The primary goal of this phase is to achieve near-complete (>98%) incorporation of the heavy amino acid into the proteome.
-
Media Preparation : Prepare SILAC-specific cell culture media (e.g., DMEM or RPMI 1640) that lacks standard L-lysine, L-arginine, and L-methionine. For this experiment, supplement the media with L-lysine and L-arginine, and then divide it into two batches:
-
Light Medium : Supplement with standard ("light") L-Methionine.
-
Heavy Medium : Supplement with L-Methionine-¹³C,d₅.
-
-
Serum : Use dialyzed fetal bovine serum (dFBS) to prevent the introduction of unlabeled amino acids present in standard serum.
-
Cell Culture : Culture two separate populations of cells. One population is grown exclusively in the "light" medium, and the other in the "heavy" medium. Cells should be passaged for at least five to six cell divisions to ensure full incorporation of the labeled amino acid.
-
Incorporation Check (Optional but Recommended) : After several passages, a small sample of the "heavy" cells can be harvested, its proteins extracted and digested, and analyzed by MS to confirm the labeling efficiency.
Experimental Phase
-
Treatment : Apply the experimental condition (e.g., drug treatment, growth factor stimulation) to one of the cell populations (typically the "heavy" one), while the other ("light") population serves as the control.
-
Harvesting and Mixing : After the treatment period, harvest both the light and heavy cell populations. Count the cells accurately and combine them in a precise 1:1 ratio. This step is crucial as it minimizes downstream sample handling variability.
-
Protein Extraction and Digestion :
-
Lyse the combined cell pellet using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration using a standard assay (e.g., BCA).
-
Denature, reduce, and alkylate the proteins.
-
Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.
-
-
LC-MS/MS Analysis :
-
The resulting peptide mixture is desalted and cleaned up.
-
The peptides are then separated using liquid chromatography (LC) and analyzed by a high-resolution mass spectrometer, such as a Thermo Fisher Orbitrap. The MS instrument will acquire MS1 spectra (for quantification) and MS2 spectra (for peptide identification).
-
Data Analysis
-
Peptide Identification and Quantification : Use specialized proteomics software, such as MaxQuant, to process the raw MS data. The software identifies peptides from the MS2 spectra and, in the MS1 spectra, identifies pairs of peptide peaks separated by the specific mass shift of L-Methionine-¹³C,d₅ (6.035 Da).
-
Ratio Calculation : The software calculates the ratio of the signal intensity of the heavy peptide to that of the light peptide (H/L ratio). This ratio directly reflects the relative abundance of the protein between the two experimental conditions.
Caption: The SILAC experimental workflow from cell labeling to data analysis.
Data Presentation and Interpretation
Quantitative data from SILAC experiments are typically presented in tables, highlighting proteins with significant changes in abundance. An H/L ratio greater than 1 indicates protein upregulation in the treated sample, while a ratio less than 1 signifies downregulation.
Example Quantitative Data Table
The following table represents hypothetical data from an experiment where cells treated with a novel kinase inhibitor ("Heavy" sample) are compared to untreated control cells ("Light" sample).
| Protein ID | Gene Name | H/L Ratio | p-value | Regulation |
| P04637 | TP53 | 3.15 | 0.002 | Upregulated |
| P60709 | ACTB | 1.02 | 0.950 | Unchanged |
| P31749 | AKT1 | 0.45 | 0.008 | Downregulated |
| Q06609 | MAPK1 | 0.98 | 0.890 | Unchanged |
| P11362 | HSP90AA1 | 2.50 | 0.011 | Upregulated |
| P00533 | EGFR | 0.21 | 0.001 | Downregulated |
Application in Drug Development: Signaling Pathway Analysis
SILAC is invaluable in drug development for elucidating mechanisms of action, identifying off-target effects, and discovering biomarkers of drug response. By quantifying changes across the proteome, researchers can map the impact of a compound on specific cellular signaling pathways.
For example, if a drug is designed to inhibit a receptor tyrosine kinase (RTK), SILAC can confirm the downregulation of downstream signaling proteins and identify other affected pathways, providing a comprehensive view of the drug's cellular effects.
References
Navigating the Proteome: A Technical Guide to Isotope-Based Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular biology, proteins are the primary architects and executors of function. Understanding the dynamic changes in protein abundance is paramount to unraveling disease mechanisms, identifying novel drug targets, and developing more effective therapeutics. Quantitative proteomics, a powerful analytical discipline, provides the tools to measure and compare the levels of thousands of proteins within complex biological samples. Among the various approaches, isotope-based methods stand out for their accuracy and robustness.
This in-depth technical guide delves into the foundational concepts of quantitative proteomics using stable isotopes. We will explore the core principles, experimental workflows, and data interpretation of three seminal techniques: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT). This guide is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively leverage these powerful technologies in their work. The application of these techniques is crucial in drug discovery and development for validating drug targets, understanding disease mechanisms, and evaluating therapeutic effects.[1][2]
Core Principles of Isotopic Labeling
Isotope-based quantitative proteomics relies on the principle of introducing stable (non-radioactive) heavy isotopes into proteins or peptides, creating a mass shift that can be detected by a mass spectrometer.[3] By comparing the signal intensities of the "light" (natural isotope abundance) and "heavy" (isotope-labeled) forms of a peptide, we can accurately determine the relative abundance of that peptide, and by extension its parent protein, between different samples.[3]
There are two main strategies for introducing isotopic labels:
-
Metabolic Labeling: In this approach, cells are cultured in media where specific amino acids are replaced with their heavy isotope-containing counterparts.[4] As cells grow and synthesize new proteins, these heavy amino acids are incorporated, effectively labeling the entire proteome. SILAC is the most prominent example of this method.
-
Chemical Labeling: Here, isotopic tags are chemically conjugated to proteins or, more commonly, to peptides after protein extraction and digestion. This method is versatile and can be applied to a wide range of sample types, including tissues and biofluids. iTRAQ and TMT are leading examples of chemical labeling techniques.
Key Techniques in Isotope-Based Quantitative Proteomics
The choice of a specific isotopic labeling technique depends on the experimental design, sample type, and desired level of multiplexing (the number of samples that can be analyzed simultaneously).
| Technique | Labeling Strategy | Quantification Level | Multiplexing Capacity | Advantages | Limitations |
| SILAC | Metabolic (in vivo) | MS1 | Up to 3-plex (Light, Medium, Heavy) | High accuracy and precision, labeling occurs early in the workflow minimizing experimental variability. | Limited to cell culture and organisms that can be metabolically labeled, lower multiplexing capacity. |
| iTRAQ | Chemical (in vitro) | MS2 (Reporter Ions) | 4-plex or 8-plex | Applicable to a wide range of sample types, higher multiplexing than traditional SILAC. | Potential for ratio distortion due to co-isolation of interfering ions. |
| TMT | Chemical (in vitro) | MS2 or MS3 (Reporter Ions) | Up to 18-plex (TMTpro) | High multiplexing capacity, enabling larger-scale studies and reducing experimental variability. | Similar to iTRAQ, susceptible to ratio compression, though MS3 methods can mitigate this. |
Experimental Protocols
Detailed and standardized protocols are critical for reproducible and reliable quantitative proteomics experiments. Below are generalized, yet comprehensive, protocols for SILAC, iTRAQ, and TMT.
SILAC (Stable Isotope Labeling by Amino acids in Cell culture) Protocol
SILAC is a powerful method for in vivo metabolic labeling. The workflow consists of an adaptation phase and an experimental phase.
1. Adaptation Phase:
-
Cell Culture Preparation: Select two populations of cells. Culture one in "light" medium containing normal amino acids (e.g., L-Arginine and L-Lysine) and the other in "heavy" medium where these amino acids are replaced with their stable isotope-labeled counterparts (e.g., 13C6-L-Arginine and 13C6,15N2-L-Lysine). It is crucial to use dialyzed fetal bovine serum to avoid the presence of unlabeled amino acids.
-
Metabolic Labeling: Allow the cells to grow for at least five to six cell divisions to ensure near-complete incorporation of the heavy amino acids into the proteome.
-
Incorporation Check: Before proceeding to the experimental phase, it is essential to verify the labeling efficiency. This is typically done by analyzing a small aliquot of the "heavy" cell lysate by mass spectrometry to confirm that the incorporation of heavy amino acids is >95%.
2. Experimental Phase:
-
Experimental Treatment: Once complete labeling is confirmed, subject the two cell populations to their respective experimental conditions (e.g., drug treatment vs. vehicle control).
-
Cell Harvesting and Lysis: After the treatment period, harvest both the "light" and "heavy" cell populations.
-
Sample Combination: Combine the "light" and "heavy" cell lysates in a 1:1 ratio based on cell number or total protein concentration. This early-stage mixing is a key advantage of SILAC as it minimizes downstream experimental variability.
-
Protein Digestion: The combined protein lysate is then subjected to standard proteomics sample preparation steps, including reduction, alkylation, and enzymatic digestion (typically with trypsin).
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The relative quantification of peptides is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs in the MS1 spectra.
iTRAQ (isobaric Tags for Relative and Absolute Quantitation) Protocol
iTRAQ is a chemical labeling technique that uses isobaric tags, meaning the different tags have the same total mass but yield different reporter ions upon fragmentation.
1. Sample Preparation:
-
Protein Extraction: Extract proteins from each of the samples to be compared (up to 8).
-
Protein Quantification: Accurately determine the protein concentration for each sample.
-
Reduction and Alkylation: Reduce the disulfide bonds in the proteins and then alkylate the cysteine residues to prevent them from reforming.
-
Protein Digestion: Digest the proteins into peptides using an enzyme, most commonly trypsin.
2. iTRAQ Labeling:
-
Reagent Preparation: Reconstitute the different iTRAQ reagent vials (e.g., 114, 115, 116, 117 for a 4-plex experiment) according to the manufacturer's instructions.
-
Labeling Reaction: Add the appropriate iTRAQ reagent to each peptide digest. The reagents react with the primary amines at the N-terminus of peptides and the side chains of lysine (B10760008) residues. Incubate to allow the labeling reaction to complete.
-
Quenching: Stop the labeling reaction.
3. Sample Combination and Fractionation:
-
Pooling: Combine the labeled peptide samples into a single mixture.
-
Fractionation (Optional but Recommended): To reduce sample complexity and increase the number of identified proteins, the combined peptide mixture is often fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase liquid chromatography.
4. LC-MS/MS Analysis:
-
Analysis of Fractions: Each fraction is then analyzed by LC-MS/MS.
-
Tandem Mass Spectrometry: In the mass spectrometer, peptides are first selected based on their mass-to-charge ratio (MS1). They are then fragmented, and a second mass spectrum (MS2) is acquired. During fragmentation, the iTRAQ tag breaks, releasing reporter ions of different masses (e.g., m/z 114, 115, 116, 117).
5. Data Analysis:
-
Peptide Identification: The fragmentation data (MS2) is used to identify the peptide sequence.
-
Quantification: The relative abundance of the peptide in each of the original samples is determined by the relative intensities of the corresponding reporter ions in the MS2 spectrum.
TMT (Tandem Mass Tags) Protocol
The TMT workflow is very similar to the iTRAQ workflow as both are based on isobaric chemical labeling. TMT reagents, however, offer a higher degree of multiplexing.
1. Sample Preparation:
-
Protein Extraction, Quantification, Reduction, Alkylation, and Digestion: These steps are identical to the iTRAQ protocol.
2. TMT Labeling:
-
Reagent Preparation: Dissolve the TMT label reagents in an appropriate solvent like anhydrous acetonitrile.
-
Labeling Reaction: Add the specific TMT reagent to each peptide sample. The chemistry of the labeling reaction is similar to iTRAQ, targeting primary amines.
-
Quenching: The reaction is stopped, often by adding hydroxylamine.
3. Sample Combination and Fractionation:
-
Pooling: All TMT-labeled samples are combined into a single vial.
-
Fractionation: As with iTRAQ, fractionation of the complex peptide mixture is highly recommended to increase proteome coverage.
4. LC-MS/MS Analysis:
-
Analysis of Fractions: Each fraction is subjected to LC-MS/MS analysis.
-
MS2 and MS3 Analysis: Similar to iTRAQ, peptide identification and quantification are based on the fragmentation of the peptide and the release of reporter ions. To improve quantification accuracy and overcome the issue of co-isolating interfering ions that can lead to ratio compression, an additional fragmentation step (MS3) can be performed. In an MS3 experiment, a specific fragment ion from the MS2 spectrum is isolated and fragmented again to generate the reporter ions.
5. Data Analysis:
-
Peptide Identification and Quantification: The MS2 or MS3 spectra are used to identify the peptide sequence and quantify the relative abundance based on the reporter ion intensities.
Application in Drug Development: A Signaling Pathway Example
Quantitative proteomics is instrumental in drug development, particularly for understanding how a drug candidate modulates cellular signaling pathways. A prime example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in various cancers.
The binding of Epidermal Growth Factor (EGF) to EGFR triggers a cascade of events, including receptor dimerization, autophosphorylation, and the recruitment of downstream signaling proteins. This leads to the activation of multiple pathways that control cell proliferation, survival, and migration.
Quantitative proteomics can be used to:
-
Identify Drug Targets: By comparing the proteomes of healthy and diseased cells, researchers can identify proteins that are differentially expressed and may serve as potential drug targets.
-
Elucidate Mechanism of Action: Researchers can treat cancer cells with an EGFR inhibitor and use quantitative proteomics to measure the changes in the phosphorylation status and abundance of proteins throughout the EGFR signaling network. This provides a global view of the drug's effect and can reveal both on-target and off-target activities.
-
Discover Biomarkers: By analyzing the proteomic profiles of patients who respond to a particular therapy versus those who do not, it is possible to identify biomarkers that can predict treatment efficacy.
The following diagram illustrates a simplified EGFR signaling pathway, highlighting key components that can be quantified using isotopic labeling techniques.
Data Presentation and Analysis
A crucial final step in any quantitative proteomics experiment is the analysis and interpretation of the vast datasets generated. Raw mass spectrometry data is processed using specialized software to identify peptides and quantify the relative abundance of reporter ions or MS1 peak areas. The output is typically a long list of proteins with their corresponding abundance ratios between the different conditions.
For clarity and comparative purposes, this data should be summarized in a structured table.
Table 1: Example of Quantitative Proteomics Data Summary
| Protein ID | Gene Name | Protein Name | Log2 Fold Change (Treated/Control) | p-value | Biological Function |
| P00533 | EGFR | Epidermal growth factor receptor | -1.58 | 0.001 | Signal Transduction |
| P27361 | GRB2 | Growth factor receptor-bound protein 2 | -1.21 | 0.005 | Adaptor Protein |
| P62993 | MAPK1 | Mitogen-activated protein kinase 1 | -0.95 | 0.012 | Kinase Cascade |
| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | -1.10 | 0.008 | Cell Survival |
| ... | ... | ... | ... | ... | ... |
This table provides a concise summary of the proteins that are significantly altered in response to the experimental treatment, in this hypothetical case, an EGFR inhibitor. The Log2 fold change indicates the magnitude and direction of the change, while the p-value signifies the statistical significance.
Conclusion
Isotope-based quantitative proteomics techniques, including SILAC, iTRAQ, and TMT, are indispensable tools in modern biological research and drug development. They provide a robust and accurate means to globally profile protein expression changes, offering deep insights into cellular processes, disease pathogenesis, and the mechanisms of drug action. By carefully selecting the appropriate technique, adhering to rigorous experimental protocols, and employing sound data analysis strategies, researchers can unlock a wealth of information from the proteome, accelerating the journey from fundamental biological discovery to novel therapeutic interventions.
References
L-Methionine-13C,d5 molecular weight and chemical formula
This guide provides an in-depth overview of the core physicochemical properties of the isotopically labeled amino acid, L-Methionine-¹³C,d₅. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their experimental workflows.
Physicochemical Data
The key quantitative data for L-Methionine-¹³C,d₅ are summarized in the table below. This compound is a variant of L-Methionine where one carbon atom is replaced by its heavy isotope, carbon-13, and five hydrogen atoms are substituted with deuterium (B1214612).
| Property | Value | Reference |
| Chemical Formula | C₄¹³CH₆D₅NO₂S | [1] |
| Molecular Weight | 155.23 g/mol | [1][2] |
L-Methionine-¹³C,d₅ is specifically labeled as L-Methionine (2,3,3,4,4-D₅; methyl-¹³CH₃).[1] This targeted labeling makes it a valuable tool in various analytical applications.
Applications
Stable isotope-labeled compounds such as L-Methionine-¹³C,d₅ serve as critical internal standards and tracers in a multitude of research applications.[3] Their use is particularly prevalent in:
-
Mass Spectrometry (MS): In quantitative proteomics and metabolomics, these labeled compounds are used as internal standards to accurately quantify the abundance of their unlabeled counterparts in complex biological samples.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of ¹³C and deuterium can provide specific signals in NMR spectra, aiding in structural elucidation and metabolic flux analysis.
-
Metabolic Labeling: Researchers use these compounds to trace the metabolic fate of methionine in cellular pathways, providing insights into various physiological and pathological processes.
Experimental Workflow Visualization
The following diagram illustrates a generalized experimental workflow for a quantitative proteomics experiment utilizing stable isotope labeling by amino acids in cell culture (SILAC), a common application for labeled amino acids like L-Methionine-¹³C,d₅.
References
An Introductory Guide to Using Labeled Amino Acids in Cell Culture
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
The use of labeled amino acids in cell culture has revolutionized the study of cellular processes, enabling researchers to trace the metabolic fate of amino acids, quantify dynamic changes in protein expression, and elucidate complex signaling pathways. This guide provides an in-depth overview of the core principles, experimental workflows, and key applications of this powerful technology.
Introduction to Labeled Amino Acids in Cell Culture
Metabolic labeling with amino acids involves providing cells with a growth medium where one or more natural amino acids are replaced with their isotopically labeled counterparts.[1] These labeled amino acids are chemically identical to their unlabeled forms and are incorporated into newly synthesized proteins by the cell's natural translational machinery.[2][3] The key difference lies in their mass, which allows for their distinction and quantification using mass spectrometry (MS).[4] This approach provides a powerful tool for quantitative proteomics and the study of protein dynamics.[5]
The two primary categories of labeled amino acids used in cell culture are stable isotope-labeled amino acids and non-canonical amino acids.
Types of Labeled Amino Acids and Labeling Strategies
The choice of labeled amino acid and labeling strategy depends on the specific research question. The most common stable isotopes used for labeling are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H or D).
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a widely used metabolic labeling technique for quantitative proteomics. In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing the natural amino acid, while the other is grown in "heavy" medium containing a stable isotope-labeled version of the same amino acid.
The most commonly used amino acids for SILAC are arginine (Arg) and lysine (B10760008) (Lys) because the protease trypsin, which is used to digest proteins into peptides for MS analysis, cleaves specifically at the C-terminus of these residues. This ensures that most tryptic peptides will contain at least one labeled amino acid, allowing for accurate quantification.
After a sufficient number of cell divisions to ensure complete incorporation of the labeled amino acids (>95%), the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control). The cell lysates are then combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. The relative abundance of a protein between the two conditions is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectrum.
A variation of this technique, known as pulsed SILAC (pSILAC) , involves introducing the "heavy" amino acids for a short period to specifically label and quantify newly synthesized proteins, providing insights into protein synthesis and turnover rates.
Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT)
BONCAT is a powerful technique for identifying and isolating newly synthesized proteins. This method utilizes non-canonical amino acids, which are structurally similar to natural amino acids but contain a unique chemical handle (a bio-orthogonal group) that is not present in biological systems. A common example is L-azidohomoalanine (AHA), an analog of methionine.
Cells are cultured in a medium where methionine is replaced with AHA. AHA is incorporated into newly synthesized proteins in place of methionine. The azide (B81097) group on AHA can then be specifically and covalently linked to a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) via a bio-orthogonal "click chemistry" reaction. This allows for the selective enrichment (with biotin-streptavidin affinity purification) or visualization of the newly synthesized proteome.
Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT)
FUNCAT is a variation of BONCAT that is used to visualize newly synthesized proteins within cells. Similar to BONCAT, cells are incubated with a non-canonical amino acid like AHA. Following incorporation, a fluorescent dye containing a complementary reactive group is introduced and "clicked" onto the non-canonical amino acid, allowing for the direct imaging of protein synthesis with high spatiotemporal resolution.
Core Applications
Labeled amino acids are versatile tools with a wide range of applications in cell biology and drug development:
-
Quantitative Proteomics: SILAC is a gold standard for accurately quantifying changes in protein expression between different cellular states, such as in response to drug treatment or disease.
-
Protein Turnover Analysis: pSILAC enables the measurement of protein synthesis and degradation rates, providing a dynamic view of the proteome.
-
Analysis of Post-Translational Modifications (PTMs): SILAC can be combined with enrichment strategies to quantify changes in PTMs like phosphorylation, ubiquitination, and glycosylation.
-
Studying Signaling Pathways: By quantifying changes in protein abundance and phosphorylation, researchers can dissect complex signaling networks, such as the EGFR and mTOR pathways.
-
Identification of Newly Synthesized Proteins: BONCAT and FUNCAT allow for the specific identification and visualization of proteins synthesized under particular conditions or in specific cellular compartments.
-
Secretome Analysis: These techniques can be used to identify and quantify proteins secreted by cells, which is crucial for understanding cell-cell communication and identifying biomarkers.
-
Drug Target Identification: Labeled amino acids can be used to identify the protein targets of drugs and to understand their mechanism of action.
Experimental Design and Protocols
Careful experimental design is crucial for the success of any labeled amino acid experiment. Key considerations include the choice of cell line, the selection of labeled amino acids, the duration of labeling, and the method of analysis.
General Experimental Workflow
The following diagram illustrates a general workflow for experiments using labeled amino acids.
Caption: A generalized workflow for experiments involving labeled amino acids in cell culture.
Detailed Experimental Protocol: SILAC for Quantitative Proteomics
This protocol outlines the key steps for a typical SILAC experiment.
Materials:
-
SILAC-grade DMEM or RPMI-1640 medium deficient in L-arginine and L-lysine
-
"Light" L-arginine and L-lysine
-
"Heavy" ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine
-
Dialyzed fetal bovine serum (dFBS)
-
Cell line of interest
-
Standard cell culture reagents and equipment
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
Trypsin
-
Mass spectrometer
Procedure:
-
Cell Adaptation:
-
Culture cells in "light" SILAC medium (containing "light" Arg and Lys) and "heavy" SILAC medium (containing "heavy" Arg and Lys) supplemented with dFBS.
-
Passage the cells for at least 5-6 doublings to ensure >97% incorporation of the labeled amino acids. The exact number of passages required should be determined empirically for each cell line.
-
Verify labeling efficiency by analyzing a small sample of protein lysate by mass spectrometry.
-
-
Experimental Treatment:
-
Once complete labeling is achieved, apply the experimental treatment to one cell population (e.g., the "heavy" labeled cells) while the other population serves as a control (e.g., the "light" labeled cells).
-
-
Cell Lysis and Protein Quantification:
-
Harvest both cell populations and wash with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
-
Sample Mixing and Protein Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Perform in-solution or in-gel digestion of the mixed protein sample with trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Use specialized software (e.g., MaxQuant) to identify peptides and quantify the heavy-to-light (H/L) ratios for each protein.
-
Detailed Experimental Protocol: BONCAT for Analysis of Newly Synthesized Proteins
This protocol provides a general framework for a BONCAT experiment.
Materials:
-
Methionine-free cell culture medium
-
L-azidohomoalanine (AHA)
-
Cell line of interest
-
Standard cell culture reagents and equipment
-
Lysis buffer
-
Biotin-alkyne or other alkyne-tagged reporter
-
Click chemistry reaction buffer (containing a copper(I) catalyst)
-
Streptavidin-coated beads for enrichment
Procedure:
-
Methionine Starvation and AHA Labeling:
-
Wash cells with methionine-free medium.
-
Incubate cells in methionine-free medium for a short period (e.g., 30-60 minutes) to deplete intracellular methionine pools.
-
Replace the medium with methionine-free medium containing AHA at an optimized concentration (typically 1-50 µM). Incubate for the desired labeling period.
-
-
Cell Lysis:
-
Harvest the cells and lyse them in a buffer compatible with the downstream click chemistry reaction.
-
-
Click Chemistry Reaction:
-
Add the alkyne-tagged reporter (e.g., biotin-alkyne) and the click chemistry reaction buffer to the cell lysate.
-
Incubate to allow the covalent linkage of the reporter to the AHA-containing proteins.
-
-
Enrichment of Newly Synthesized Proteins:
-
If using a biotin tag, incubate the lysate with streptavidin-coated beads to capture the newly synthesized proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.
-
-
Downstream Analysis:
-
Analyze the enriched proteins by Western blotting or mass spectrometry.
-
Data Presentation and Analysis
Quantitative data from labeled amino acid experiments should be presented in a clear and structured manner to facilitate interpretation and comparison.
Table of Typical SILAC Experimental Parameters and Results
| Parameter | Typical Value/Range | Reference |
| Labeled Amino Acids | L-Arginine (¹³C₆ or ¹³C₆¹⁵N₄) L-Lysine (¹³C₆ or ¹³C₆¹⁵N₂) | |
| Amino Acid Concentration | Light Arg: 84 mg/L Light Lys: 146 mg/L Heavy Arg (¹³C₆): 87.2 mg/L Heavy Lys (¹³C₆): 152.8 mg/L | |
| Cell Doublings for Labeling | 5-10 | |
| Labeling Efficiency | > 95% | |
| Protein Ratio for Mixing | 1:1 (for most comparative studies) | |
| Statistically Significant Fold Change | Typically > 1.5 - 2.0 |
Signaling Pathway Analysis: EGFR Signaling
Labeled amino acids are frequently used to study the dynamics of signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in many cancers. SILAC-based proteomics can be used to quantify changes in the expression and phosphorylation of proteins downstream of EGFR upon stimulation with EGF or treatment with EGFR inhibitors.
Caption: A simplified diagram of the EGFR signaling pathway, a common target of investigation using labeled amino acids.
Signaling Pathway Analysis: mTOR Signaling
The mTOR (mechanistic target of rapamycin) signaling pathway is another central regulator of cell growth, proliferation, and metabolism. It integrates signals from growth factors, nutrients (especially amino acids), and cellular energy status. SILAC has been employed to identify novel mTOR-interacting proteins and to study how the mTOR pathway is regulated.
Caption: An overview of the mTOR signaling pathway, which is highly responsive to amino acid levels.
Troubleshooting
Common issues in labeled amino acid experiments include incomplete labeling, amino acid conversion, and low signal-to-noise in mass spectrometry data.
Table of Common Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Labeling | Insufficient number of cell doublings. Presence of unlabeled amino acids in the serum. Arginine-to-proline conversion. | Increase the number of cell passages in SILAC medium. Use dialyzed fetal bovine serum. Monitor for proline conversion and consider using a proline-deficient medium or specific inhibitors if it's a significant issue. |
| Low Protein Yield | Toxicity of labeled amino acids at high concentrations. Cell stress due to amino acid starvation (in BONCAT/FUNCAT). | Optimize the concentration of the labeled amino acid. Minimize the duration of the starvation period. |
| High Background in BONCAT/FUNCAT | Non-specific binding of the reporter tag. Incomplete removal of unincorporated non-canonical amino acids. | Include appropriate controls (e.g., cells not treated with the non-canonical amino acid). Ensure thorough washing steps. |
| Poor Quantification Accuracy in SILAC | Unequal mixing of "light" and "heavy" samples. Co-elution of peptides with similar mass-to-charge ratios. | Perform accurate protein quantification before mixing. Use high-resolution mass spectrometry. |
This guide provides a foundational understanding of the principles and applications of labeled amino acids in cell culture. For more detailed protocols and advanced applications, researchers are encouraged to consult the cited literature.
References
- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 3. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 4. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 5. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to High-Purity L-Methionine-¹³C,d₅ for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity L-Methionine-¹³C,d₅, a stable isotope-labeled amino acid crucial for a range of applications in modern biological and pharmaceutical research. This document details the specifications from commercial suppliers, outlines key experimental methodologies, and provides visual representations of experimental workflows.
Introduction to L-Methionine-¹³C,d₅
L-Methionine-¹³C,d₅ is a non-radioactive, heavy-isotope-labeled version of the essential amino acid L-methionine. In this molecule, the methyl carbon is substituted with Carbon-13 (¹³C), and five hydrogen atoms on the ethyl moiety are replaced with deuterium (B1214612) (d₅). This specific labeling pattern provides a distinct mass shift, making it an invaluable tool for mass spectrometry-based quantitative analysis. Its primary applications lie in proteomics, metabolomics, and metabolic flux analysis, where it serves as an internal standard or a tracer to monitor the dynamics of methionine metabolism and protein synthesis.[1][2]
Commercial Suppliers and Specifications
Several commercial suppliers offer high-purity L-Methionine-¹³C,d₅ and related isotopically labeled methionine products. The table below summarizes the key quantitative data from prominent suppliers to facilitate easy comparison for procurement.
| Supplier | Product Name | CAS Number | Molecular Weight | Chemical Purity | Isotopic Purity (¹³C) | Isotopic Purity (D) |
| BOC Sciences | L-Methionine-[13C,d5] | 2483824-33-3 | 155.23 | 98% | 99% | 98% |
| Cambridge Isotope Laboratories, Inc. | L-Methionine (2,3,3,4,4-D₅, 98%; methyl-¹³CH₃, 99%) | 2483824-33-3 | 155.23 | 98% | 99% | 98% |
| MedchemExpress | L-Methionine-¹³C,d₅ | 2483824-33-3 | 155.23 | >98% | Not specified | Not specified |
| Sigma-Aldrich | L-Methionine-¹³C₅,¹⁵N,2,3,3,4,4-d₅-(methyl-d₃) | Not specified | 163.22 | 95% (CP) | 99% | 98% |
Key Applications and Experimental Protocols
L-Methionine-¹³C,d₅ is predominantly utilized in quantitative proteomics, particularly in a technique known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). It also serves as a crucial internal standard for the accurate quantification of methionine and methionine-containing peptides in complex biological samples.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful method for the quantitative analysis of proteomes.[3] In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic forms of a specific amino acid.[4] One population is grown in "light" medium containing the natural amino acid (e.g., L-Methionine), while the other is grown in "heavy" medium containing the stable isotope-labeled counterpart (e.g., L-Methionine-¹³C,d₅).[1]
Detailed Experimental Protocol for a SILAC Experiment:
-
Cell Culture and Labeling:
-
Two cell populations are cultured in parallel. One is grown in standard DMEM or RPMI 1640 medium ("light" medium).
-
The second population is grown in a specially formulated medium where standard methionine is replaced with L-Methionine-¹³C,d₅ ("heavy" medium).
-
Cells are cultured for at least five to six doublings to ensure near-complete incorporation of the labeled amino acid into the proteome.
-
-
Sample Preparation:
-
After the labeling period, the two cell populations are harvested and lysed separately.
-
The protein concentrations of the "light" and "heavy" lysates are determined.
-
Equal amounts of protein from the "light" and "heavy" lysates are combined.
-
-
Protein Digestion:
-
The combined protein mixture is subjected to enzymatic digestion, typically with trypsin, to generate peptides.
-
-
Mass Spectrometry Analysis:
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Peptides labeled with "light" and "heavy" methionine are chemically identical and co-elute during chromatography.
-
However, they are distinguishable by the mass spectrometer due to the mass difference imparted by the stable isotopes.
-
-
Data Analysis:
-
The relative abundance of a peptide (and thus the corresponding protein) in the two original cell populations is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectrum.
-
Use as an Internal Standard in Mass Spectrometry
L-Methionine-¹³C,d₅ is an ideal internal standard for quantitative mass spectrometry assays due to its chemical identity with the endogenous analyte, L-methionine. This ensures that it behaves identically during sample preparation, chromatography, and ionization, thus correcting for variations in these steps.
Detailed Protocol for using L-Methionine-¹³C,d₅ as an Internal Standard:
-
Preparation of Standard Solutions:
-
A stock solution of L-Methionine-¹³C,d₅ is prepared at a known concentration.
-
Working solutions are prepared by diluting the stock solution to a concentration appropriate for the expected range of the analyte in the samples.
-
-
Sample Preparation:
-
A known amount of the L-Methionine-¹³C,d₅ internal standard working solution is added to each biological sample (e.g., plasma, cell lysate) at the beginning of the sample preparation process.
-
-
Extraction and Analysis:
-
The samples are processed (e.g., protein precipitation, solid-phase extraction) to isolate the analyte and internal standard.
-
The extracted samples are analyzed by LC-MS/MS.
-
-
Quantification:
-
The concentration of endogenous L-methionine in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a standard curve generated from samples with known concentrations of the analyte and a fixed concentration of the internal standard.
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows described above.
References
Safety and Handling of L-Methionine-¹³C,d₅: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols and handling guidelines for L-Methionine-¹³C,d₅, a stable isotope-labeled amino acid crucial for metabolic research, quantitative proteomics, and drug development. While stable isotopes are non-radioactive and generally considered safe, adherence to proper laboratory practices is essential to ensure personnel safety and maintain sample integrity.
Compound Identification and Properties
L-Methionine-¹³C,d₅ is a form of L-Methionine where specific carbon and hydrogen atoms have been replaced with their heavier, non-radioactive isotopes, ¹³C and deuterium (B1214612) (d or ²H), respectively. This labeling allows the molecule to be traced and quantified in biological systems using techniques like mass spectrometry and NMR.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Chemical Formula | ¹³C₄¹²CH₈D₃NO₂S | [1] |
| Molecular Weight | ~153.22 g/mol | [2] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 276-280°C (decomposes) | [3] |
| Storage Temperature | 4°C, sealed from moisture and light | [4] |
| Solubility | Soluble in water | [2][4] |
Hazard Identification and Safety Precautions
L-Methionine-¹³C,d₅ shares the same chemical hazards as unlabeled L-Methionine. The primary physical hazard is the potential to form combustible dust concentrations in the air.[5]
Table 2: Hazard Identification
| Hazard | Description | Precaution |
| Combustible Dust | May form explosible dust-air mixtures if dispersed in sufficient concentrations. | Avoid generating dust. Use adequate ventilation. Keep away from ignition sources. |
| Skin/Eye Irritation | Not classified as a skin or eye irritant, but direct contact should be avoided as a general precaution. | Wear appropriate personal protective equipment (PPE). |
| Inhalation | Not classified as a respiratory hazard, but inhalation of dust should be minimized. | Use in a well-ventilated area or with local exhaust ventilation. |
| Ingestion | The toxicological properties have not been fully investigated. | Do not ingest. Practice good laboratory hygiene. |
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.[5]
-
Hand Protection: Wear protective gloves (e.g., nitrile).[5]
-
Skin and Body Protection: Wear a lab coat.[5]
-
Respiratory Protection: Not required under normal use conditions with adequate ventilation. If dust is generated, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[5]
Handling and Storage
Proper handling and storage are critical to maintain the purity and stability of L-Methionine-¹³C,d₅.
-
Handling:
-
Storage:
First-Aid Measures
Table 3: First-Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[3] |
Accidental Release and Disposal
-
Accidental Release:
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
Sweep up or vacuum the spilled material, avoiding dust generation, and place it into a suitable container for disposal.[3]
-
-
Disposal:
-
Dispose of waste in accordance with local, regional, and national regulations.[5] This material is not classified as hazardous waste, but it should be disposed of as a chemical waste product.
-
Experimental Protocols: A Generalized Workflow
L-Methionine-¹³C,d₅ is commonly used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments for quantitative proteomics.
Diagram 1: Generalized SILAC Experimental Workflow
Caption: A generalized workflow for a SILAC experiment using L-Methionine-¹³C,d₅.
Detailed Methodologies:
-
Cell Culture: Two populations of cells are cultured. The control ("light") group is grown in a medium containing natural L-Methionine. The experimental ("heavy") group is grown in a medium where natural L-Methionine is replaced with L-Methionine-¹³C,d₅. Cells are cultured for several passages to ensure complete incorporation of the labeled amino acid.
-
Cell Harvest and Lysis: The "light" and "heavy" cell populations are harvested, counted, and mixed in a 1:1 ratio. The combined cells are then lysed to extract the proteins.
-
Protein Digestion: The protein mixture is digested into smaller peptides using a protease, such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides containing L-Methionine-¹³C,d₅ will have a higher mass than their unlabeled counterparts.
-
Data Analysis: The relative peak intensities of the "light" and "heavy" peptide pairs in the mass spectra are used to determine the relative abundance of the proteins in the two cell populations.
Safe Handling Workflow
The following diagram illustrates the key stages for the safe handling of L-Methionine-¹³C,d₅ in a laboratory setting.
Diagram 2: Safe Handling Workflow for L-Methionine-¹³C,d₅
Caption: A logical workflow for the safe handling of L-Methionine-¹³C,d₅.
References
Methodological & Application
Application Notes and Protocols for SILAC using L-Methionine-¹³C,d₅
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful and widely used mass spectrometry (MS)-based technique for quantitative proteomics. This application note provides a detailed protocol for conducting SILAC experiments using L-Methionine-¹³C,d₅. This heavy isotope of methionine is metabolically incorporated into the proteome of cultured cells, allowing for the accurate relative quantification of proteins between different cell populations. This protocol covers all essential steps, from cell culture and labeling to protein extraction, digestion, mass spectrometry analysis, and data interpretation.
Introduction
SILAC technology relies on the metabolic incorporation of "heavy" amino acids containing stable isotopes into proteins in living cells.[1][2] By growing one population of cells in a medium containing a "light" (natural abundance) amino acid and another population in a medium with a "heavy" isotopically labeled amino acid, the proteomes of the two populations become distinguishable by mass spectrometry.[3] When the cell lysates are mixed, the relative abundance of proteins can be determined by comparing the signal intensities of the heavy and light peptide pairs.[3]
L-Methionine is an essential amino acid, making it an excellent candidate for SILAC labeling as its sole source for protein synthesis will be the culture medium.[4] The use of L-Methionine-¹³C,d₅, which contains one ¹³C atom and five deuterium (B1214612) atoms, results in a distinct mass shift in labeled peptides, facilitating their identification and quantification. This protocol is designed to guide researchers through a successful SILAC experiment using this specific heavy methionine isotope.
Experimental Protocols
Materials and Reagents
-
Cell Line: Any mammalian cell line suitable for suspension or adherent culture.
-
SILAC-grade DMEM or RPMI-1640 medium: Deficient in L-Methionine.
-
Dialyzed Fetal Bovine Serum (dFBS): To minimize the presence of unlabeled amino acids.
-
L-Methionine (Light): Standard L-Methionine.
-
L-Methionine-¹³C,d₅ (Heavy): (Cambridge Isotope Laboratories, Inc. or equivalent).
-
Penicillin-Streptomycin solution.
-
Phosphate-Buffered Saline (PBS).
-
Cell Lysis Buffer: (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein Assay Kit: (e.g., BCA or Bradford).
-
Dithiothreitol (DTT).
-
Iodoacetamide (B48618) (IAA).
-
Trypsin (MS-grade).
-
Formic Acid.
-
C18 spin columns for peptide desalting.
Phase 1: Cell Culture and Labeling
-
Media Preparation:
-
Light Medium: Prepare SILAC-grade medium according to the manufacturer's instructions, supplementing it with dFBS (typically 10%), Penicillin-Streptomycin, and "light" L-Methionine at its normal physiological concentration (e.g., 15 mg/L for Joklik modified medium).
-
Heavy Medium: Prepare SILAC-grade medium similarly, but replace the light L-Methionine with L-Methionine-¹³C,d₅ at a molar equivalent concentration (e.g., 15.4 mg/L to account for the increased molecular weight).
-
-
Cell Adaptation and Labeling:
-
Culture two separate populations of the chosen cell line.
-
Grow one population in the "light" medium and the other in the "heavy" medium.
-
Passage the cells for at least five to six cell doublings to ensure complete incorporation of the respective amino acids. The labeling efficiency should exceed 95%.
-
Maintain the cells in a logarithmic growth phase.
-
-
Experimental Treatment:
-
Once complete labeling is achieved, apply the experimental treatment to one of the cell populations (e.g., drug treatment, gene knockdown). The other population will serve as the control.
-
-
Cell Harvesting:
-
After the treatment period, harvest both the "light" and "heavy" cell populations.
-
Wash the cells twice with ice-cold PBS to remove any residual medium.
-
Cell pellets can be stored at -80°C until further processing.
-
Phase 2: Protein Extraction and Digestion
-
Cell Lysis and Protein Quantification:
-
Lyse the "light" and "heavy" cell pellets separately using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay.
-
-
Protein Mixing:
-
Mix equal amounts of protein from the "light" and "heavy" lysates (e.g., 50 µg of each). This 1:1 ratio is crucial for accurate quantification.
-
-
In-Gel Digestion Protocol:
-
SDS-PAGE: Separate the mixed protein sample on a 1D SDS-polyacrylamide gel.
-
Staining and Excision: Stain the gel with Coomassie Brilliant Blue. Excise the entire protein lane into small gel pieces (approximately 1-2 mm³).
-
Destaining: Destain the gel pieces with a solution of 50% acetonitrile and 50 mM ammonium (B1175870) bicarbonate until the Coomassie stain is removed.
-
Reduction and Alkylation:
-
Reduce the proteins by incubating the gel pieces in 10 mM DTT in 100 mM ammonium bicarbonate at 56°C for 1 hour.
-
Alkylate the cysteine residues by incubating in 55 mM iodoacetamide in 100 mM ammonium bicarbonate in the dark at room temperature for 45 minutes.
-
-
Trypsin Digestion:
-
Wash the gel pieces with 100 mM ammonium bicarbonate and then dehydrate with acetonitrile.
-
Rehydrate the gel pieces with a solution of MS-grade trypsin (e.g., 10-20 ng/µL) in 50 mM ammonium bicarbonate and incubate at 37°C overnight.
-
-
Peptide Extraction: Extract the peptides from the gel pieces using a series of incubations with solutions of increasing acetonitrile concentration and 5% formic acid. Pool all the extracts.
-
Desalting: Desalt the extracted peptides using C18 spin columns according to the manufacturer's protocol.
-
Lyophilization: Dry the purified peptides using a vacuum centrifuge.
-
Phase 3: Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a solution of 0.1% formic acid.
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.
-
-
Data Analysis using MaxQuant:
-
Software Setup: Use a quantitative proteomics software package such as MaxQuant for data analysis.
-
Database Search: Search the acquired MS/MS spectra against a relevant protein database (e.g., UniProt).
-
Parameter Settings:
-
Enzyme: Trypsin, allowing for up to two missed cleavages.
-
Fixed Modifications: Carbamidomethyl (C) for cysteine alkylation.
-
Variable Modifications:
-
Oxidation (M)
-
Acetyl (Protein N-term)
-
Heavy Label: Specify L-Methionine-¹³C,d₅. The software will automatically calculate the mass shift. The expected mass difference for a peptide containing one L-Methionine-¹³C,d₅ is approximately 8.05 Da (1 Da from ¹³C and 5 * 1.006 Da from deuterium, with slight variations due to mass defects).
-
-
-
Quantification Settings:
-
Select "SILAC 2-plex" as the quantification method.
-
Set the appropriate "light" and "heavy" labels (Methionine).
-
Enable the "Re-quantify" option.
-
-
Data Filtering: Set the False Discovery Rate (FDR) for both peptides and proteins to 1%.
-
Data Presentation
Quantitative results from SILAC experiments are typically presented in tables. The following is an example of how to structure a data table summarizing the quantitative proteomics data.
Table 1: Summary of Quantified Proteins from SILAC Analysis
| Protein Accession | Gene Name | Protein Description | H/L Ratio | H/L Normalized Ratio | -log10(p-value) | Regulation |
| P0DP23 | ANXA1 | Annexin A1 | 2.54 | 2.49 | 3.12 | Upregulated |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 1.00 | 0.95 | Unchanged |
| Q06830 | PRDX1 | Peroxiredoxin-1 | 0.45 | 0.44 | 2.87 | Downregulated |
| P12345 | XYZ | Example Protein 1 | 3.11 | 3.05 | 4.50 | Upregulated |
| Q98765 | ABC | Example Protein 2 | 0.33 | 0.32 | 3.98 | Downregulated |
-
Protein Accession: Unique identifier from the protein database.
-
Gene Name: The official gene symbol.
-
Protein Description: A brief description of the protein's function.
-
H/L Ratio: The raw ratio of the heavy-labeled peptide intensity to the light-labeled peptide intensity.
-
H/L Normalized Ratio: The H/L ratio after normalization to the median ratio of all quantified proteins to correct for any mixing errors.
-
-log10(p-value): Statistical significance of the observed change.
-
Regulation: Indicates whether the protein is upregulated, downregulated, or unchanged based on the normalized ratio and p-value.
Visualization
A diagram of the experimental workflow provides a clear overview of the entire process.
Caption: Workflow for SILAC using L-Methionine-¹³C,d₅.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Labeling | Insufficient number of cell doublings. | Ensure at least 5-6 cell doublings in SILAC media. Verify labeling efficiency by a preliminary MS run. |
| Contamination with light amino acids from serum. | Use dialyzed fetal bovine serum (dFBS). | |
| Low Protein/Peptide Yield | Inefficient cell lysis or protein extraction. | Optimize lysis buffer and protocol. |
| Incomplete trypsin digestion. | Ensure fresh, active trypsin and optimal digestion conditions (pH, temperature). | |
| Methionine Oxidation | Oxidation of methionine residues during sample preparation. | Minimize sample exposure to air. Consider adding antioxidants like DTT in buffers where appropriate, but be mindful of their incompatibility with certain downstream steps. |
| Ratio Skewing | Inaccurate protein quantification before mixing. | Use a reliable protein assay and be precise when mixing lysates. |
| Unequal cell numbers at harvesting. | Ensure comparable cell densities between light and heavy cultures before harvesting. |
Conclusion
This protocol provides a comprehensive guide for performing SILAC-based quantitative proteomics using L-Methionine-¹³C,d₅. By following these detailed steps, researchers can achieve reliable and accurate quantification of protein expression changes in response to various stimuli. The use of L-Methionine as the labeling amino acid offers a robust method for interrogating the dynamics of the cellular proteome, providing valuable insights for basic research and drug development.
References
Application Notes and Protocols for L-Methionine-13C,d5 Incorporation in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient incorporation of L-Methionine-13C,d5 into proteins in mammalian cells. This stable isotope-labeled amino acid is a powerful tool for quantitative proteomics, enabling precise measurement of protein synthesis, degradation, and overall turnover. The primary method for this application is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Introduction
This compound is a non-radioactive, heavy-isotope-labeled version of the essential amino acid methionine. When substituted for unlabeled methionine in cell culture media, it is incorporated into newly synthesized proteins. This mass shift allows for the differentiation and relative quantification of proteins from different cell populations (e.g., treated vs. untreated) using mass spectrometry (MS). This technique is invaluable for studying protein dynamics in various biological processes, including drug discovery and development.
Data Presentation: Incorporation Efficiency
The efficiency of this compound incorporation is a critical factor for accurate quantitative proteomics. Generally, near-complete incorporation is achievable, with efficiency primarily dependent on the number of cell doublings in the labeling medium.
| Cell Line | Number of Cell Doublings | Expected Incorporation Efficiency | Reference |
| General Mammalian Cells | 5 | > 95% | [1] |
| General Mammalian Cells | 6-7 | Near Complete | [2] |
| General Mammalian Cells | 8-10 | High Incorporation | |
| HeLa | Not Specified | Sufficient for turnover studies | [3] |
| HEK293 | Not Specified | Efficient incorporation demonstrated | [4] |
Signaling Pathways and Experimental Workflows
Metabolic Incorporation of this compound
The following diagram illustrates the metabolic pathway of this compound from the cell culture medium to its incorporation into newly synthesized proteins.
Metabolic pathway of this compound incorporation.
Experimental Workflow for SILAC Labeling and Analysis
The diagram below outlines the major steps in a typical SILAC experiment using this compound for quantitative proteomics.
SILAC experimental workflow with this compound.
Experimental Protocols
Protocol 1: Preparation of this compound SILAC Labeling Medium
Materials:
-
DMEM for SILAC (lacking L-lysine, L-arginine, and L-methionine)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Lysine (unlabeled)
-
L-Arginine (unlabeled)
-
L-Methionine (unlabeled, for "light" medium)
-
This compound (for "heavy" medium)
-
Penicillin-Streptomycin (optional)
-
Sterile water or PBS for dissolving amino acids
Procedure:
-
Prepare Amino Acid Stock Solutions:
-
Dissolve L-lysine, L-arginine, unlabeled L-methionine, and this compound in sterile water or PBS to create concentrated stock solutions. The final concentration in the medium should be similar to that in standard DMEM.
-
-
Prepare "Light" SILAC Medium:
-
To 500 mL of DMEM for SILAC, add dFBS to a final concentration of 10% (or as required by the cell line).
-
Add the stock solutions of unlabeled L-lysine, L-arginine, and unlabeled L-methionine to the medium.
-
If desired, add Penicillin-Streptomycin.
-
Sterile-filter the complete medium using a 0.22 µm filter.
-
-
Prepare "Heavy" SILAC Medium:
-
To 500 mL of DMEM for SILAC, add dFBS to a final concentration of 10%.
-
Add the stock solutions of unlabeled L-lysine, L-arginine, and this compound to the medium.
-
If desired, add Penicillin-Streptomycin.
-
Sterile-filter the complete medium using a 0.22 µm filter.
-
-
Storage: Store the prepared media at 4°C, protected from light.
Protocol 2: SILAC Labeling of Mammalian Cells
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Complete "light" and "heavy" SILAC media
-
Standard cell culture reagents and equipment (flasks, plates, incubator, etc.)
Procedure:
-
Cell Adaptation:
-
Culture the cells in the "light" SILAC medium for at least two passages to ensure they adapt to the custom medium.
-
-
Initiate Labeling:
-
Split the adapted cell population into two separate cultures.
-
Culture one population in the "light" SILAC medium (control).
-
Culture the second population in the "heavy" SILAC medium containing this compound.
-
-
Cell Passaging and Label Incorporation:
-
Passage the cells in their respective "light" and "heavy" media for at least 5-7 cell doublings. For some applications, 8-10 doublings may be preferred to ensure the highest incorporation efficiency.
-
Maintain the cells in the logarithmic growth phase.
-
-
Verification of Incorporation (Optional but Recommended):
-
After the desired number of doublings, harvest a small aliquot of cells from the "heavy" culture.
-
Prepare a protein extract, digest it with trypsin, and analyze by LC-MS/MS to determine the percentage of this compound incorporation.
-
-
Experimental Treatment:
-
Once high incorporation is confirmed, the cells are ready for the specific experimental treatments (e.g., drug treatment, induction of protein expression).
-
Protocol 3: Sample Preparation for Mass Spectrometry
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate
-
Formic acid
-
Acetonitrile
-
C18 desalting columns
Procedure:
-
Cell Harvesting and Lysis:
-
Harvest the "light" and "heavy" labeled cells separately.
-
Wash the cell pellets with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Protein Lysate Combination and Reduction/Alkylation:
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.
-
-
In-Solution Protein Digestion:
-
Dilute the protein mixture with ammonium bicarbonate (50 mM, pH 8.0) to reduce the concentration of denaturants.
-
Add trypsin at a 1:50 to 1:100 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide mixture with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using C18 columns according to the manufacturer's protocol.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable buffer (e.g., 0.1% formic acid).
-
Analyze the peptide mixture by LC-MS/MS.
-
Troubleshooting
-
Low Incorporation Efficiency:
-
Cause: Insufficient number of cell doublings.
-
Solution: Increase the number of cell passages in the SILAC medium. Verify the doubling time of your specific cell line.
-
Cause: Presence of unlabeled methionine in the medium.
-
Solution: Ensure the use of high-quality dialyzed FBS and amino-acid-free basal medium.
-
-
Cell Growth Inhibition:
-
Cause: Some cell lines may be sensitive to the custom medium.
-
Solution: Supplement the medium with growth factors or other necessary nutrients that might be depleted in dFBS.
-
-
Inaccurate Quantification:
-
Cause: Unequal mixing of "light" and "heavy" lysates.
-
Solution: Perform a careful and accurate protein concentration measurement before combining the lysates.
-
Cause: Arginine-to-proline conversion (for arginine labeling).
-
Solution: While this protocol focuses on methionine, if arginine is also used, consider adding unlabeled proline to the medium to suppress this conversion.
-
References
- 1. youtube.com [youtube.com]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. Heavy methyl-SILAC labeling coupled with liquid chromatography and high-resolution mass spectrometry to study the dynamics of site -specific histone methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Sample Preparation with L-Methionine-¹³C,d₅
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of L-Methionine-¹³C,d₅ as an internal standard for quantitative analysis and as a tracer for metabolic flux analysis in mass spectrometry.
Application Note 1: Quantification of L-Methionine in Biological Samples using L-Methionine-¹³C,d₅ as an Internal Standard
This protocol outlines a robust method for the accurate quantification of L-Methionine in biological matrices such as plasma and cell culture lysates using a stable isotope-labeled internal standard. The use of L-Methionine-¹³C,d₅ ensures high accuracy and precision by correcting for variability in sample preparation and instrument response.[1][2][3][4]
Experimental Protocol
1. Preparation of Stock Solutions and Calibration Standards:
-
L-Methionine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Methionine in 0.1 M HCl.
-
L-Methionine-¹³C,d₅ Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Methionine-¹³C,d₅ in 0.1 M HCl.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the L-Methionine stock solution with 0.1 M HCl to achieve a desired concentration range for the calibration curve.
-
Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with 0.1 M HCl.
2. Sample Preparation:
-
Plasma Samples:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the 10 µg/mL IS working solution.
-
Precipitate proteins by adding 400 µL of ice-cold methanol.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Cultured Cell Samples:
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse cells using a suitable lysis buffer (e.g., RIPA buffer).[5]
-
Determine protein concentration using a BCA assay.
-
To a sample containing 50-100 µg of protein, add 10 µL of the 10 µg/mL IS working solution.
-
Precipitate proteins with four volumes of ice-cold acetone (B3395972) and incubate at -20°C for 1 hour.[5]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute in 100 µL of the initial mobile phase.
-
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 95% B to 40% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor the transitions for both the analyte and the internal standard.
-
Data Presentation
Table 1: Example Calibration Curve Data for L-Methionine Quantification
| Concentration (µM) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.012 |
| 0.5 | 0.058 |
| 1.0 | 0.115 |
| 5.0 | 0.582 |
| 10.0 | 1.160 |
| 25.0 | 2.895 |
| 50.0 | 5.780 |
Table 2: LC-MS/MS Parameters for L-Methionine and L-Methionine-¹³C,d₅
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| L-Methionine | 150.1 | 104.1 | 15 |
| L-Methionine-¹³C,d₅ | 156.1 | 109.1 | 15 |
Experimental Workflow Diagram
Caption: Workflow for L-Methionine quantification.
Application Note 2: Metabolic Flux Analysis of the Methionine Cycle using L-Methionine-¹³C,d₅ as a Tracer
This application note describes a method for tracing the metabolic fate of methionine in cultured cells using L-Methionine-¹³C,d₅. This stable isotope tracing approach allows for the quantitative analysis of metabolic fluxes through the methionine cycle and related pathways.[6]
Experimental Protocol
1. Cell Culture and Labeling:
-
Culture cells in standard growth medium to the desired confluency.
-
For the labeling experiment, replace the standard medium with a custom medium containing L-Methionine-¹³C,d₅ at a known concentration and lacking unlabeled L-Methionine.
-
Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the incorporation of the labeled methionine into downstream metabolites.
2. Metabolite Extraction:
-
At each time point, rapidly wash the cells with ice-cold PBS.
-
Quench metabolism and extract metabolites by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the polar metabolites.
-
Evaporate the supernatant to dryness under nitrogen.
-
Reconstitute in a suitable volume of initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Employ the same LC-MS/MS conditions as described in Application Note 1, with the addition of MRM transitions for key metabolites in the methionine cycle (e.g., S-adenosylmethionine (SAM), S-adenosylhomocysteine (SAH)).
4. Data Analysis and Flux Calculation:
-
Determine the isotopic enrichment of methionine and its downstream metabolites at each time point by measuring the peak areas of the labeled and unlabeled forms.
-
Calculate the fractional labeling of each metabolite.
-
Use metabolic flux analysis software (e.g., INCA, Metran) to fit the isotopic labeling data to a metabolic model of the methionine cycle to quantify the fluxes through the different reactions.
Data Presentation
Table 3: Example Isotopic Enrichment Data for Methionine Cycle Metabolites
| Time (hours) | L-Methionine-¹³C,d₅ Enrichment (%) | SAM-¹³C,d₅ Enrichment (%) | SAH-¹³C,d₅ Enrichment (%) |
| 0 | 0 | 0 | 0 |
| 2 | 85.2 | 45.6 | 20.1 |
| 4 | 95.1 | 70.3 | 42.5 |
| 8 | 98.5 | 88.9 | 65.7 |
| 24 | 99.2 | 97.1 | 89.3 |
Table 4: Calculated Metabolic Fluxes in the Methionine Cycle
| Metabolic Flux | Flux Rate (nmol/10⁶ cells/hr) |
| Methionine Uptake | 5.2 ± 0.4 |
| SAM Synthesis | 3.8 ± 0.3 |
| Transmethylation | 3.5 ± 0.3 |
| SAH Hydrolysis | 3.6 ± 0.3 |
| Homocysteine Remethylation | 2.1 ± 0.2 |
Methionine Metabolism Signaling Pathway
Caption: Methionine metabolism pathway.
Logical Relationship Diagram for Metabolic Flux Analysis
Caption: Metabolic flux analysis workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isotope dilution liquid chromatography-tandem mass spectrometry for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Turnover Studies Using L-Methionine-¹³C,d₅
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing L-Methionine-¹³C,d₅ for the quantitative analysis of protein turnover. This stable isotope-labeled amino acid serves as a powerful tracer to elucidate the dynamics of protein synthesis and degradation in various biological systems, offering critical insights for basic research and therapeutic development.
Introduction to Protein Turnover and Stable Isotope Labeling
Protein turnover, the continuous synthesis and degradation of proteins, is a fundamental process that governs cellular homeostasis, adaptation, and response to stimuli. Dysregulation of protein turnover is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. The study of protein turnover provides a dynamic view of the proteome, offering deeper insights than static protein abundance measurements alone.
Stable isotope labeling with amino acids, coupled with mass spectrometry, has become the gold standard for measuring protein turnover rates. L-Methionine-¹³C,d₅ is an ideal tracer for these studies due to methionine's essential role in initiating protein synthesis and its involvement in key metabolic pathways. The heavy isotopes (¹³C and deuterium) incorporated into the methionine molecule allow for the differentiation and quantification of newly synthesized proteins from the pre-existing protein pool.
Principle of L-Methionine-¹³C,d₅ Labeling
The core principle involves introducing L-Methionine-¹³C,d₅ into a biological system (cell culture or in vivo model). This "heavy" methionine is then incorporated into newly synthesized proteins. By tracking the rate of incorporation of L-Methionine-¹³C,d₅ into specific proteins or the entire proteome over time, the fractional synthesis rate (FSR) can be calculated. Conversely, by monitoring the decay of the labeled protein population after a labeling period, the fractional breakdown rate (FBR) can be determined.
A unique advantage of using a multiply labeled methionine tracer, such as methyl[D₃]-¹³C-methionine, is the potential to simultaneously measure protein synthesis and breakdown.[1] The ¹³C label tracks the incorporation of methionine into the peptide backbone (synthesis), while the deuterated methyl group can be transferred to other molecules, such as histidine to form 3-methylhistidine, a marker for myofibrillar protein breakdown.[1]
Applications in Research and Drug Development
The use of L-Methionine-¹³C,d₅ in protein turnover studies has broad applications:
-
Understanding Disease Mechanisms: Investigating how protein turnover is altered in diseases like cancer, neurodegeneration, and metabolic disorders.
-
Drug Discovery and Development: Assessing the effect of drug candidates on the synthesis or degradation of target proteins and off-target effects on global protein homeostasis.
-
Pharmacodynamics: Elucidating the mechanism of action of drugs by measuring their impact on the turnover of specific protein targets.
-
Aging Research: Studying the age-related changes in protein turnover and their contribution to the aging process.
-
Nutritional Science: Evaluating the impact of different nutritional interventions on protein metabolism.
Experimental Protocols
In Vitro Protocol: L-Methionine-¹³C,d₅ Labeling in Cell Culture
This protocol outlines the general steps for a dynamic SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) experiment to measure protein turnover.
Materials:
-
Cells of interest
-
Standard cell culture medium (methionine-free)
-
L-Methionine (unlabeled)
-
L-Methionine-¹³C,d₅
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Materials for SDS-PAGE and in-gel digestion (trypsin, etc.)
-
Mass spectrometer (e.g., Q-Exactive Orbitrap)
Procedure:
-
Cell Culture Preparation: Culture cells to the desired confluency in standard medium.
-
Adaptation to Light Medium (Optional but Recommended): For precise quantification, adapt cells to a custom methionine-free medium supplemented with a known concentration of unlabeled L-Methionine for at least two cell doublings.
-
Labeling: Replace the "light" medium with "heavy" medium containing L-Methionine-¹³C,d₅ at the same concentration as the unlabeled methionine.
-
Time-Course Collection: Harvest cells at various time points after the introduction of the heavy label (e.g., 0, 2, 4, 8, 12, 24, 48 hours). For each time point, wash cells with ice-cold PBS before lysis.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration for each sample.
-
Protein Separation and Digestion: Separate proteins by SDS-PAGE. Excise gel bands, destain, reduce, alkylate, and perform in-gel digestion with trypsin.
-
Mass Spectrometry Analysis: Analyze the extracted peptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to collect both MS1 and MS2 spectra.
-
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the ratio of heavy (¹³C,d₅-labeled) to light (unlabeled) peptides for each protein at each time point. The fractional synthesis rate (FSR) can be calculated from the rate of increase of the heavy-to-light ratio over time.
In Vivo Protocol: L-Methionine-¹³C,d₅ Labeling in Animal Models
This protocol provides a general framework for in vivo protein turnover studies in rodents.
Materials:
-
Animal model (e.g., mice, rats)
-
L-Methionine-¹³C,d₅
-
Vehicle for administration (e.g., sterile saline)
-
Anesthesia and surgical tools for tissue collection
-
Tissue homogenization buffer
-
Equipment for protein extraction and quantification
-
Materials for sample preparation for mass spectrometry
Procedure:
-
Acclimatization: Acclimate animals to the housing conditions and diet.
-
Tracer Administration: Administer L-Methionine-¹³C,d₅ via an appropriate route. Common methods include:
-
Bolus Injection: A single intraperitoneal (IP) or intravenous (IV) injection of a flooding dose of the labeled amino acid.
-
Continuous Infusion: Using an osmotic pump for long-term labeling.
-
Labeled Diet: Providing a custom diet containing a known enrichment of L-Methionine-¹³C,d₅.
-
-
Tissue Collection: At predetermined time points after tracer administration, euthanize the animals and collect tissues of interest. Rapidly freeze tissues in liquid nitrogen and store at -80°C.
-
Protein Extraction and Quantification: Homogenize the tissues and extract total protein. Determine the protein concentration.
-
Sample Preparation for Mass Spectrometry: Prepare protein samples for mass spectrometry analysis as described in the in vitro protocol (protein separation, digestion).
-
Mass Spectrometry and Data Analysis: Analyze the peptide samples by LC-MS/MS. Calculate the fractional synthesis rate (FSR) by measuring the incorporation of L-Methionine-¹³C,d₅ into proteins over time, taking into account the precursor pool enrichment.
Data Presentation: Quantitative Analysis of Protein Turnover
The following tables provide examples of how to structure quantitative data from protein turnover studies. The data presented here are adapted from a study investigating the effects of aging on protein synthesis in mouse cartilage using a different stable isotope tracer (deuterium oxide) and are for illustrative purposes to demonstrate data presentation.[2][3]
Table 1: Fractional Synthesis Rates (FSR) of Key Cellular Proteins in Young vs. Aged Mice
| Protein | FSR (%/day) - Young | FSR (%/day) - Aged | Fold Change (Aged/Young) | p-value |
| Collagen II | 0.5 ± 0.1 | 0.2 ± 0.05 | 0.40 | < 0.01 |
| Aggrecan | 2.1 ± 0.3 | 1.0 ± 0.2 | 0.48 | < 0.01 |
| COMP | 3.5 ± 0.5 | 1.8 ± 0.4 | 0.51 | < 0.05 |
| Actin, cytoplasmic 1 | 1.5 ± 0.2 | 1.3 ± 0.3 | 0.87 | > 0.05 |
| GAPDH | 1.8 ± 0.3 | 1.6 ± 0.2 | 0.89 | > 0.05 |
Data are presented as mean ± standard deviation.
Table 2: Fractional Breakdown Rates (FBR) of Key Cellular Proteins in Response to a Drug Treatment
| Protein | FBR (%/hour) - Vehicle | FBR (%/hour) - Drug X | Fold Change (Drug/Vehicle) | p-value |
| Target Protein A | 0.8 ± 0.1 | 1.5 ± 0.2 | 1.88 | < 0.01 |
| Off-target Protein B | 0.5 ± 0.08 | 0.6 ± 0.1 | 1.20 | > 0.05 |
| Housekeeping Protein C | 0.3 ± 0.05 | 0.3 ± 0.06 | 1.00 | > 0.05 |
Data are presented as mean ± standard deviation.
Visualization of Workflows and Pathways
Experimental Workflow
References
Application Note: Quantitative Proteomic Analysis of L-Methionine-¹³C,d₅ Labeled Peptides using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used method for quantitative proteomics.[1][2] This technique relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins. By comparing the mass spectrometry signal intensities of heavy-labeled peptides with their "light," unlabeled counterparts, researchers can accurately quantify differences in protein abundance between different cell populations.[1][2] While arginine and lysine (B10760008) are the most commonly used amino acids in SILAC experiments, L-methionine labeling offers unique advantages, particularly in studying protein synthesis, turnover, and post-translational modifications like methylation.
This application note provides a detailed workflow for the quantitative analysis of peptides labeled with L-Methionine-¹³C,d₅ using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). L-Methionine-¹³C,d₅ is an isotopically labeled version of the essential amino acid L-methionine, containing five carbon-13 atoms and five deuterium (B1214612) atoms.[3]
Principle of L-Methionine-¹³C,d₅ Labeling
The workflow is based on the SILAC principle. Two populations of cells are cultured in media that are identical except for the isotopic composition of methionine. The "light" population is grown in a medium containing natural L-methionine, while the "heavy" population is cultured in a medium where natural L-methionine is replaced with L-Methionine-¹³C,d₅. After a sufficient number of cell divisions (typically at least five), the heavy-labeled amino acid is fully incorporated into the proteome of the "heavy" cell population.
Following experimental treatment, the two cell populations are combined, and the proteins are extracted and digested into peptides. The resulting peptide mixture is then analyzed by LC-MS/MS. Because the heavy and light peptides are chemically identical, they co-elute during liquid chromatography. However, they are distinguishable by the mass spectrometer due to the mass difference imparted by the isotopic label. The relative abundance of a protein in the two cell populations is determined by comparing the signal intensities of the heavy and light peptide pairs.
Experimental Workflow
The overall experimental workflow for a quantitative proteomics experiment using L-Methionine-¹³C,d₅ labeling is depicted below.
Caption: A general overview of the LC-MS/MS workflow for quantitative proteomics using L-Methionine-¹³C,d₅ labeling.
Protocols
Protocol 1: Metabolic Labeling of Cells with L-Methionine-¹³C,d₅
This protocol is adapted from standard SILAC procedures.
Materials:
-
SILAC-grade DMEM or RPMI-1640 medium lacking L-methionine.
-
Dialyzed Fetal Bovine Serum (dFBS).
-
"Light" L-methionine.
-
"Heavy" L-Methionine-¹³C,d₅.
-
Cell line of interest (e.g., A431 for EGFR signaling studies).
-
Standard cell culture reagents and equipment.
Procedure:
-
Prepare SILAC Media:
-
Reconstitute the methionine-free medium according to the manufacturer's instructions.
-
Supplement the medium with 10% dFBS.
-
Prepare "light" medium by adding "light" L-methionine to a final concentration of 200 µM.
-
Prepare "heavy" medium by adding "heavy" L-Methionine-¹³C,d₅ to a final concentration of 200 µM.
-
Filter-sterilize both media.
-
-
Cell Culture and Labeling:
-
Culture the cells in the "light" and "heavy" SILAC media for at least five cell doublings to ensure complete incorporation of the labeled amino acid.
-
Monitor the cells for any changes in morphology or growth rate. SILAC amino acids should not affect cell physiology.
-
Verify the incorporation efficiency by analyzing a small sample of protein from the "heavy" labeled cells by LC-MS/MS. The incorporation should be >95%.
-
-
Experimental Treatment:
-
Once labeling is complete, apply the desired experimental treatment to the "heavy" labeled cells. The "light" labeled cells will serve as the control. For example, to study Epidermal Growth Factor Receptor (EGFR) signaling, the "heavy" cells can be treated with an EGFR inhibitor like Gefitinib.
-
Protocol 2: Sample Preparation for LC-MS/MS
Materials:
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Sequencing-grade modified trypsin.
-
Formic acid.
-
C18 desalting spin columns.
Procedure:
-
Cell Harvesting and Lysis:
-
Harvest the "light" and "heavy" labeled cells and wash them with ice-cold PBS.
-
Combine the cell pellets in a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cells in lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Reduction, Alkylation, and Digestion:
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the proteins by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.
-
Dilute the protein sample with ammonium (B1175870) bicarbonate buffer to reduce the denaturant concentration.
-
Digest the proteins with trypsin (typically at a 1:50 enzyme-to-protein ratio) overnight at 37°C.
-
-
Peptide Desalting:
-
Stop the digestion by adding formic acid.
-
Desalt the peptide mixture using C18 spin columns according to the manufacturer's protocol.
-
Dry the purified peptides in a vacuum centrifuge and resuspend them in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Protocol 3: LC-MS/MS Analysis
Instrumentation:
-
A high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a nano-liquid chromatography system.
LC Parameters (Example):
| Parameter | Setting |
| Column | C18 reversed-phase, 75 µm ID x 15 cm |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient | 2-40% B over 90 minutes |
| Flow Rate | 300 nL/min |
MS Parameters (Example for a data-dependent acquisition on an Orbitrap):
| Parameter | Setting |
| MS1 Resolution | 60,000 |
| MS1 Scan Range | 350-1800 m/z |
| AGC Target | 1e6 |
| Maximum Injection Time | 50 ms |
| MS2 Resolution | 15,000 |
| TopN | 20 |
| Isolation Window | 2.0 m/z |
| Collision Energy | HCD, normalized collision energy of 27 |
| Dynamic Exclusion | 30 seconds |
Data Analysis
The raw LC-MS/MS data is processed using specialized software (e.g., MaxQuant, Proteome Discoverer). The general steps are:
-
Peptide and Protein Identification: The MS/MS spectra are searched against a protein sequence database to identify the peptides and, consequently, the proteins present in the sample.
-
Quantification: The software identifies peptide pairs with the specific mass shift corresponding to the L-Methionine-¹³C,d₅ label. The ratio of the intensities of the heavy and light peptide peaks is calculated.
-
Data Normalization and Statistical Analysis: The peptide ratios are normalized, and protein ratios are calculated. Statistical tests are applied to determine which proteins show significant changes in abundance.
Application Example: EGFR Signaling Pathway
To illustrate the utility of this workflow, we consider a hypothetical study on the effects of an EGFR inhibitor on the proteome of A431 cells. A431 cells are known to overexpress EGFR and are sensitive to EGFR-targeted therapies. In this example, the "heavy" L-Methionine-¹³C,d₅ labeled A431 cells are treated with an EGFR inhibitor, while the "light" labeled cells are untreated.
The following diagram illustrates a simplified EGFR signaling pathway with some key proteins that might be affected by inhibitor treatment.
Caption: A simplified representation of the EGFR signaling cascade, a common target for cancer therapeutics.
Quantitative Data Presentation
The quantitative data from the hypothetical EGFR inhibitor study is summarized in the table below. The ratios represent the abundance of each protein in the inhibitor-treated (heavy) cells relative to the untreated (light) cells.
| Protein | Gene | UniProt ID | Heavy/Light Ratio | Regulation |
| 14-3-3 protein epsilon | YWHAE | P62258 | 0.65 | Down-regulated |
| Vimentin | VIM | P08670 | 0.72 | Down-regulated |
| WNT1-inducible-signaling pathway protein 1 | WISP1 | O95388 | 0.58 | Down-regulated |
| Mitogen-activated protein kinase 1 | MAPK1 | P28482 | 0.81 | Down-regulated |
| RAC-alpha serine/threonine-protein kinase | AKT1 | P31749 | 0.75 | Down-regulated |
| Annexin A1 | ANXA1 | P04083 | 1.85 | Up-regulated |
| Galectin-1 | LGALS1 | P09382 | 0.49 | Down-regulated |
This is representative data based on expected outcomes from EGFR inhibition studies.
Conclusion
The LC-MS/MS workflow for L-Methionine-¹³C,d₅ labeled peptides provides a robust and accurate method for quantitative proteomics. This approach is particularly valuable for studying protein dynamics and post-translational modifications. The detailed protocols and data analysis pipeline presented in this application note offer a comprehensive guide for researchers and scientists in drug development and related fields.
References
Revolutionizing Drug Discovery: Quantitative Protein Analysis with L-Methionine-13C,d5
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The precise quantification of protein expression and turnover is paramount in drug discovery and development. Understanding how therapeutic compounds affect protein dynamics within cellular systems provides crucial insights into drug efficacy, mechanism of action, and potential off-target effects. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry (MS)-based technique for quantitative proteomics. This application note details a comprehensive protocol for protein quantification using the stable isotope-labeled amino acid L-Methionine-13C,d5.
L-Methionine, an essential amino acid, is a precursor for the synthesis of all proteins, making it an ideal probe for metabolic labeling. The incorporation of this compound, which contains one 13C and five deuterium (B1214612) atoms, introduces a specific mass shift in labeled proteins. This allows for the direct and accurate comparison of protein abundance between different experimental conditions, such as treated versus untreated cells. This methodology is particularly valuable for studying signaling pathways implicated in diseases like cancer and for assessing the impact of novel drug candidates on the proteome.
Experimental Protocols
This section provides a detailed methodology for a typical SILAC experiment using this compound to quantify protein turnover in response to a drug treatment targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Cell Culture and SILAC Labeling
Objective: To metabolically label the entire proteome of two cell populations with either "light" (natural abundance) L-Methionine or "heavy" this compound.
Materials:
-
Human lung adenocarcinoma cell line (e.g., A549)
-
SILAC-grade DMEM or RPMI-1640 medium deficient in L-Methionine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-Methionine (unlabeled)
-
"Heavy" this compound
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Prepare SILAC Media:
-
Light Medium: Supplement the methionine-deficient medium with 10% dFBS, 1% Penicillin-Streptomycin, and "light" L-Methionine to a final concentration of 200 µM.
-
Heavy Medium: Supplement the methionine-deficient medium with 10% dFBS, 1% Penicillin-Streptomycin, and "heavy" this compound to a final concentration of 200 µM.
-
-
Cell Adaptation:
-
Culture the A549 cells in the "heavy" SILAC medium for at least five cell doublings to ensure complete incorporation of the heavy-labeled methionine.[1][2] The "light" labeled cells are cultured in the "light" medium for the same duration.
-
Monitor the incorporation efficiency by performing a small-scale protein extraction and mass spectrometry analysis after 3-4 passages. The incorporation should be >97% to proceed.[3]
-
-
Drug Treatment:
-
Once complete labeling is achieved, seed the "light" and "heavy" labeled cells in separate flasks.
-
Treat the "heavy" labeled cells with the EGFR inhibitor (e.g., Gefitinib at 1 µM) for a specified time course (e.g., 0, 6, 12, 24, 48 hours).
-
Treat the "light" labeled cells with a vehicle control (e.g., DMSO) for the same time points.
-
Sample Preparation for Mass Spectrometry
Objective: To extract, digest, and prepare proteins from the labeled cells for MS analysis.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 spin columns for desalting
Protocol:
-
Cell Lysis and Protein Quantification:
-
Harvest the "light" and "heavy" labeled cells separately by scraping into ice-cold PBS.
-
Centrifuge the cell suspensions and discard the supernatant.
-
Lyse the cell pellets in lysis buffer on ice for 30 minutes, followed by sonication.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Protein Mixing and Digestion:
-
Mix equal amounts of protein from the "light" (control) and "heavy" (treated) lysates for each time point.
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.
-
Alkylate the cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.
-
Dilute the protein mixture with ammonium (B1175870) bicarbonate (50 mM, pH 8.0) to reduce the denaturant concentration.
-
Digest the proteins with trypsin overnight at 37°C (typically at a 1:50 enzyme-to-protein ratio).
-
-
Peptide Desalting:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the resulting peptide mixture using C18 spin columns according to the manufacturer's instructions.
-
Dry the purified peptides in a vacuum centrifuge.
-
LC-MS/MS Analysis
Objective: To separate and analyze the labeled peptides by liquid chromatography-tandem mass spectrometry.
Protocol:
-
Peptide Resuspension: Reconstitute the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid.
-
LC Separation: Inject the peptide mixture onto a reverse-phase HPLC column (e.g., a C18 column) and separate using a gradient of increasing acetonitrile concentration over a defined period (e.g., 60-120 minutes).
-
MS Analysis:
-
Eluting peptides are ionized using electrospray ionization (ESI) and analyzed on a high-resolution mass spectrometer (e.g., an Orbitrap).
-
The mass spectrometer is operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each MS1 scan are selected for fragmentation and analysis in MS2 scans.
-
Data Analysis
Objective: To identify and quantify the relative abundance of proteins from the raw MS data.
Software: MaxQuant (version 1.5.2.8 or later)[4][5][6]
Protocol:
-
Database Searching:
-
Process the raw MS files using MaxQuant.
-
Search the MS/MS spectra against a human protein database (e.g., UniProt) to identify the peptides.
-
Set the enzyme specificity to Trypsin/P, allowing for up to two missed cleavages.[7]
-
Define carbamidomethylation of cysteine as a fixed modification and oxidation of methionine and N-terminal acetylation as variable modifications.[7]
-
-
SILAC Quantification:
-
In the MaxQuant settings, specify the SILAC labels used: "light" L-Methionine and "heavy" this compound.
-
MaxQuant will automatically identify the "light" and "heavy" peptide pairs and calculate the heavy-to-light (H/L) ratios based on the extracted ion chromatograms.
-
-
Data Filtering and Normalization:
-
Filter the results to a false discovery rate (FDR) of 1% at both the peptide and protein levels.
-
The H/L ratios are automatically normalized by MaxQuant based on the global distribution of ratios, assuming that the majority of proteins do not change in abundance.
-
-
Protein Ratio Calculation: The final protein H/L ratio is calculated as the median of all unique peptide ratios for that protein.
Data Presentation
The following table presents representative data from a SILAC experiment investigating the effect of an EGFR inhibitor on protein turnover in a cancer cell line. While this specific dataset was generated using heavy lysine (B10760008) and arginine labeling, it exemplifies the type of quantitative data obtained from a SILAC experiment.[8]
Table 1: Representative Protein Turnover Rates in Response to EGFR Inhibition
| Protein | Gene | Function | Turnover Half-life (t 1/2) - Control (hours) | Turnover Half-life (t 1/2) - Treated (hours) |
| Epidermal growth factor receptor | EGFR | Receptor Tyrosine Kinase | 9.2 | 6.9 |
| Mitogen-activated protein kinase 1 | MAPK1 | Signaling Cascade | 22.5 | 21.8 |
| Proliferating cell nuclear antigen | PCNA | DNA Replication | 35.1 | 34.5 |
| Annexin A2 | ANXA2 | Membrane Scaffolding | 48.7 | 49.1 |
Note: This data is representative and adapted from a study using heavy lysine and arginine for SILAC labeling.[8] A comprehensive dataset with this compound was not available in the cited literature.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for a SILAC-based quantitative proteomics experiment.
Caption: General workflow for SILAC-based quantitative proteomics.
EGFR Signaling Pathway
The following diagram depicts a simplified view of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target in cancer drug development. This pathway's activity can be quantitatively assessed using the described SILAC methodology.
Caption: Simplified EGFR signaling pathway.
Conclusion
The use of this compound in SILAC-based quantitative proteomics offers a robust and accurate method for dissecting the complexities of cellular protein dynamics. The detailed protocols and data analysis workflow presented in this application note provide a comprehensive guide for researchers and drug development professionals. By applying this powerful technique, it is possible to gain deeper insights into drug mechanisms, identify novel therapeutic targets, and ultimately accelerate the development of more effective and targeted therapies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. MaxQuant for In-Depth Analysis of Large SILAC Datasets | Springer Nature Experiments [experiments.springernature.com]
- 3. A Phosphoproteomics Data Resource for Systems-level Modeling of Kinase Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alterations in the global proteome and phosphoproteome in third-generation EGFR TKI resistance reveal drug targets to circumvent resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Proteomic profiling identifies protein correlates to EGFR kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of SILAC Labeling in Phosphoproteomics Analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Activating Mutations on EGFR Cellular Protein Turnover and Amino Acid Recycling Determined Using SILAC Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-plex SILAC with Different Methionine Isotopes
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for quantitative mass spectrometry-based proteomics.[1][2][3] It enables the accurate relative quantification of thousands of proteins from different cell populations. Typically, SILAC experiments utilize isotopically labeled forms of lysine (B10760008) and arginine. This document details a specialized 3-plex SILAC experimental design using different stable isotopes of the essential amino acid methionine. This approach allows for the simultaneous comparison of three distinct experimental conditions and can be particularly useful for studying protein dynamics, drug effects, and signaling pathways where methionine-containing peptides provide robust quantification.
Methionine is an essential amino acid, making it suitable for metabolic labeling as cultured cells must source it from the growth medium.[4][5] However, it is crucial to consider that methionine residues are susceptible to oxidation during sample preparation, which can complicate data analysis. This protocol incorporates steps to monitor and account for potential methionine oxidation.
Principle of 3-plex Methionine SILAC
Three populations of cells are cultured in media that are identical except for the isotopic form of methionine.
-
"Light" (M0): Contains the natural, unlabeled L-methionine.
-
"Medium" (M4): Contains L-methionine with the methyl group labeled with ¹³C and three deuterium (B1214612) atoms (L-Methionine-¹³CH₃D₃), resulting in a +4 Da mass shift.
-
"Heavy" (M8): Contains L-methionine labeled with five ¹³C atoms and three deuterium atoms on the methyl group (L-Methionine-¹³C₅H₇¹³CH₃D₃), resulting in a more significant mass shift. Note: The specific heavy isotope can be selected based on commercial availability and desired mass separation. For this protocol, we will assume a hypothetical +8 Da shift for the heavy label for clear separation.
After a sufficient number of cell divisions (typically at least five), the proteome of each cell population will be fully labeled with the respective methionine isotope. The three cell populations can then be subjected to different experimental conditions (e.g., control, drug treatment 1, drug treatment 2). Following the experimental treatments, the cell populations are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. The relative abundance of a protein across the three conditions is determined by comparing the signal intensities of the corresponding light, medium, and heavy peptide triplets in the mass spectra.
Experimental Workflow Diagram
Caption: 3-plex Methionine SILAC Experimental Workflow.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Cells
-
Prepare SILAC Media:
-
Use a commercial methionine-deficient cell culture medium (e.g., DMEM or RPMI-1640).
-
Supplement the medium with dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids.
-
Create three types of media by adding one of the following to the methionine-deficient base medium:
-
Light Medium: Unlabeled L-methionine.
-
Medium Medium: "Medium" heavy L-methionine (e.g., L-Methionine-¹³CH₃D₃).
-
Heavy Medium: "Heavy" L-methionine (e.g., L-Methionine-¹³C₅H₇¹³CH₃D₃).
-
-
The final concentration of each methionine isotope should be the same as in the standard formulation of the complete medium.
-
-
Cell Adaptation and Labeling:
-
Culture three separate populations of the chosen cell line in the "Light," "Medium," and "Heavy" SILAC media.
-
Passage the cells for at least five to six cell doublings to ensure near-complete incorporation of the labeled methionine. The exact number of passages may need to be optimized depending on the cell line and protein turnover rates.
-
Verification of Labeling Efficiency: Before starting the main experiment, it is recommended to verify the labeling efficiency. This can be done by harvesting a small sample of cells from the "Medium" and "Heavy" populations, extracting proteins, digesting them, and analyzing them by mass spectrometry to confirm that >98% of methionine-containing peptides are labeled.
-
Protocol 2: Experimental Treatment and Sample Preparation
-
Experimental Conditions:
-
Once labeling is complete, treat the three cell populations according to the experimental design. For example:
-
"Light" cells: Vehicle control.
-
"Medium" cells: Treatment with Drug A.
-
"Heavy" cells: Treatment with Drug B.
-
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
-
-
Mixing of Lysates:
-
Combine equal amounts of protein from the "Light," "Medium," and "Heavy" lysates in a single microcentrifuge tube (1:1:1 ratio).
-
Protocol 3: Protein Digestion and Mass Spectrometry
-
Protein Digestion (In-solution or In-gel):
-
In-solution Digestion:
-
Reduce the disulfide bonds in the mixed protein sample with dithiothreitol (B142953) (DTT).
-
Alkylate the cysteine residues with iodoacetamide (B48618) (IAA).
-
Digest the proteins into peptides using a protease such as trypsin overnight at 37°C.
-
-
In-gel Digestion:
-
Separate the mixed protein sample by 1D SDS-PAGE.
-
Excise the gel lanes and cut them into small pieces.
-
Perform in-gel reduction, alkylation, and digestion with trypsin.
-
-
-
Peptide Cleanup:
-
Desalt the resulting peptide mixture using a C18 StageTip or a similar reverse-phase cleanup method.
-
-
LC-MS/MS Analysis:
-
Analyze the cleaned peptides by nano-liquid chromatography-tandem mass spectrometry (nLC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
Set the data acquisition method to identify peptide precursors and their fragment ions.
-
Protocol 4: Data Analysis
-
Database Searching and Protein Identification:
-
Use a software platform like MaxQuant to analyze the raw mass spectrometry data.
-
Search the data against a relevant protein database (e.g., UniProt/Swiss-Prot for the organism of interest).
-
Configure the search parameters to include:
-
Variable Modifications: Methionine oxidation, "Medium" methionine label, and "Heavy" methionine label.
-
Fixed Modification: Cysteine carbamidomethylation.
-
Enzyme: Trypsin, allowing for up to two missed cleavages.
-
Quantification Mode: Select 3-plex SILAC.
-
-
-
Protein Quantification and Normalization:
-
The software will identify peptide triplets (light, medium, and heavy) and calculate the intensity ratios (Medium/Light and Heavy/Light).
-
Protein ratios are then calculated by averaging the ratios of all unique peptides identified for that protein. The data is typically normalized to the median protein ratio to correct for any minor mixing inaccuracies.
-
-
Data Interpretation:
-
Identify proteins with statistically significant changes in abundance between the different conditions based on the calculated ratios and p-values.
-
Data Presentation
Quantitative data from the 3-plex SILAC experiment should be summarized in a clear and structured table.
| Protein ID | Gene Name | Protein Description | # Peptides | Ratio M/L (Condition B/A) | Ratio H/L (Condition C/A) | p-value (M/L) | p-value (H/L) |
| P04637 | TP53 | Cellular tumor antigen p53 | 12 | 1.05 | 2.54 | 0.85 | <0.01 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 25 | 0.98 | 1.01 | 0.91 | 0.95 |
| Q06609 | MAPK1 | Mitogen-activated protein kinase 1 | 18 | 1.89 | 1.95 | <0.05 | <0.05 |
| ... | ... | ... | ... | ... | ... | ... | ... |
-
Protein ID: UniProt accession number.
-
Gene Name: Standard gene symbol.
-
Protein Description: Brief description of the protein.
-
# Peptides: Number of unique peptides used for quantification.
-
Ratio M/L: Ratio of the protein abundance in the "Medium" labeled sample (Condition B) to the "Light" labeled sample (Condition A).
-
Ratio H/L: Ratio of the protein abundance in the "Heavy" labeled sample (Condition C) to the "Light" labeled sample (Condition A).
-
p-value: Statistical significance of the observed fold change.
Signaling Pathway Diagram Example: EGFR Signaling
This hypothetical 3-plex SILAC experiment could be used to study the effects of two different EGFR inhibitors on the downstream signaling pathway.
Caption: EGFR Signaling Pathway and Points of Inhibition.
Conclusion
A 3-plex SILAC experiment using methionine isotopes offers a viable, albeit less common, alternative to the standard lysine/arginine-based method. It provides a robust platform for quantitative proteomics, enabling the comparison of three experimental states in a single analysis. Careful consideration of potential methionine oxidation and thorough data analysis are critical for obtaining accurate and reliable results. This approach is well-suited for a wide range of applications in basic research and drug development, from elucidating complex signaling networks to identifying biomarkers and off-target drug effects.
References
Application of L-Methionine-¹³C,d₅ in Studying Post-Translational Modifications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Methionine, an essential amino acid, plays a pivotal role in cellular metabolism, primarily as the precursor to S-adenosylmethionine (SAM), the universal methyl donor for virtually all biological methylation reactions. Post-translational modifications (PTMs) are critical for regulating protein function, and methylation is a key PTM involved in diverse cellular processes, including gene expression, signal transduction, and protein stability. The use of stable isotope-labeled L-Methionine, such as L-Methionine-¹³C,d₅, in combination with mass spectrometry-based proteomics has revolutionized the study of protein methylation dynamics.
This document provides detailed application notes and protocols for utilizing L-Methionine-¹³C,d₅ to investigate protein methylation. The "heavy methyl SILAC" (Stable Isotope Labeling with Amino Acids in Cell Culture) approach, which employs isotopically labeled methionine, allows for the direct metabolic labeling of methyl groups, enabling their accurate identification and quantification.[1][2] This technique provides a powerful tool to distinguish between pre-existing and newly synthesized methyl marks on both histone and non-histone proteins.[3][4]
Principle of Heavy Methyl SILAC
In the heavy methyl SILAC method, cells are cultured in a medium where standard ("light") methionine is replaced with a "heavy" version, such as L-Methionine-¹³C,d₅. Inside the cell, this heavy methionine is converted into heavy S-adenosylmethionine ([¹³C,d₃]-SAM). Methyltransferase enzymes then utilize this heavy SAM to transfer a heavy methyl group onto target proteins, primarily on lysine (B10760008) and arginine residues.[1][5]
This metabolic labeling strategy results in a specific mass shift for each incorporated methyl group, which can be readily detected by high-resolution mass spectrometry.[1][6] For L-Methionine-¹³C,d₅, each methyl group added will have a mass increase of 4 Da compared to the natural isotope. This allows for the confident identification and relative quantification of methylation events.[7] For example, a peptide with a single methylation will show a mass difference of 4 Da between the heavy and light forms, while a dimethylated peptide will exhibit an 8 Da shift.[1]
Applications in PTM Research
The heavy methyl SILAC approach using L-Methionine-¹³C,d₅ is a versatile tool with broad applications in studying PTMs:
-
Identification of Novel Methylation Sites: This method facilitates the discovery of new methylation sites on a proteome-wide scale.[1][2]
-
Quantitative Analysis of Methylation Dynamics: It enables the quantitative comparison of methylation levels between different cellular states, for instance, in response to drug treatment or environmental stimuli.[1]
-
Studying Histone Modifications: A primary application is in the field of epigenetics, allowing for the detailed analysis of histone methylation patterns and their role in gene regulation.[3][4]
-
Investigating Non-Histone Protein Methylation: The technique is equally powerful for studying the methylation of a wide range of non-histone proteins, including those involved in RNA processing and signal transduction.[5][8]
-
Understanding the Role of Methionine Metabolism: It provides a direct way to probe the link between methionine metabolism and the epigenetic landscape of the cell.
Data Presentation: Quantitative Analysis of Methylation Sites
The quantitative data obtained from heavy methyl SILAC experiments can be effectively summarized in tables. Below are examples of how to present data on identified methylation sites in both histone and non-histone proteins.
Table 1: Quantified Histone H3 Methylation Sites in Response to Methionine Restriction
| Histone Site | Modification | Fold Change (-MET/+MET) | p-value |
| H3K4 | me3 | 0.45 | <0.001 |
| H3K9 | me2 | 0.89 | >0.05 |
| H3K27 | me3 | 0.95 | >0.05 |
| H3K36 | me2 | 0.78 | <0.01 |
| H3K79 | me2 | 0.91 | >0.05 |
Data is hypothetical and for illustrative purposes, based on findings that H3K4me3 is sensitive to methionine concentration changes.[9]
Table 2: Identification of Methylation Sites on Non-Histone Proteins in HeLa Cells
| Protein | UniProt ID | Site | Peptide Sequence | Modification |
| hnRNP A2/B1 | P22626 | R198 | ...NVG[R]GFF... | Dimethyl |
| hnRNP D0 | Q14103 | R150 | ...S[R]GGF... | Monomethyl |
| Nucleolin | P19338 | K871 | ...TGEG[K]K... | Trimethyl |
| Fibrillarin | P22087 | K133 | ...GG[K]G... | Dimethyl |
This table is a representative example based on commonly identified methylated non-histone proteins.[10]
Experimental Protocols
The following sections provide detailed protocols for a typical heavy methyl SILAC experiment.
Cell Culture and Metabolic Labeling
This phase involves adapting the cells to grow in a medium containing the heavy L-Methionine-¹³C,d₅.
Materials:
-
SILAC-grade DMEM or RPMI-1640 medium lacking L-methionine.
-
Dialyzed Fetal Bovine Serum (dFBS).
-
"Light" L-Methionine.
-
"Heavy" L-Methionine-¹³C,d₅.
-
Cell line of interest (e.g., HeLa, HEK293).
Protocol:
-
Prepare SILAC Media:
-
Light Medium: Supplement the methionine-deficient medium with 10% dFBS and the recommended concentration of "light" L-Methionine.
-
Heavy Medium: Supplement the methionine-deficient medium with 10% dFBS and the same concentration of "heavy" L-Methionine-¹³C,d₅.
-
-
Cell Adaptation:
-
Culture the cells in the "heavy" medium for at least five to seven cell doublings to ensure complete incorporation of the heavy methionine.
-
Passage the cells as needed, maintaining them in the logarithmic growth phase.
-
-
Verification of Labeling Efficiency:
-
After the adaptation phase, harvest a small population of cells from the "heavy" culture.
-
Extract proteins, perform a tryptic digest, and analyze by LC-MS/MS to confirm that the incorporation of the heavy label is >95%.
-
Experimental Treatment and Cell Harvesting
Once the cells are fully labeled, they can be subjected to the experimental conditions of interest.
Protocol:
-
Apply Treatment: Treat the "heavy" labeled cells with the experimental condition (e.g., drug treatment, starvation). The "light" labeled cells can serve as the control.
-
Cell Harvesting:
-
After the treatment period, wash the cells twice with ice-cold PBS.
-
Scrape the cells in PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and flash-freeze the cell pellet in liquid nitrogen. Store at -80°C until further processing.
-
Protein Extraction, Digestion, and Sample Preparation for Mass Spectrometry
This stage involves preparing the protein samples for analysis by mass spectrometry.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Trypsin (mass spectrometry grade).
-
C18 desalting columns.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Resuspend the cell pellets from the "light" and "heavy" populations in lysis buffer.
-
Sonicate or vortex vigorously to ensure complete lysis.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Protein Mixing and Reduction:
-
Mix equal amounts of protein from the "light" and "heavy" lysates (e.g., 1:1 ratio).
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.
-
-
Tryptic Digestion:
-
Dilute the protein mixture with ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0) to reduce the denaturant concentration.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using C18 columns according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
LC-MS/MS Analysis
The final step is the analysis of the prepared peptides by liquid chromatography-tandem mass spectrometry.
Protocol:
-
Peptide Resuspension: Reconstitute the dried peptides in a solution suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
LC Separation:
-
Inject the peptide sample onto a reverse-phase HPLC column.
-
Elute the peptides using a gradient of increasing acetonitrile (B52724) concentration.
-
-
Mass Spectrometry:
-
The eluting peptides are ionized (e.g., by electrospray ionization) and analyzed in a high-resolution mass spectrometer (e.g., Orbitrap).
-
The mass spectrometer should be operated in a data-dependent acquisition mode, alternating between full MS scans and MS/MS scans of the most abundant precursor ions.
-
Data Analysis
The raw mass spectrometry data is processed using specialized software (e.g., MaxQuant) to identify and quantify the "light" and "heavy" peptide pairs. The software will calculate the intensity ratios of these pairs, which correspond to the relative abundance of the methylation sites in the two experimental conditions.
Visualizations
Methionine Metabolism and Protein Methylation Pathway
Caption: Metabolic pathway of L-Methionine-¹³C,d₅ to heavy SAM and its use in protein methylation.
Experimental Workflow for Heavy Methyl SILAC
Caption: Overview of the experimental workflow for a heavy methyl SILAC experiment.
References
- 1. proteome.gs.washington.edu [proteome.gs.washington.edu]
- 2. Identifying and quantifying in vivo methylation sites by heavy methyl SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heavy methyl-SILAC labeling coupled with liquid chromatography and high-resolution mass spectrometry to study the dynamics of site-specific histone methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heavy methyl-SILAC labeling coupled with liquid chromatography and high-resolution mass spectrometry to study the dynamics of site -specific histone methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heavy Methyl SILAC Metabolic Labeling of Human Cell Lines for High-Confidence Identification of R/K-Methylated Peptides by High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantifying In Vivo, Site-Specific Changes in Protein Methylation with SILAC | Springer Nature Experiments [experiments.springernature.com]
- 8. Quantitative analysis of non-histone lysine methylation sites and lysine demethylases in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone Methylation Dynamics and Gene Regulation Occur through the Sensing of One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Incorporation of L-Methionine-13C,d5
Welcome to the technical support center for troubleshooting issues related to the use of L-Methionine-13C,d5 in stable isotope labeling by amino acids in cell culture (SILAC) experiments. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common problems leading to low or incomplete incorporation of this heavy-labeled amino acid.
Frequently Asked Questions (FAQs)
Q1: What is the minimum recommended incorporation efficiency for accurate SILAC quantification?
For reliable quantitative proteomics using SILAC, a heavy amino acid incorporation efficiency of at least 95-97% is recommended.[1] Incomplete labeling can lead to an underestimation of protein upregulation and an overestimation of protein downregulation, as the signal from the unlabeled ("light") peptides in the heavy-labeled sample can interfere with the corresponding light peptides from the control sample.
Q2: How many cell doublings are required for complete incorporation of this compound?
Generally, a minimum of five to six cell doublings in the SILAC labeling medium is required to achieve near-complete incorporation of the heavy amino acid.[1][2] This allows for the dilution of pre-existing "light" methionine through protein turnover and cell division. The exact number of doublings can vary depending on the cell line's division rate and protein turnover dynamics.
Q3: My cells are growing slower in the SILAC medium containing this compound. Is this normal?
While stable isotope-labeled amino acids are chemically similar to their light counterparts, some cell lines may exhibit altered growth kinetics in SILAC media. This can be due to various factors, including the specific formulation of the SILAC medium or the use of dialyzed fetal bovine serum (FBS), which may lack some growth factors present in regular FBS. It is advisable to monitor cell growth and morphology closely after switching to the labeling medium.
Q4: Could the this compound be degrading in the cell culture medium?
L-Methionine in solution can be susceptible to oxidation. While stock solutions of L-methionine are generally stable for extended periods when stored properly (2-8 °C), the stability in complete cell culture medium at 37°C for several days may be reduced. It is recommended to prepare fresh labeling medium from high-quality, sterile-filtered stock solutions and to minimize prolonged exposure to light and heat.
Q5: Is it possible that this compound is being metabolically converted to another amino acid?
Metabolic conversion of labeled amino acids is a known phenomenon in SILAC experiments, with the most well-documented example being the conversion of heavy arginine to heavy proline.[3] While there is no widespread evidence of a similar common conversion for methionine that significantly impacts SILAC quantification, it is a possibility depending on the cell line's metabolic state. Cancer cell lines, in particular, can have altered methionine metabolism.[4] When troubleshooting low incorporation, it is prudent to check for the appearance of the isotopic label on other amino acids in your mass spectrometry data.
Q6: Can the oxidation of this compound affect my results?
Yes, methionine is prone to oxidation, which can occur both in vivo and in vitro during sample preparation. This oxidation can lead to a mass shift that may be misinterpreted or interfere with peptide identification and quantification. It is crucial to take precautions to minimize in vitro oxidation by, for example, working with fresh buffers and avoiding harsh conditions. There are also methods to quantify methionine oxidation, which can help in assessing its impact on your results.
Troubleshooting Guide for Low this compound Incorporation
This table summarizes common causes of low incorporation and provides actionable solutions.
| Symptom | Potential Cause | Suggested Solution | Expected Outcome |
| Low overall incorporation efficiency (<95%) in the "heavy" labeled sample. | Insufficient number of cell doublings. | Culture the cells for at least 5-6 doublings in the heavy medium. For slow-growing cells, extend the culture time accordingly. | Increased percentage of heavy-labeled peptides. |
| Presence of "light" methionine in the labeling medium. | Ensure the use of high-purity this compound. Use dialyzed fetal bovine serum (FBS) to remove unlabeled amino acids. | Elimination of the source of "light" methionine, leading to higher incorporation. | |
| Cell line has a high intracellular pool of "light" methionine. | Extend the labeling period to allow for sufficient turnover of the internal pool. | Gradual increase in incorporation efficiency over time. | |
| Inconsistent incorporation across different peptides. | High protein turnover rates for specific proteins. | This is a biological phenomenon. Ensure sufficient labeling time to reach a steady state for most proteins. | More consistent incorporation across the proteome. |
| Metabolic conversion of this compound to another amino acid. | Analyze MS/MS data for unexpected mass shifts in other amino acids. If conversion is detected, consider using a different heavy amino acid or specialized data analysis software. | Identification and potential correction for metabolic conversion. | |
| Signal for heavy-labeled peptides is weak or absent. | Incorrect concentration of this compound in the medium. | Double-check the concentration of the heavy methionine stock solution and the final concentration in the medium. | Correct peptide mass shifts and improved signal intensity for heavy peptides. |
| Issues with mass spectrometer settings. | Ensure the mass spectrometer is properly calibrated and the acquisition method is set to detect the expected mass shift of the heavy peptides. | Accurate detection and quantification of heavy-labeled peptides. | |
| Oxidation of methionine residues. | Minimize sample processing times, use fresh buffers, and consider including antioxidants. Perform a methionine oxidation analysis to assess the extent of the issue. | Reduced artificial oxidation and more accurate quantification. |
Experimental Protocol: Verifying this compound Incorporation Efficiency
This protocol outlines the steps to check the incorporation efficiency of this compound before proceeding with the main SILAC experiment.
1. Cell Culture and Labeling:
-
Culture a small population of your cells in the "heavy" SILAC medium containing this compound for at least five cell doublings.
-
As a control, culture a parallel population of cells in "light" medium containing unlabeled L-Methionine.
2. Cell Harvest and Lysis:
-
Harvest a representative sample of both the "heavy" and "light" labeled cells (e.g., 1x10^6 cells each).
-
Wash the cell pellets with ice-cold PBS to remove any residual medium.
-
Lyse the cells using a lysis buffer compatible with mass spectrometry (e.g., RIPA buffer without dyes).
3. Protein Digestion:
-
Quantify the protein concentration in both lysates using a standard protein assay (e.g., BCA assay).
-
Take an equal amount of protein from the "heavy" lysate (e.g., 20 µg).
-
Perform an in-solution or in-gel tryptic digestion of the protein sample.
4. LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by high-resolution LC-MS/MS.
-
Ensure the mass spectrometer is set to acquire data in a way that allows for the detection of the mass difference between the light and heavy methionine-containing peptides.
5. Data Analysis:
-
Search the mass spectrometry data against a relevant protein database using a software package that supports SILAC analysis (e.g., MaxQuant).
-
The software will identify peptide pairs (light and heavy) and calculate the incorporation efficiency based on the relative intensities of the isotopic peaks.
-
The incorporation efficiency is calculated as: (Intensity of Heavy Peptide) / (Intensity of Heavy Peptide + Intensity of Light Peptide) * 100%.
-
Aim for an incorporation rate of >95% before proceeding with your main experiment.
Visualizing Workflows and Pathways
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low incorporation of this compound.
Caption: A flowchart for troubleshooting low this compound incorporation.
Methionine Metabolic Pathway
Understanding the metabolic fate of methionine is crucial for interpreting SILAC data. The following diagram outlines the key pathways involving methionine.
Caption: Simplified overview of key methionine metabolic pathways in mammalian cells.
References
- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Experimental Variability in SILAC with L-Methionine-¹³C,d₅
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability when using L-Methionine-¹³C,d₅ in Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of L-Methionine-¹³C,d₅ in SILAC experiments?
A1: L-Methionine-¹³C,d₅ is predominantly used in a specialized SILAC technique called "heavy methyl SILAC". In this method, the heavy methyl group from methionine is metabolically transferred to lysine (B10760008) and arginine residues on proteins via the universal methyl donor, S-adenosyl methionine (SAM). This allows for the direct labeling and quantification of protein methylation, a critical post-translational modification involved in gene regulation and signaling. While it can be used for standard SILAC protein quantification, its unique isotopic signature makes it ideal for tracing methylation dynamics.
Q2: Does L-Methionine undergo metabolic conversion to other amino acids like the arginine-to-proline conversion?
A2: Currently, there is no widespread evidence of significant metabolic conversion of L-Methionine to other amino acids that would compromise the integrity of SILAC experiments. Methionine is an essential amino acid, meaning mammalian cells cannot synthesize it de novo. This limits its metabolic fate primarily to protein synthesis and as a precursor for SAM, reducing the likelihood of the heavy label appearing on other amino acid backbones.
Q3: What is a typical incorporation efficiency for L-Methionine-¹³C,d₅, and how many cell doublings are required?
A3: To achieve high incorporation efficiency (>97%), it is recommended that cells undergo at least five to six doublings in the SILAC medium containing L-Methionine-¹³C,d₅.[1] The exact number of doublings can vary depending on the cell line and its proliferation rate. It is crucial to experimentally verify the incorporation efficiency before proceeding with the main experiment.
Q4: How can I check the incorporation efficiency of L-Methionine-¹³C,d₅?
A4: Incorporation efficiency can be determined by analyzing a small aliquot of protein from the "heavy"-labeled cell population by LC-MS/MS. The percentage of incorporation is calculated by comparing the ion intensities of the heavy-labeled peptides to the sum of the intensities of both the heavy and any remaining light peptides. For a robust estimation, it is recommended to mix the heavy-labeled sample with an equal amount of a light-labeled sample to ensure that both isotopic forms of peptides are present for accurate measurement.[2]
Q5: What are the key sources of variability in a SILAC experiment using L-Methionine-¹³C,d₅?
A5: The main sources of variability include:
-
Incomplete Labeling: Insufficient cell doublings or the presence of unlabeled methionine in the media or serum can lead to incomplete incorporation of the heavy label.
-
Sample Preparation: Inconsistent cell lysis, protein digestion, or peptide purification can introduce variability between samples.
-
Sample Mixing: Inaccurate mixing of the "light" and "heavy" cell populations can lead to systematic errors in quantification.
-
Mass Spectrometry Analysis: Variations in instrument performance can affect the reproducibility of results.
Troubleshooting Guides
Issue 1: Low Incorporation of L-Methionine-¹³C,d₅
| Symptom | Possible Cause | Solution |
| High intensity of "light" methionine-containing peptides in the heavy-labeled sample. | Insufficient cell doublings. | Ensure cells have undergone at least 5-6 doublings in the heavy SILAC medium.[1] |
| Contamination with unlabeled methionine. | Use dialyzed fetal bovine serum (FBS) to remove free amino acids.[1] Ensure all media components are free from unlabeled methionine. | |
| Incorrect media formulation. | Double-check the concentration of L-Methionine-¹³C,d₅ in the SILAC medium. The concentration should be equivalent to that of normal methionine in the standard medium.[3] |
Issue 2: Inaccurate Quantification of Protein Abundance or Methylation
| Symptom | Possible Cause | Solution |
| Protein ratios are skewed and not reproducible across replicates. | Inaccurate mixing of "light" and "heavy" samples. | Ensure accurate cell counting or protein quantification before mixing the cell pellets or lysates. It is a key advantage of SILAC to mix samples early to minimize downstream variability. |
| Incomplete protein digestion. | Optimize the trypsin-to-protein ratio and digestion time to ensure complete and reproducible digestion. | |
| Variability in peptide cleanup. | Use a consistent and validated protocol for peptide desalting and purification. | |
| Incorrect data analysis settings. | Ensure the mass spectrometry data analysis software is correctly configured to identify and quantify the specific mass shift of L-Methionine-¹³C,d₅. |
Experimental Protocols
Protocol 1: Standard SILAC Labeling with L-Methionine-¹³C,d₅
-
Media Preparation: Prepare SILAC DMEM or RPMI-1640 medium lacking L-methionine. For the "light" medium, supplement with natural L-methionine to the standard concentration (e.g., 15 mg/L). For the "heavy" medium, supplement with L-Methionine-¹³C,d₅ to a molar equivalent concentration. Add 10% dialyzed FBS and other necessary supplements.
-
Cell Culture: Culture two populations of cells, one in the "light" medium and one in the "heavy" medium.
-
Cell Expansion: Passage the cells for at least 5-6 doublings to ensure complete incorporation of the labeled amino acid.
-
Experimental Treatment: Apply the experimental treatment to one or both cell populations.
-
Cell Harvesting and Mixing: Harvest the cells and count them accurately. Mix the "light" and "heavy" cell populations at a 1:1 ratio.
-
Protein Extraction and Digestion: Lyse the mixed cell pellet and extract the proteins. Digest the proteins into peptides using an appropriate protease like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Use a software suite like MaxQuant to identify and quantify the relative abundance of proteins based on the intensity ratios of the light and heavy peptide pairs.
Protocol 2: Heavy Methyl SILAC for Methylation Analysis
-
Media Preparation: Prepare SILAC medium deficient in methionine. Supplement with L-Methionine-¹³C,d₅.
-
Pulse Labeling: Culture cells in the heavy methyl SILAC medium for various time points to track the dynamics of methylation.
-
Histone Extraction (if applicable): For studying histone methylation, isolate nuclei and perform acid extraction of histones.
-
Protein Digestion and Derivatization: Digest the proteins and, if necessary, perform chemical derivatization (e.g., propionylation) to improve the analysis of histone peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture with a high-resolution mass spectrometer.
-
Data Analysis: Identify peptides and quantify the relative abundance of different methylation states (e.g., mono-, di-, tri-methylation) by tracking the incorporation of the heavy methyl group.
Quantitative Data Summary
| Parameter | Value | Reference |
| Recommended Cell Doublings | ≥ 5-6 | |
| Target Incorporation Efficiency | > 97% | |
| L-Methionine Concentration in Joklik medium | 15 mg/L | |
| Molar Equivalent for L-Methionine-¹³C,d₅ | 15.4 mg/L | |
| Mass Shift for L-Methionine-¹³C,d₅ | +6.03 Da (¹³C₅, ¹⁵N₁) | Varies by isotope |
| Mass Shift for Heavy Methyl Group | +4.025 Da (¹³CD₃) |
Visualizations
Caption: Standard SILAC experimental workflow.
Caption: Heavy methyl SILAC workflow for methylation analysis.
Caption: Metabolic pathway of heavy methionine in cells.
References
- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asssessing the SILAC isotope incorporation rate [mrctoxbioinformatics.github.io]
- 3. Heavy methyl-SILAC labeling coupled with liquid chromatography and high-resolution mass spectrometry to study the dynamics of site -specific histone methylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry for Heavy Methionine Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with heavy methionine-labeled peptides. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate the complexities of your mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when analyzing heavy methionine-labeled peptides?
A1: The most frequent challenges include incomplete incorporation of the heavy methionine, unintended chemical modifications such as oxidation of the methionine residue, difficulties in achieving optimal peptide fragmentation, and inaccuracies in quantification. These issues can arise from various stages of the experimental workflow, from cell culture and sample preparation to data acquisition and analysis.
Q2: How can I confirm that the heavy methionine has been fully incorporated into my protein samples?
A2: Complete incorporation is crucial for accurate quantification. It is recommended to culture cells for at least five doublings in the SILAC medium to ensure high incorporation efficiency.[1] To verify the incorporation rate, you can perform a preliminary mass spectrometry analysis on a small aliquot of your "heavy" labeled cells. By analyzing the resulting peptide mixture, you can determine the percentage of peptides that contain the heavy amino acid, aiming for an incorporation efficiency of over 97%.[2]
Q3: What causes methionine oxidation and how can I prevent it?
A3: The thioether side chain of methionine is highly susceptible to oxidation, which can occur at various stages, including sample preparation and electrospray ionization.[3] This results in a mass increase of 16 Da. To minimize oxidation, it is important to work quickly, minimize sample exposure to air, and avoid high temperatures.[3] Some researchers also recommend the addition of antioxidants to the sample buffers.[3]
Q4: My heavy and light peptide signals are overlapping. How can I improve resolution?
A4: Overlapping isotopic envelopes can be a challenge, especially for multiply charged peptides. Using a high-resolution mass spectrometer, such as an Orbitrap, is highly recommended to resolve the heavy and light peptide signals. Additionally, choosing a heavy methionine isotope with a larger mass shift can help to better separate the signals.
Q5: What is arginine-to-proline conversion and how does it affect my results?
A5: In some cell lines, isotopically labeled "heavy" arginine can be metabolically converted to "heavy" proline. This can complicate data analysis by splitting the mass spectrometry signal of proline-containing peptides, leading to inaccuracies in protein quantification. If you are using heavy arginine in addition to heavy methionine, it is important to check for this conversion and use data analysis software that can account for it.
Troubleshooting Guides
Issue 1: Poor or No Signal for Heavy Peptides
| Possible Cause | Troubleshooting Step |
| Incomplete Labeling | Verify labeling efficiency by MS analysis of a small sample. Ensure at least 5 cell doublings in SILAC media. |
| Low Abundance of Protein | Increase the amount of sample loaded onto the mass spectrometer. Consider an enrichment step for your protein of interest. |
| Poor Ionization | Optimize electrospray ionization source parameters. Ensure the sample is free of detergents and salts that can cause ion suppression. |
| Incorrect Mass Range | Check that the mass spectrometer's scan range is set to include the expected m/z of your heavy peptides. |
Issue 2: Inaccurate Quantification (Incorrect Heavy/Light Ratios)
| Possible Cause | Troubleshooting Step |
| Unequal Mixing of Samples | Ensure precise mixing of heavy and light samples. Use a reliable protein quantification assay before mixing. |
| Methionine Oxidation | Minimize oxidation during sample prep. If oxidation is present, ensure it is consistent between heavy and light samples or use software that can quantify both modified and unmodified peptides. |
| Arginine-to-Proline Conversion | If also using heavy arginine, check for proline conversion. Use software that can account for this modification during quantification. |
| Co-eluting Peptides | Improve chromatographic separation to minimize co-elution. Use a high-resolution instrument to distinguish between interfering ions. |
| Poor Fragmentation | Optimize collision energy to ensure good fragmentation of both heavy and light peptides for accurate identification and quantification. |
Data Presentation
Table 1: Mass Shifts for Common Heavy Methionine Isotopes
This table provides the expected mass increase for peptides containing common heavy isotopes of methionine.
| Isotope | Chemical Formula | Mass Shift (Da) |
| ¹³C₅-Methionine | C₅H₁₁NO₂S | +5.01 |
| ¹³C₅,¹⁵N₁-Methionine | C₅H₁₁NO₂S | +6.00 |
| D₄-Methionine | C₅H₇D₄NO₂S | +4.03 |
Table 2: Recommended Starting MS Parameters for SILAC Analysis
These are general starting parameters for a high-resolution Orbitrap mass spectrometer. Optimal settings may vary based on the specific instrument and sample complexity.
| Parameter | Recommended Setting |
| Resolution (MS1) | 60,000 - 120,000 |
| AGC Target (MS1) | 1e6 - 3e6 |
| Maximum Injection Time (MS1) | 50 - 100 ms |
| Resolution (MS2) | 15,000 - 30,000 |
| AGC Target (MS2) | 5e4 - 1e5 |
| Maximum Injection Time (MS2) | 50 - 120 ms |
| Collision Energy (HCD) | Stepped or normalized collision energy (e.g., 25-35%) |
| Isolation Window | 1.2 - 2.0 m/z |
Experimental Protocols
Protocol: SILAC Labeling and Sample Preparation for Mass Spectrometry
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
For the "heavy" population, use SILAC-specific medium containing a heavy isotope of methionine (and any other desired heavy amino acids like arginine and lysine).
-
For the "light" population, use the same medium but with the natural, "light" amino acids.
-
Culture the cells for at least five doublings to ensure complete incorporation of the heavy amino acids.
-
-
Cell Lysis and Protein Extraction:
-
Harvest and wash the cells from both populations separately.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Quantify the protein concentration for both the heavy and light lysates using a reliable method (e.g., BCA assay).
-
-
Sample Mixing and Protein Digestion:
-
Mix equal amounts of protein from the heavy and light lysates.
-
Perform in-solution or in-gel digestion of the mixed protein sample, typically using trypsin.
-
-
Peptide Cleanup:
-
Desalt the resulting peptide mixture using a C18 StageTip or a similar solid-phase extraction method to remove salts and detergents.
-
Dry the purified peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid).
-
Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Visualizations
Caption: A general workflow for a SILAC experiment.
Caption: A troubleshooting guide for common issues.
References
common pitfalls in quantitative proteomics experiments
Welcome to the Technical Support Center for Quantitative Proteomics. This guide provides troubleshooting tips and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
This diagram outlines the major stages of a typical bottom-up quantitative proteomics experiment. Problems can arise at any of these steps, impacting the quality and reproducibility of your results.
Caption: A general workflow for quantitative proteomics experiments.
FAQs and Troubleshooting Guides
This section is organized by the major stages of a proteomics experiment.
Sample Preparation
Proper sample preparation is critical for a successful proteomics experiment. Errors at this stage are often irreversible.[1]
Q1: My protein yield is consistently low after cell lysis and extraction. What could be the cause?
A: Low protein yield can stem from several issues during the initial sample handling:
-
Inefficient Cell Lysis: Different cell types require different lysis methods (mechanical, chemical, or enzymatic).[2] Using a method that is too harsh can denature proteins, while a method that is too gentle will result in incomplete lysis.[2] For instance, reagent-based methods using detergents are effective at lysing cells and solubilizing proteins.[3]
-
Protein Degradation: Endogenous proteases released during cell lysis can degrade your proteins.[4] Always work quickly, on ice, and add protease inhibitor cocktails to your lysis buffers.
-
Sample Loss due to Adsorption: Peptides and proteins can adsorb to the surfaces of plastic tubes and vials, especially at low concentrations. This is a lesser-appreciated pitfall that can lead to significant loss of low-abundance analytes. Using low-retention plastics or "priming" vessels with a sacrificial protein like BSA can help mitigate this.
Q2: My mass spectra are dominated by signals from contaminants like keratin (B1170402) or polymers. How can I prevent this?
A: Contamination is a frequent problem due to the high sensitivity of mass spectrometers.
-
Keratin Contamination: Keratin from skin, hair, and dust is the most common protein contaminant. It's recommended to wear non-natural fiber clothing (avoid wool), work in a clean environment (like a laminar flow hood), and handle samples carefully.
-
Polymer Contamination (e.g., PEG): Polyethylene glycol (PEG) and other polymers are common in lab consumables and some detergents (Triton X-100, Tween). These can completely dominate the MS signal. Avoid using surfactant-based cell lysis methods if possible, or ensure their complete removal before analysis.
-
Detergents and Salts: Reagents like urea (B33335) and salts used in lysis buffers can interfere with chromatography and ionization. Urea can decompose and cause unwanted chemical modifications (carbamylation) on peptides. It is crucial to remove these contaminants using methods like reversed-phase solid-phase extraction (SPE) before injection.
Troubleshooting: Common Sample Preparation Contaminants
| Contaminant Source | Recommended Mitigation Strategy |
| Keratins (Skin, Hair, Dust) | Work in a laminar flow hood, wear gloves, use filtered pipette tips, and avoid wool clothing. |
| Polymers (Plastics, Detergents) | Use high-grade, polymer-free labware. If detergents like Triton or Tween are necessary, ensure their complete removal with specialized columns. |
| Salts & Urea | Perform a desalting step (e.g., C18 spin columns) after digestion and before LC-MS analysis. |
| Proteases (Endogenous) | Add protease and phosphatase inhibitor cocktails to lysis buffers immediately after cell disruption. |
Protein Digestion
The goal of digestion is to cleave proteins into peptides that are suitable for mass spectrometry analysis. Incomplete or inconsistent digestion is a major source of variability.
Q3: I'm seeing a high number of missed cleavages in my data. How can I improve my digestion efficiency?
A: A high number of missed cleavages indicates that the protease (usually trypsin) is not working optimally.
-
Incorrect pH: Trypsin works best at a pH of around 8. Ensure your digestion buffer is at the correct pH.
-
Suboptimal Temperature/Time: While overnight digestion at 37°C is common, optimizing the time and temperature for your specific sample type can improve results.
-
Enzyme Quality and Ratio: Use a high-quality, MS-grade trypsin. The standard enzyme-to-protein ratio is typically 1:20 to 1:50 (w/w). Using too little enzyme can result in incomplete digestion.
-
Inhibitors: Contaminants like salts or detergents remaining from the lysis step can inhibit trypsin activity.
-
Protein Folding: Incomplete denaturation will prevent trypsin from accessing cleavage sites. Ensure your reduction and alkylation steps are complete to fully unfold the proteins. Adding MS-compatible surfactants can also improve solubilization.
Protocol: Standard In-Solution Protein Digestion
-
Quantification: Accurately determine the protein concentration of your sample (e.g., using a BCA assay).
-
Reduction: Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30-60 minutes to reduce disulfide bonds.
-
Alkylation: Cool the sample to room temperature. Add Iodoacetamide (IAA) to a final concentration of 20-25 mM. Incubate in the dark at room temperature for 30-45 minutes to alkylate free cysteine residues.
-
Quenching: Add DTT to a final concentration of 10 mM to quench any excess IAA.
-
Digestion: Dilute the sample with a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the denaturant (e.g., urea) concentration to below 1M. Add MS-grade trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.
-
Stopping the Reaction: Acidify the sample with trifluoroacetic acid (TFA) or formic acid to a pH < 3 to stop the digestion.
-
Desalting: Clean up the peptide mixture using a C18 desalting column to remove salts and other impurities before LC-MS/MS analysis.
Quantitative Strategies: Label-Based vs. Label-Free
The choice of quantification method has significant implications for experimental design and data analysis.
Q4: I'm using isobaric tags (TMT/iTRAQ) and observing ratio compression. What is it and how can I fix it?
A: Ratio compression (or distortion) is a well-known issue in isobaric labeling experiments where the measured fold changes are lower than the true biological changes. This is often caused by the co-isolation and co-fragmentation of the target peptide ion with other contaminating ions within the isolation window of the mass spectrometer.
Caption: Co-fragmentation of interfering ions leads to distorted reporter ion ratios.
Mitigation Strategies:
-
MS3-based Methods: Methods like Multi-Notch MS3 can significantly reduce ratio compression by performing an additional fragmentation step, which helps to isolate the reporter ions from the interfering signals.
-
Gas-Phase Purification: Techniques like ion mobility separation can be used to separate interfering ions from the target peptide before fragmentation.
-
Data Analysis: Computational methods can be applied to correct for interference, but this requires careful validation.
Q5: My label-free quantification (LFQ) experiment has low reproducibility and many missing values. Is this normal?
A: Yes, these are known challenges for LFQ.
-
Reproducibility: LFQ relies on comparing signal intensities across separate LC-MS runs. This makes it highly susceptible to variations in sample preparation, chromatography, and instrument performance. Running technical replicates and pooled quality control (QC) samples throughout the batch can help monitor and correct for this variability.
-
Missing Values: In data-dependent acquisition (DDA), the mass spectrometer stochastically selects the most abundant peptides for fragmentation, often leading to inconsistent identification of low-abundance peptides across runs. Data-independent acquisition (DIA) can help reduce missing values but presents its own data analysis challenges.
Troubleshooting: Missing Values in LFQ Data
Missing values can be biological (the protein is absent) or technical (the instrument failed to detect it). How you handle them is critical.
| Imputation Method | Description | When to Use | Caution |
| Zero/Minimum Value Imputation | Replaces missing values with zero or a small constant. | Simple, but often inaccurate. | Can artificially inflate fold changes and lead to false positives. |
| Mean/Median Imputation | Replaces missing values with the mean or median of the observed values for that feature. | Assumes data is missing completely at random (MCAR). | Can reduce variance and weaken correlations. |
| Local Similarity (e.g., k-NN) | Imputes values based on similar features or samples. | Accounts for local data structure. | Computationally more intensive. |
| Model-Based (e.g., Perseus) | Assumes values are missing because they are below the detection limit (MNAR) and imputes from a down-shifted normal distribution. | Often appropriate for proteomics data where low-abundance signals are missed. | Requires careful parameter tuning. |
Data Analysis
Q6: My replicates cluster by batch instead of by biological condition in a PCA plot. What should I do?
A: This is a classic sign of batch effects, which are systematic technical variations that occur when samples are processed in different groups or at different times.
References
Technical Support Center: Troubleshooting Incomplete Labeling in SILAC Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with incomplete labeling in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is incomplete SILAC labeling and why is it a problem?
A: Incomplete SILAC labeling occurs when the "heavy" labeled cell population has not fully incorporated the heavy isotopic amino acids into its proteome.[1] This results in a mixture of light, partially labeled, and fully labeled peptides after protein digestion. The primary consequence of incomplete labeling is the distortion of quantitative data; it leads to an underestimation of protein upregulation and an overestimation of protein downregulation.[1][2] For accurate quantification, a labeling efficiency of at least 95-97% is highly recommended.[1][3]
Q2: What are the common causes of incomplete SILAC labeling?
A: Several factors can contribute to incomplete labeling in SILAC experiments:
-
Insufficient Cell Doublings: A sufficient number of cell divisions (typically at least five) is required for the cells to fully incorporate the heavy amino acids and dilute out the pre-existing light amino acids.
-
Contamination with Light Amino Acids: The presence of unlabeled amino acids in the culture medium can compete with the heavy amino acids, leading to incomplete labeling. A common source of this contamination is fetal bovine serum (FBS).
-
Incorrect Media Formulation: The SILAC medium must be completely devoid of the light version of the amino acid you are labeling with.
-
Amino Acid Conversion: Some cell lines can metabolically convert one amino acid into another (e.g., arginine to proline). If the resulting amino acid is not also supplied in its heavy form, this can dilute the heavy label.
Q3: How does arginine-to-proline conversion affect SILAC quantification?
A: Arginine-to-proline conversion is a metabolic process where some cell lines convert the supplied heavy arginine into heavy proline. This is problematic because it splits the mass spectrometry signal for proline-containing peptides into multiple peaks, which complicates data analysis and can lead to inaccurate protein quantification. This issue can affect a significant portion of the proteome, as many tryptic peptides contain proline.
Q4: How can I check the labeling efficiency in my SILAC experiment?
A: It is crucial to verify the incorporation efficiency of the heavy amino acids before conducting the main experiment. This can be achieved by performing a small-scale pilot experiment. A small fraction of the "heavy" labeled cells are harvested, lysed, and the proteins are digested. The resulting peptide mixture is then analyzed by LC-MS/MS to determine the percentage of heavy amino acid incorporation. An incorporation rate of over 97% is generally considered optimal for quantitative experiments.
Troubleshooting Guides
Issue 1: Low Labeling Efficiency (<95%) Detected
Symptoms:
-
Mass spectrometry data from a pilot study shows a significant peak for the "light" version of peptides in the "heavy" labeled cell population.
-
Protein ratios in the main experiment appear compressed, with fold-changes being smaller than expected.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Cell Doublings | Ensure cells undergo at least five to six doublings in the SILAC medium to allow for complete incorporation of the heavy amino acids. For slow-growing cells, a longer culture period may be necessary. |
| Contamination from Serum | Use dialyzed fetal bovine serum (FBS) to minimize the concentration of contaminating unlabeled amino acids in the culture medium. |
| Incorrect Media Formulation | Double-check the formulation of your SILAC medium to confirm that it completely lacks the light versions of the amino acids being used for labeling. |
| Mycoplasma Contamination | Test your cell cultures for mycoplasma contamination, as this can interfere with amino acid metabolism and affect labeling efficiency. |
Issue 2: Inaccurate Quantification of Proline-Containing Peptides
Symptoms:
-
Mass spectra of heavy-labeled, proline-containing peptides show satellite peaks, indicating conversion from heavy arginine.
-
Quantification of proteins with many proline-containing peptides is inconsistent or appears inaccurate.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Arginine-to-Proline Conversion | Supplement the SILAC medium with a high concentration of unlabeled L-proline (e.g., 200 mg/L) to inhibit the metabolic conversion of heavy arginine to heavy proline. |
| Cell Line-Specific Metabolism | If proline supplementation is not effective, consider using a cell line with a deficient arginine-to-proline conversion pathway. Alternatively, some SILAC kits provide both labeled arginine and labeled proline. |
| High Arginase Activity | For cell lines with very high arginase activity, reducing the concentration of heavy arginine in the medium has been shown to decrease the rate of conversion in some cases. |
Experimental Protocols
Protocol 1: Assessing SILAC Labeling Efficiency
-
Cell Culture: Culture a small population of your cells in the "heavy" SILAC medium for a minimum of five cell doublings.
-
Cell Harvest and Lysis: Harvest a small aliquot of the "heavy" labeled cells. Lyse the cells using a lysis buffer compatible with mass spectrometry analysis.
-
Protein Digestion: Perform an in-solution or in-gel digestion of the proteins using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer.
-
Data Analysis: Extract the ion chromatograms for several abundant peptides. Calculate the labeling efficiency for each peptide using the following formula:
-
Labeling Efficiency (%) = [Intensity of Heavy Peptide / (Intensity of Heavy Peptide + Intensity of Light Peptide)] * 100%
-
-
Evaluation: An average labeling efficiency of >97% is recommended for proceeding with quantitative experiments.
Protocol 2: Label-Swap Replicate Experiment for Error Correction
A label-swap experimental design can effectively correct for various experimental errors, including those arising from incomplete labeling.
-
Experiment 1:
-
Condition A: "Light" SILAC medium
-
Condition B: "Heavy" SILAC medium
-
-
Experiment 2 (Label-Swap):
-
Condition A: "Heavy" SILAC medium
-
Condition B: "Light" SILAC medium
-
-
Analysis: After separate LC-MS/MS analyses for each experiment, the protein ratios (Heavy/Light) are calculated. By averaging the ratios from the two replicate experiments, systematic errors introduced by incomplete labeling or other biases can be minimized.
Visualizations
Caption: General workflow for a SILAC experiment.
Caption: Decision tree for troubleshooting incomplete SILAC labeling.
Caption: Metabolic pathway of arginine to proline conversion.
References
improving signal-to-noise ratio for L-Methionine-13C,d5 labeled samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) for L-Methionine-¹³C,d₅ labeled samples in both Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of low signal-to-noise ratio (SNR) in NMR experiments with L-Methionine-¹³C,d₅ labeled samples?
A1: Low SNR in NMR experiments with ¹³C and deuterium-labeled methionine can stem from several factors:
-
Suboptimal Sample Preparation: Insufficient sample concentration, presence of particulate matter, or use of low-quality NMR tubes can significantly degrade signal quality.[1][2][3][4]
-
Improper Acquisition Parameters: Non-optimized pulse sequences, insufficient number of scans, incorrect relaxation delays, or a suboptimal pulse width can lead to poor signal accumulation.[5]
-
High Sample Viscosity: Highly concentrated samples can increase solution viscosity, leading to broader lines and reduced signal height.[1][2]
-
Presence of Paramagnetic Impurities: Paramagnetic contaminants can cause rapid relaxation and signal broadening, thereby reducing the SNR.
-
Instrumental Issues: Poor shimming of the magnetic field or problems with the NMR probe can also be a source of low signal.
Q2: How can I improve the signal in my Mass Spectrometry analysis of L-Methionine-¹³C,d₅?
A2: To enhance the signal in your MS analysis, consider the following:
-
Use of High-Resolution Mass Spectrometry: Employing high-resolution instruments like Orbitrap or Q-TOF can help distinguish your labeled compound from background noise with greater accuracy.[]
-
Optimize Ionization Source Parameters: Fine-tuning parameters such as spray voltage, capillary temperature, and gas flow rates can significantly improve the ionization efficiency of your labeled methionine.
-
Sample Clean-up and Enrichment: Proper sample preparation to remove interfering matrix components is crucial. Techniques like solid-phase extraction (SPE) can be used to enrich the sample for your analyte of interest.[]
-
Utilize Stable Isotope-Labeled Internal Standards: Adding a known quantity of a different isotopically labeled standard can help normalize for variations in sample preparation and matrix effects, leading to more accurate quantification.[7][8]
-
Preventing Analyte Degradation: Methionine is susceptible to oxidation.[9][10] Ensure your sample preparation workflow minimizes this risk, for example, by working at low temperatures or using antioxidants.
Q3: What is the recommended sample concentration for ¹³C NMR experiments?
A3: For ¹³C NMR, a higher concentration is generally better due to the low natural abundance and gyromagnetic ratio of the ¹³C nucleus. A good starting point is a concentration that results in a saturated solution.[2] For small molecules, this can range from 5-50 mg dissolved in 0.5-0.7 mL of deuterated solvent.[1][11] However, be mindful that very high concentrations can increase viscosity and lead to line broadening.[1][2]
Troubleshooting Guides
Troubleshooting Low SNR in NMR Spectroscopy
If you are experiencing a low signal-to-noise ratio in your NMR experiments with L-Methionine-¹³C,d₅, follow these troubleshooting steps.
Caption: Troubleshooting workflow for low NMR signal-to-noise.
| Parameter | Problem | Recommended Action | Expected Outcome |
| Sample Concentration | Signal intensity is too low. | Increase the amount of L-Methionine-¹³C,d₅ dissolved in the solvent. Aim for 5-50 mg in 0.6-0.7 mL.[1][11] | Stronger signal, improved SNR. |
| Number of Scans (NS) | Random noise is obscuring the signal. | Increase the number of scans. SNR improves with the square root of the number of scans. | Reduction of random noise relative to the signal. |
| Relaxation Delay (D1) | Signal is saturated, leading to lower intensity. | Optimize D1. For ¹³C, a longer D1 (e.g., 2.0s) can improve signal intensity.[5] | Allows for full relaxation of the nuclei, maximizing signal per scan. |
| Acquisition Time (AQ) | Linewidths are broad, reducing peak height. | Adjust AQ. An AQ of around 1.0s is a good starting point for ¹³C.[5] | Improved resolution and potentially higher signal peaks. |
| Shimming | Peaks are broad and distorted. | Re-shim the magnet, particularly the Z1 and Z2 shims. | Narrower, more symmetrical peaks, leading to better SNR. |
Troubleshooting Low Signal in Mass Spectrometry
For issues with low signal intensity in mass spectrometry, use the following guide.
Caption: Troubleshooting workflow for low Mass Spectrometry signal.
| Parameter | Problem | Recommended Action | Expected Outcome |
| Matrix Effects | Signal is suppressed by other components in the sample. | Implement a sample clean-up procedure (e.g., SPE) or dilute the sample. | Reduced ion suppression and enhanced signal for the analyte of interest. |
| Ionization Efficiency | The analyte is not ionizing well. | Optimize the parameters of the ion source (e.g., electrospray voltage, gas temperatures). | Increased ion current for the L-Methionine-¹³C,d₅. |
| Analyte Oxidation | The signal for methionine is low, and a peak corresponding to methionine sulfoxide (B87167) may be present. | Minimize sample exposure to oxygen and heat. Consider using antioxidants during sample preparation.[9][10] | Preservation of the methionine in its unoxidized form, leading to a stronger signal at the expected m/z. |
| Internal Standard | Difficulty in accurate quantification due to run-to-run variability. | Incorporate a stable isotope-labeled internal standard (different from the analyte) at a known concentration.[7][8] | Improved quantitative accuracy and precision by normalizing for variations. |
Experimental Protocols
Protocol 1: Optimized ¹³C NMR Sample Preparation
This protocol details the steps for preparing a high-quality NMR sample of L-Methionine-¹³C,d₅ to maximize the signal-to-noise ratio.
-
Determine Sample Quantity: Weigh 10-50 mg of L-Methionine-¹³C,d₅. A higher amount is generally preferable for ¹³C NMR.[11]
-
Solvent Selection: Choose a deuterated solvent in which the sample is highly soluble. For methionine, D₂O is a common choice.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.[1] This corresponds to a sample depth of about 4 cm in a standard 5 mm NMR tube.[1]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution. A simple method is to use a Pasteur pipette with a small plug of glass wool, filtering directly into a high-quality NMR tube (e.g., Wilmad 535-PP-7 or equivalent).[1][2]
-
Degassing (Optional): If paramagnetic oxygen is a concern, degas the sample using the freeze-pump-thaw technique for at least three cycles.[2]
-
Tube Cleaning: Ensure the exterior of the NMR tube is clean before inserting it into the spectrometer to avoid contaminating the probe.[3]
Protocol 2: Enhancing NMR Signal through Parameter Optimization
This protocol provides a starting point for optimizing acquisition parameters for a ¹³C NMR experiment.
-
Initial Setup: Use a standard ¹³C pulse program with proton decoupling, such as zgpg30 on Bruker instruments.
-
Number of Scans (NS): Start with a minimum of 128 scans.[5] If the signal is weak, increase this value. Remember that SNR increases with the square root of NS.
-
Acquisition Time (AQ): Set an initial AQ of 1.0 seconds.[5]
-
Relaxation Delay (D1): Set D1 to 2.0 seconds. This provides a reasonable time for ¹³C nuclei to relax between pulses.[5]
-
Pulse Width (P1): Calibrate the 90-degree pulse width for your specific sample and probe. For routine ¹³C experiments, a 30-degree pulse (achieved by using a pulse program like zg30 or by adjusting the power level) is often a good compromise between signal intensity and relaxation time.[5]
-
Iterative Optimization: After an initial spectrum is acquired, evaluate the SNR and linewidths. If necessary, further adjust D1 and NS to improve the results. For compounds with very long T₁ relaxation times, a longer D1 may be required.
Caption: General workflow for NMR sample preparation and acquisition.
References
- 1. research.reading.ac.uk [research.reading.ac.uk]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 5. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 7. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Accurate determination of protein methionine oxidation by stable isotope labeling and LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sites.uclouvain.be [sites.uclouvain.be]
Technical Support Center: Quantifying Low-Abundance Proteins with L-Methionine-13C,d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-Methionine-13C,d5 for quantitative proteomics of low-abundance proteins.
Frequently Asked Questions (FAQs)
Q1: Why choose this compound for SILAC labeling?
While L-Arginine and L-Lysine are more commonly used in SILAC experiments due to the specificity of trypsin cleavage, L-Methionine offers an alternative for specific research questions. It is an essential amino acid, ensuring that its incorporation is primarily from the culture medium.[1][2] Methionine labeling can be particularly useful in "heavy methyl SILAC" studies to trace the dynamics of protein methylation, as methionine is the precursor to the primary methyl donor, S-adenosyl methionine (SAM).
Q2: What is the recommended incorporation time for this compound?
For complete metabolic labeling in SILAC experiments, cells should be cultured for at least five to six cell doublings in the medium containing the heavy amino acid.[2][3][4] This ensures that the incorporation of this compound into the proteome is greater than 95-97%, which is crucial for accurate quantification.[2][3] It is highly recommended to perform a pilot experiment to verify the incorporation efficiency for your specific cell line before starting the main experiment.
Q3: What are the most common sources of error when quantifying low-abundance proteins with this compound SILAC?
The primary sources of error include:
-
Incomplete Labeling: Insufficient cell doublings in the heavy medium can lead to incomplete incorporation of this compound, resulting in inaccurate quantification.[5]
-
Methionine Oxidation: Methionine is highly susceptible to oxidation during sample preparation and mass spectrometry analysis, which can complicate data interpretation and affect quantification.[6][7][8][9]
-
Metabolic Conversion: While less common than arginine-to-proline conversion, metabolic pathways can potentially convert methionine to other amino acids, leading to label scrambling.
-
Low Signal-to-Noise Ratio: Low-abundance proteins yield low-intensity signals in the mass spectrometer, making them difficult to distinguish from background noise.
-
Sample Contamination: Contamination with proteins from external sources (e.g., keratins from skin and hair) can mask the signals of low-abundance target proteins.
Q4: How does methionine oxidation affect quantification and how can it be minimized?
Methionine oxidation adds 16 Da to the peptide mass, creating a mass shift that can be mistaken for a post-translational modification or interfere with the identification and quantification of the heavy-labeled peptide.[7][8] This oxidation can occur spontaneously during sample preparation (e.g., long trypsin digestion) and in the electrospray ionization (ESI) source of the mass spectrometer.[6][8]
To minimize oxidation:
-
Work with fresh buffers and reagents.
-
Minimize sample exposure to air and light.
-
Consider adding antioxidants to your buffers, though this should be done with caution as they might interfere with mass spectrometry.
-
Optimize electrospray conditions to reduce in-source oxidation.[8]
Troubleshooting Guides
Issue 1: Low or Incomplete Labeling Efficiency
-
Symptom: Mass spectrometry data shows a significant peak for the "light" peptide in the heavy-labeled sample, leading to inaccurate heavy-to-light ratios.
-
Possible Causes & Solutions:
-
Insufficient Cell Doublings: Ensure cells have undergone at least 5-6 doublings in the SILAC medium.[2][3][4]
-
Presence of Unlabeled Methionine: Use dialyzed fetal bovine serum (FBS) to minimize the presence of free, unlabeled amino acids in the culture medium.[1]
-
Slow Protein Turnover: For proteins with a very slow turnover rate, a longer labeling time may be required.
-
Issue 2: High Abundance of Oxidized Methionine Peptides
-
Symptom: Prominent peaks corresponding to oxidized methionine-containing peptides are observed in the mass spectra, complicating quantification.
-
Possible Causes & Solutions:
-
Sample Handling: Reduce exposure of samples to oxygen and light. Use fresh, high-quality reagents.
-
Mass Spectrometry Source Conditions: Optimize the electrospray voltage and other source parameters to minimize in-source oxidation.[8]
-
Data Analysis: Account for methionine oxidation as a variable modification in your database search.[4] There are also specialized chemical methods to quantify the extent of in vivo versus in vitro oxidation.[6]
-
Issue 3: Poor Signal for Low-Abundance Proteins
-
Symptom: Target proteins of low abundance are not detected or the signal is too low for reliable quantification.
-
Possible Causes & Solutions:
-
Insufficient Starting Material: Increase the amount of starting cell material. For low-abundance proteins, a larger number of cells may be necessary.[10]
-
Sample Complexity: High-abundance proteins can mask the signal from low-abundance ones. Consider fractionation of your sample at the protein or peptide level to reduce complexity.
-
Enrichment Strategies: If your protein of interest has specific characteristics (e.g., a specific post-translational modification, or is part of a complex), consider using enrichment techniques like immunoprecipitation.[11][12]
-
Quantitative Data: Considerations for Amino Acid Choice in SILAC
While direct, universally applicable quantitative comparisons are experiment-dependent, the following table summarizes key considerations when choosing between L-Methionine and the more common L-Arginine/L-Lysine for SILAC, especially for low-abundance proteins.
| Feature | This compound | L-Arginine/L-Lysine (e.g., 13C6, 15N4/13C6, 15N2) | Key Considerations for Low-Abundance Proteins |
| Labeling Coverage | Labels only methionine-containing peptides. | Labels nearly all tryptic peptides (except C-terminal). | Arg/Lys provides more peptides per protein for quantification, which is advantageous for low-abundance proteins where fewer peptides might be detected. |
| Potential for Metabolic Conversion | Can be a precursor for other metabolites, but major amino acid conversion is less common than Arg to Pro. | Arginine can be converted to proline in some cell lines, which can complicate data analysis if not accounted for.[13][14][15] | Both require careful validation in the specific cell line being used. Proline supplementation can prevent Arg-to-Pro conversion.[14][15] |
| Chemical Stability | Prone to oxidation during sample preparation and analysis.[6][7][8] | Generally more stable, though other modifications can occur. | Methionine oxidation can lead to signal splitting and quantitative inaccuracy, a significant challenge for low-intensity signals from low-abundance proteins. |
| Specialized Applications | Ideal for "heavy methyl SILAC" to study protein methylation dynamics.[16] | Standard for general quantitative proteomics. | The choice depends on the biological question. If methylation is of interest, methionine is the clear choice. |
| Cost | The cost of labeled amino acids can be a factor in experimental design. | Costs can vary depending on the specific isotopes and supplier. | This is a practical consideration for all SILAC experiments. |
Experimental Protocols
Protocol: SILAC Labeling with this compound
This protocol provides a general workflow. Specific steps may require optimization for your cell line and experimental goals.
-
Media Preparation:
-
Prepare two batches of SILAC DMEM or RPMI 1640 medium that lacks L-Methionine.
-
To one batch, add "light" L-Methionine (and other essential amino acids like Lysine and Arginine if they are also absent from the base medium) at the standard concentration for your cell line.
-
To the second batch, add "heavy" this compound at the same molar concentration as the light version. Also add the same "light" Lysine and Arginine as in the light medium.
-
Supplement both media with 10% dialyzed fetal bovine serum (dFBS) and other necessary components like antibiotics.[1]
-
-
Cell Culture and Labeling:
-
Experimental Treatment:
-
Apply your experimental treatment to one or both cell populations.
-
-
Cell Lysis and Protein Quantification:
-
Harvest and wash the cells with PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Quantify the total protein concentration in each lysate using a method like the BCA assay.
-
-
Sample Mixing and Preparation:
-
Mix equal amounts of protein from the "light" and "heavy" cell lysates.
-
Proceed with your standard proteomics sample preparation workflow (e.g., in-solution or in-gel digestion with trypsin).
-
-
Mass Spectrometry and Data Analysis:
Visualizations
Caption: General experimental workflow for a SILAC experiment.
Caption: Simplified methionine metabolic pathway and the challenge of oxidation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidation Artifacts in the Electrospray Mass Spectrometry of Aβ Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Top-Down ETD-MS Provides Unreliable Quantitation of Methionine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ckisotopes.com [ckisotopes.com]
- 11. SILAC Quantitation | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. proteome.gs.washington.edu [proteome.gs.washington.edu]
Technical Support Center: SILAC Labeling and Cell Passage Number
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential issues related to the impact of cell passage number on Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is cell passage number and why is it important?
The passage number refers to the number of times a cell line has been subcultured (transferred from one vessel to another). This is a critical parameter in cell culture as continuous passaging can lead to significant alterations in a cell line's characteristics over time. High-passage number cells may exhibit changes in morphology, growth rates, protein expression, and responses to stimuli compared to their lower-passage counterparts.[1][2] These changes can introduce variability and impact the reproducibility of experimental results.
Q2: How can a high cell passage number affect my SILAC experiment?
While direct studies quantifying the impact of passage number on SILAC labeling efficiency are not abundant, the well-documented effects of high passage numbers on cell physiology strongly suggest potential impacts:
-
Altered Growth Rates: High-passage cells can have slower or altered growth rates.[1][2] Since SILAC labeling efficiency depends on a sufficient number of cell doublings (typically at least five) to incorporate the heavy amino acids, a reduced growth rate can extend the time required to achieve complete labeling.[3][4][5]
-
Changes in Protein Expression and Turnover: Continuous culturing can lead to significant changes in protein expression profiles.[1] This includes proteins involved in amino acid transport and protein synthesis. Alterations in these pathways could theoretically affect the rate and efficiency of heavy amino acid incorporation.
-
Metabolic Shifts: High-passage cells can undergo metabolic reprogramming. This could potentially influence amino acid metabolism, including the problematic conversion of arginine to proline in some cell lines, which complicates SILAC data analysis.[3]
Q3: What is considered a "high" passage number?
There is no universal definition for a "high" passage number, as it is highly dependent on the specific cell line.[1][2] For some sensitive lines like HepG2, it is recommended to stay within 16 passages, while for others like A549, up to 30 passages may be acceptable.[2] It is crucial to consult literature specific to your cell line or establish a passage number range for your experiments where key cellular characteristics remain consistent.
Q4: How many cell doublings are required for complete SILAC labeling?
For accurate quantification, it is recommended that cells undergo at least five to six doublings in the SILAC medium.[4][6][7][8] This ensures a labeling efficiency of over 97%, where the original, "light" proteins are sufficiently diluted out through cell division and protein turnover.[3][5]
Q5: How can I check the incorporation efficiency of the heavy amino acids?
Before starting your main experiment, it is essential to verify the incorporation efficiency. This can be done by performing a small-scale pilot experiment:
-
Culture a small population of cells in the "heavy" SILAC medium for at least five doublings.[3][4]
-
Harvest and lyse the cells.
-
Digest the proteins into peptides using trypsin.
-
Analyze the resulting peptides by mass spectrometry to determine the percentage of heavy amino acid incorporation. The goal is to achieve an incorporation rate of >97%.[3]
Troubleshooting Guide
| Issue | Potential Cause Related to Passage Number | Recommended Action |
| Incomplete SILAC Labeling (<97%) | High passage number may lead to slower cell growth, preventing the requisite number of cell doublings within the expected timeframe.[1][2] | 1. Monitor Cell Doubling Time: Calculate the population doubling time for your cells at the intended passage number. Extend the labeling period if necessary to ensure at least five doublings have occurred. 2. Use Lower Passage Cells: If growth is significantly retarded, thaw a fresh, low-passage vial of cells and expand it for your experiment. It is recommended to use cells within a consistent, low passage range (e.g., 5-10 passages from thaw) for a series of experiments.[2] |
| High Variability Between Biological Replicates | Using cells with a wide range of passage numbers across replicates can introduce significant biological variance due to changes in protein expression. | 1. Standardize Passage Number: Use cells from the same passage number for all biological replicates within an experiment. 2. Establish a Passage Window: Define a narrow passage number window (e.g., passages 10-15) for your entire study to ensure consistency.[2] |
| Unexpected Changes in Protein Quantification | High-passage cells can have altered expression of numerous proteins, which may be misinterpreted as an experimental effect. A study on MIN-6 cells found differential expression of almost 1,000 genes between low (p18) and high (p40) passage cells. | 1. Cell Line Authentication: Ensure your cell line is what you think it is and has not been contaminated. 2. Work with Low Passage Cells: Perform experiments on cells that have been in culture for a minimal number of passages. 3. Monitor Key Markers: If possible, monitor the expression of a few key proteins via Western blot to ensure the cellular phenotype is stable at the passage number you are using. |
| Increased Arginine-to-Proline Conversion | Metabolic changes in high-passage cells could potentially exacerbate the natural conversion of heavy arginine to heavy proline in susceptible cell lines.[3] | 1. Check for Conversion: During your initial labeling efficiency check, specifically look for evidence of proline labeling. 2. Use Proline in Media: Supplementing the SILAC medium with unlabeled proline can sometimes help suppress the conversion pathway. 3. Bioinformatics Correction: Utilize software designed to account for arginine-to-proline conversion during data analysis.[8] |
Experimental Protocols
Protocol 1: Checking SILAC Labeling Efficiency
-
Cell Culture Initiation: Thaw a vial of low-passage cells and culture them in standard, "light" medium until they are approximately 80% confluent.
-
Switch to Heavy Medium: Split the cells into a new flask containing "heavy" SILAC medium (DMEM/RPMI deficient in L-lysine and L-arginine, supplemented with heavy isotope-labeled L-lysine and L-arginine and dialyzed FBS).[5]
-
Passaging for Incorporation: Culture the cells for a minimum of five population doublings. For example, if cells are split 1:4, this represents two doublings. Therefore, you would need to passage the cells at least three times (2+2+1 doublings).
-
Sample Collection: Once the required doublings are complete, harvest a small aliquot of cells (e.g., 1x10^6 cells).
-
Protein Extraction and Digestion: Lyse the cells using a mass spectrometry-compatible buffer (e.g., RIPA buffer). Quantify the protein concentration. Take approximately 20 µg of protein and perform an in-solution tryptic digest.
-
LC-MS/MS Analysis: Analyze the resulting peptides on an LC-MS/MS instrument.
-
Data Analysis: Search the data against the relevant protein database. Manually inspect the spectra of several high-intensity peptides to confirm the absence or minimal presence (<3%) of the light counterpart, confirming high incorporation efficiency.
Visualizations
SILAC Experimental Workflow
Caption: A general workflow for a quantitative proteomics experiment using SILAC.
Potential Impact of High Passage Number on Cellular Pathways
Caption: Logical relationships showing how high passage number can induce cellular changes.
References
- 1. korambiotech.com [korambiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. youtube.com [youtube.com]
Validation & Comparative
A Head-to-Head Comparison for Proteomics: L-Methionine-¹³C,d₅ vs. L-Methionine-d₃
For researchers, scientists, and drug development professionals engaged in quantitative proteomics, the choice of isotopic labeling reagent is a critical decision that directly impacts the accuracy and reliability of experimental data. This guide provides an objective comparison of two commonly used stable isotope-labeled forms of L-Methionine: L-Methionine-¹³C,d₅ and L-Methionine-d₃, specifically for their application in Stable Isotope Labeling with Amino acids in Cell culture (SILAC).
In SILAC, "heavy" amino acids are incorporated into proteins during cell growth, allowing for the differentiation and relative quantification of proteins from different cell populations by mass spectrometry. The ideal heavy amino acid should be efficiently and completely incorporated into the proteome, provide a distinct and unambiguous mass shift, and remain metabolically stable to ensure the label is not transferred to other molecules.
This guide will delve into the key performance differences between L-Methionine-¹³C,d₅ and L-Methionine-d₃, supported by experimental principles and data from proteomics literature.
Performance at a Glance: A Quantitative Comparison
The selection between L-Methionine-¹³C,d₅ and L-Methionine-d₃ hinges on a trade-off between specialized applications and the robustness required for general quantitative proteomics.
| Feature | L-Methionine-¹³C,d₅ | L-Methionine-d₃ | Rationale & Supporting Data |
| Primary Application | General quantitative proteomics (SILAC) | "Heavy Methyl SILAC" for studying protein methylation | L-Methionine-¹³C,d₅ provides a stable label for tracking protein abundance. The deuterium (B1214612) on the methyl group of L-Methionine-d₃ can be transferred to other molecules, making it ideal for tracing methylation events but problematic for general protein quantification.[1][2][3] |
| Label Stability | High: ¹³C and d labels are on the carbon backbone and stably incorporated into the peptide. | Low for general proteomics: The deuterium on the methyl group is metabolically active. | The methyl group of methionine is the precursor for S-adenosylmethionine (SAM), the universal methyl donor in cells. The deuterium from L-Methionine-d₃ can be transferred to other molecules during methylation reactions.[1][2][3] |
| Mass Shift | +6 Da (¹³C₅, ¹H₅ vs ¹²C₅, ¹H₅) | +3 Da (d₃ vs ¹H₃ on the methyl group) | The mass shift is a direct result of the isotopic composition of the molecules. |
| Chromatographic Behavior | Co-elutes with the "light" counterpart. | May exhibit a slight retention time shift, eluting earlier than the "light" counterpart in reverse-phase chromatography. | Deuterated compounds can have slightly different physicochemical properties compared to their non-deuterated analogs, leading to chromatographic separation which can complicate data analysis and affect quantification accuracy.[4][5][6] |
| Quantification Accuracy | High and reliable for general proteomics. | Can be compromised for general proteomics due to label transfer and chromatographic shifts. Excellent for quantifying methylation dynamics. | The stable incorporation and co-elution of L-Methionine-¹³C,d₅-labeled peptides with their light counterparts lead to more accurate and reproducible quantification.[4] |
Delving Deeper: Key Performance Differences
Metabolic Stability: The Decisive Factor
The most significant difference between L-Methionine-¹³C,d₅ and L-Methionine-d₃ lies in the metabolic fate of their isotopic labels. L-Methionine serves as the precursor for S-adenosylmethionine (SAM), the cell's primary methyl group donor for a vast array of methylation reactions, including the methylation of proteins (e.g., histones) and DNA.
-
L-Methionine-d₃: The three deuterium atoms are located on the methyl group. In the cell, this "heavy" methyl group is transferred via SAM to other molecules. This makes L-Methionine-d₃ an excellent tool for "Heavy Methyl SILAC," a specialized technique to study the dynamics of protein methylation.[1][2][3][7] However, for general quantitative proteomics where the goal is to measure the abundance of the protein itself, this label transfer is a significant drawback as it can lead to the appearance of the heavy label on other molecules, complicating the mass spectra and leading to inaccurate protein quantification.
-
L-Methionine-¹³C,d₅: The five carbon atoms are replaced with ¹³C, and five hydrogen atoms on the carbon backbone are replaced with deuterium. These labels are integral to the amino acid's structure and are stably incorporated into the polypeptide chain during protein synthesis. They do not participate in metabolic transfer reactions in the same way the methyl group does. This ensures that the mass shift observed in the mass spectrometer is solely due to the presence of the labeled methionine within the protein, providing a reliable measure of protein abundance.
Chromatographic Isotope Effect: A Subtle but Important Consideration
In liquid chromatography-mass spectrometry (LC-MS) based proteomics, it is crucial that the "light" and "heavy" forms of a peptide co-elute from the chromatography column. This ensures that they are analyzed by the mass spectrometer at the same time and under the same conditions, which is essential for accurate quantification.
Deuterated compounds, such as those labeled with L-Methionine-d₃, can sometimes elute slightly earlier from the reverse-phase chromatography columns commonly used in proteomics.[4][5][6] This "chromatographic isotope effect" can lead to the light and heavy peptides being detected at slightly different times, potentially exposing them to different matrix effects and ionization efficiencies, which can introduce variability and inaccuracy into the quantification.
L-Methionine-¹³C,d₅, with its heavier isotopes distributed across the carbon backbone, is less prone to this chromatographic shift, leading to better co-elution and more reliable quantification.
Experimental Protocol: SILAC using L-Methionine
This protocol provides a general framework for a SILAC experiment using L-Methionine for quantitative proteomics.
1. Cell Culture and Labeling:
-
Media Preparation: Prepare SILAC-specific cell culture medium that lacks L-Methionine. Supplement one batch of medium with "light" L-Methionine and another with the chosen "heavy" L-Methionine (either L-Methionine-¹³C,d₅ or L-Methionine-d₃, depending on the experimental goal). The concentration of the labeled amino acid should be the same as the normal amino acid in standard media. It is also crucial to use dialyzed fetal bovine serum to avoid the introduction of unlabeled amino acids.
-
Cell Adaptation: Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium.
-
Incorporation Check: To ensure complete incorporation of the labeled amino acid, cells should be cultured for at least five to six cell doublings.[8] The incorporation efficiency should be checked by mass spectrometry before proceeding with the main experiment. An incorporation efficiency of >97% is desirable.[9]
2. Experimental Treatment:
-
Once complete labeling is confirmed, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control).
3. Sample Preparation:
-
Cell Lysis: Harvest and lyse the cells from both populations separately using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Mixing: Mix equal amounts of protein from the "light" and "heavy" cell lysates.
-
Protein Digestion: Digest the mixed protein sample into peptides using an enzyme such as trypsin.
4. LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic label.
5. Data Analysis:
-
Use specialized software to identify and quantify the peptide pairs. The ratio of the intensity of the "heavy" peptide to the "light" peptide provides the relative abundance of the protein in the two experimental conditions.
Visualizing the Concepts
To better illustrate the workflows and metabolic pathways discussed, the following diagrams were generated using Graphviz.
Conclusion and Recommendation
For general-purpose quantitative proteomics using SILAC, L-Methionine-¹³C,d₅ is the superior choice . Its key advantages include:
-
High Label Stability: The isotopic labels are stably incorporated into the protein backbone and are not subject to metabolic transfer.
-
Minimal Chromatographic Isotope Effect: Co-elution with the unlabeled counterpart ensures accurate and reproducible quantification.
-
Clear Mass Shift: Provides a distinct mass difference for unambiguous identification and quantification.
L-Methionine-d₃ , while a powerful tool for the specialized application of "Heavy Methyl SILAC" to study protein methylation dynamics, is not recommended for general proteome quantification due to the metabolic instability of the deuterium label on the methyl group and the potential for chromatographic shifts.
Researchers should carefully consider their experimental goals when selecting an isotopically labeled methionine. For robust and reliable quantification of protein abundance, the stability of the label is paramount, making L-Methionine-¹³C,d₅ the recommended reagent.
References
- 1. Heavy methyl-SILAC labeling coupled with liquid chromatography and high-resolution mass spectrometry to study the dynamics of site -specific histone methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. proteome.gs.washington.edu [proteome.gs.washington.edu]
- 3. Large Scale Mass Spectrometry-based Identifications of Enzyme-mediated Protein Methylation Are Subject to High False Discovery Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Heavy methyl-SILAC labeling coupled with liquid chromatography and high-resolution mass spectrometry to study the dynamics of site-specific histone methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to L-Methionine-¹³C,d₅ and Other Labeled Amino Acids for Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for accurate mass spectrometry (MS)-based quantitative proteomics.[1] The choice of the isotopically labeled amino acid is critical to the success of a SILAC experiment, influencing labeling efficiency, quantification accuracy, and the breadth of proteome coverage. This guide provides an objective comparison of L-Methionine-¹³C,d₅ with other commonly used labeled amino acids, supported by established principles and data from the scientific literature.
Principles of SILAC and the Role of Labeled Amino Acids
SILAC involves replacing a standard essential amino acid in the cell culture medium with its "heavy" isotopic counterpart.[2] As cells grow and divide, they incorporate this heavy amino acid into their newly synthesized proteins.[3] By comparing the proteomes of cells grown in "light" (natural abundance) and "heavy" media, researchers can accurately quantify changes in protein abundance.[4] The ideal labeled amino acid should be essential for the cultured cells, be efficiently incorporated into proteins, and provide a distinct mass shift that is easily resolvable by MS.[5]
Comparison of Common SILAC-Labeled Amino Acids
While L-Arginine and L-Lysine are the most frequently used amino acids in SILAC experiments due to the specificity of trypsin, which cleaves at these residues, other amino acids like L-Methionine and L-Leucine also offer unique advantages. The choice often depends on the specific experimental goals and the biological system under investigation.
Below is a comparative summary of L-Methionine-¹³C,d₅ and other commonly used labeled amino acids.
Table 1: Comparison of Physical and Chemical Properties of Common Labeled Amino Acids
| Labeled Amino Acid | Molecular Formula | Isotopic Purity (%) | Mass Shift (Da) | Notes |
| L-Methionine-¹³C,d₅ | ¹³C₅H₆²H₅NO₂S | >98 | +6.0201 | Combined ¹³C and deuterium (B1214612) labeling provides a significant mass shift. |
| L-Methionine (methyl-¹³C,d₃) | C₄¹³CH₈²H₃NO₂S | >98 | +4.0125 | A cost-effective option for labeling methionine. |
| L-Methionine-¹³C₅ | ¹³C₅H₁₁NO₂S | >99 | +5.0167 | No potential for chromatographic shifts sometimes associated with deuterium labeling. |
| L-Arginine-¹³C₆ | ¹³C₆H₁₄N₄O₂ | >99 | +6.0201 | Commonly used with trypsin digestion for comprehensive proteome coverage. |
| L-Arginine-¹³C₆,¹⁵N₄ | ¹³C₆H₁₄¹⁵N₄O₂ | >99 | +10.0083 | Provides a larger mass shift, which can be beneficial for resolving complex spectra. |
| L-Lysine-¹³C₆ | ¹³C₆H₁₄N₂O₂ | >99 | +6.0201 | Used in combination with labeled arginine to ensure labeling of all tryptic peptides. |
| L-Lysine-¹³C₆,¹⁵N₂ | ¹³C₆H₁₄¹⁵N₂O₂ | >99 | +8.0142 | Offers a significant mass shift for lysine-containing peptides. |
| L-Leucine-d₃ | C₆H₁₀²H₃NO₂ | >98 | +3.0188 | One of the first amino acids used in SILAC; potential for chromatographic shifts. |
Table 2: Performance Comparison in SILAC Experiments
| Labeled Amino Acid | Typical Incorporation Efficiency | Potential Effects on Cell Viability | Key Advantages | Potential Disadvantages |
| L-Methionine-¹³C,d₅ | High (>95% after 5-6 doublings) | Generally low; high concentrations of methionine can inhibit growth in some cell lines. | Essential amino acid; less frequent than Arg/Lys, leading to simpler spectra for some peptides. | Not all proteins contain methionine. |
| L-Methionine (methyl-¹³C,d₃) | High (>95%) | Generally low. | Cost-effective; useful for "heavy methyl SILAC" to study methylation. | Potential for slight chromatographic shifts due to deuterium. |
| L-Methionine-¹³C₅ | High (>95%) | Generally low. | No chromatographic shift. | Higher cost compared to deuterated forms. |
| L-Arginine-¹³C₆ | High (>97%) | Generally low. | Comprehensive labeling with trypsin digestion. | Potential for metabolic conversion to proline in some cell lines, complicating data analysis. |
| L-Arginine-¹³C₆,¹⁵N₄ | High (>97%) | Generally low. | Large mass shift aids in resolving complex spectra. | Higher cost. |
| L-Lysine-¹³C₆ | High (>97%) | Generally low. | Used with labeled arginine for complete tryptic peptide labeling. | - |
| L-Lysine-¹³C₆,¹⁵N₂ | High (>97%) | Generally low. | Large mass shift. | Higher cost. |
| L-Leucine-d₃ | High (>95%) | Generally low. | - | Can exhibit chromatographic separation from the "light" version, which may affect quantification accuracy. |
Experimental Protocols
A generalized protocol for a SILAC experiment using L-Methionine-¹³C,d₅ is provided below. This should be adapted based on the specific cell line and experimental conditions.
Cell Culture and Metabolic Labeling
-
Media Preparation: Prepare SILAC-specific cell culture medium that lacks L-methionine. Supplement this medium with either natural L-methionine ("light") or L-Methionine-¹³C,d₅ ("heavy") at the normal physiological concentration. It is crucial to use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled amino acids.
-
Cell Adaptation: Culture two populations of cells in parallel, one in the "light" medium and the other in the "heavy" medium.
-
Passaging: Passage the cells for at least five to six doublings to ensure near-complete incorporation (>95%) of the labeled amino acid into the proteome. The number of passages required will depend on the cell line's doubling time.
-
Incorporation Check (Optional but Recommended): After several passages, harvest a small number of cells from the "heavy" culture. Extract proteins, digest them with trypsin, and analyze by mass spectrometry to confirm the incorporation efficiency of L-Methionine-¹³C,d₅.
Sample Preparation and Mass Spectrometry
-
Experimental Treatment: Apply the desired experimental conditions (e.g., drug treatment vs. control) to the "light" and "heavy" cell populations.
-
Cell Harvesting and Lysis: Harvest the cells from both populations and lyse them using a suitable lysis buffer.
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" samples.
-
Protein Digestion: Digest the mixed protein sample into peptides using an appropriate protease (e.g., trypsin).
-
Peptide Fractionation and Desalting: Fractionate the peptide mixture (e.g., by strong cation exchange chromatography) and desalt the fractions using a C18 column.
-
LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of "light" and "heavy" peptide pairs.
Visualizing Key Concepts and Workflows
The following diagrams, generated using the DOT language, illustrate important aspects of SILAC and the use of labeled amino acids.
Caption: A generalized workflow for a SILAC experiment.
Caption: Metabolic fate of labeled methionine in the cell.
References
- 1. Using SILAC to Develop Quantitative Data-Independent Acquisition (DIA) Proteomic Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) | Springer Nature Experiments [experiments.springernature.com]
- 4. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
A Researcher's Guide to the Cross-Validation of Quantitative Proteomics Data with Orthogonal Methods
Orthogonal validation involves the use of independent and dissimilar methods to confirm experimental results, thereby increasing confidence in the data. In the context of proteomics, this typically means verifying the quantitative changes in protein abundance observed in a discovery-based mass spectrometry experiment (e.g., TMT, iTRAQ, Label-Free Quantification) with a targeted, antibody-based method.
Comparing the Titans: A Head-to-Head of Orthogonal Validation Methods
The most commonly employed orthogonal methods for validating quantitative proteomics data include Western blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Immunohistochemistry (IHC). Each technique offers a unique set of advantages and limitations in terms of throughput, sensitivity, and the type of information it provides.
| Feature | Mass Spectrometry (e.g., PRM/SRM) | Western Blotting | ELISA (Sandwich) | Immunohistochemistry (IHC) |
| Principle | Targeted quantification of specific peptide ions and their fragments. | Immunoassay using specific antibodies to detect proteins separated by size. | Immobilization and detection of an antigen between two specific antibodies. | In situ detection of proteins in tissue sections using specific antibodies. |
| Throughput | High-throughput and multiplexable. | Low throughput, typically analyzing a few proteins at a time. | Medium-to-high throughput for sample processing. | Low to medium throughput, can be automated. |
| Quantification | Absolute or relative, highly precise. | Semi-quantitative, can be challenging to obtain accurate quantification. | Highly sensitive and quantitative. | Semi-quantitative, subject to interpretation. |
| Sensitivity | Attomole to femtomole range. | Picogram to nanogram range, antibody-dependent. | High sensitivity. | Can be highly sensitive depending on the antibody and detection method. |
| Dynamic Range | 4-5 orders of magnitude. | 1-2 orders of magnitude. | 2-3 orders of magnitude with optimization. | Limited dynamic range. |
| Specificity | High specificity based on mass-to-charge ratio and fragmentation pattern. | Dependent on antibody specificity, off-target binding can be an issue. | High specificity due to the use of two antibodies. | Dependent on antibody specificity, background staining can be a concern. |
| Sample Input | Can be performed with low sample input. | Requires a larger amount of sample. | Requires a larger amount of sample input. | Requires tissue sections. |
| Information Provided | Precise quantification of target proteins and their modifications. | Protein size and relative abundance. | Concentration of a single protein in a sample. | Protein localization and expression patterns within a tissue context. |
Experimental Workflow and Signaling Pathway Analysis
A typical workflow for the cross-validation of quantitative proteomics data begins with a discovery-based mass spectrometry experiment to identify differentially expressed proteins. Selected candidates are then subjected to validation by one or more orthogonal methods.
Caption: A generalized workflow for the cross-validation of quantitative proteomics data.
Signaling pathways are frequently the subject of quantitative proteomics studies. Orthogonal validation is crucial for confirming the observed changes in key pathway components. For example, the PI3K-Akt signaling pathway, which is central to cell growth and survival, is often investigated.
Caption: A simplified diagram of the PI3K-Akt signaling pathway.
Detailed Experimental Protocols
Western Blotting Protocol for Phosphorylated Proteins
This protocol outlines the key steps for validating changes in protein phosphorylation identified through mass spectrometry.
-
Sample Preparation:
-
Lyse cells or tissues in a buffer containing phosphatase and protease inhibitors (e.g., RIPA buffer supplemented with sodium fluoride, sodium orthovanadate, and a protease inhibitor cocktail).
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Denature protein lysates by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-
-
A Researcher's Guide to Isotopic Purity Assessment of L-Methionine-13C,d5
For researchers engaged in metabolic studies, proteomics, and drug development, the isotopic purity of stable isotope-labeled compounds is of paramount importance for generating accurate and reliable data. L-Methionine, an essential amino acid, plays a critical role in numerous metabolic pathways, making its isotopically labeled forms invaluable tracers. This guide provides a comprehensive comparison of L-Methionine-13C,d5 with other commercially available stable isotope-labeled L-Methionine alternatives, focusing on the assessment of their isotopic purity.
Comparison of L-Methionine Stable Isotope Analogs
The choice of an appropriate stable isotope-labeled L-Methionine depends on the specific experimental needs, including the desired mass shift, the metabolic pathway under investigation, and the analytical technique employed. Below is a comparison of this compound and other common alternatives based on commercially available data.
| Product | Labeling | Isotopic Purity (%) | Chemical Purity (%) |
| This compound | 1-13C; 2,3,3,4-d5 | 99 atom % 13C; 98 atom % D | >98 |
| L-Methionine-13C5 | Uniformly 13C-labeled | ≥99 atom % 13C | ≥98 |
| L-Methionine-13C5,15N | Uniformly 13C and 15N-labeled | 99 atom % 13C; 99 atom % 15N | >98 |
| L-Methionine-(methyl-d3) | Methyl group deuterated | 98 atom % D | >98 |
| L-Methionine-(2,3,3,4,4-d5) | Side-chain deuterated | 98 atom % D | >98 |
Table 1: Comparison of Commercially Available Stable Isotope-Labeled L-Methionine Analogs. Isotopic and chemical purity values are based on representative data from various suppliers. Researchers should always refer to the certificate of analysis for lot-specific data.
Analytical Techniques for Isotopic Purity Assessment
The two primary analytical techniques for determining the isotopic purity of labeled compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful non-destructive technique that provides detailed structural information and can directly quantify the abundance of isotopes like 13C and Deuterium (B1214612) (2H) at specific atomic positions. Both 1H and 13C NMR can be employed to assess isotopic enrichment. For deuterated compounds, 1H NMR can be used to determine the degree of deuteration by observing the disappearance or reduction of proton signals at the labeled positions. Similarly, 13C NMR can directly quantify the enrichment of 13C at specific carbon atoms.
-
Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio (m/z), making it a highly sensitive method for determining the isotopic distribution within a molecule. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used for the analysis of amino acids. By analyzing the mass spectrum of the labeled compound, the relative abundances of different isotopologues (molecules that differ only in their isotopic composition) can be determined, providing a measure of isotopic enrichment.
Experimental Protocols
Below are generalized protocols for the assessment of isotopic purity of this compound using NMR and GC-MS. These should be adapted and optimized for specific instrumentation and experimental goals.
Isotopic Purity Assessment by 1H and 13C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh a sufficient amount of the this compound sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., D2O or DMSO-d6) to a final concentration appropriate for NMR analysis (typically 1-10 mg/mL).
-
Add a known amount of an internal standard with a distinct NMR signal if quantitative analysis (qNMR) is desired.
-
-
1H NMR Acquisition:
-
Acquire a quantitative 1H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration.
-
Observe the signals corresponding to the protons at positions 2, 3, and 4. The reduction in the integral of these signals compared to a non-deuterated standard is indicative of the degree of deuteration. The methyl proton signal should remain unaffected.
-
-
13C NMR Acquisition:
-
Acquire a quantitative 13C NMR spectrum with proton decoupling.
-
Identify the signal corresponding to the C1 carbon. The enhanced intensity of this signal compared to the natural abundance 13C signals of the other carbons (C2, C3, C4, and the methyl carbon) allows for the calculation of 13C enrichment at this position.
-
-
Data Analysis:
-
Process the NMR spectra using appropriate software.
-
For 1H NMR, calculate the deuterium enrichment by comparing the integral of the signals at the deuterated positions to the integral of a non-labeled internal standard or the non-deuterated methyl proton signal.
-
For 13C NMR, calculate the 13C enrichment by comparing the integral of the enriched C1 signal to the integrals of the natural abundance signals of the other carbon atoms, taking into account the natural 1.1% abundance of 13C.
-
Isotopic Purity Assessment by GC-MS
-
Derivatization: Amino acids are not volatile and require derivatization prior to GC-MS analysis. A common method is silylation (e.g., with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) or esterification followed by acylation.
-
Dry the this compound sample completely under a stream of nitrogen.
-
Add the derivatization reagent and a suitable solvent (e.g., acetonitrile).
-
Heat the sample at a specific temperature for a defined time to ensure complete derivatization (e.g., 70°C for 30 minutes).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms) to separate the derivatized L-Methionine from any impurities.
-
Set the mass spectrometer to scan a mass range that includes the molecular ion and relevant fragment ions of the derivatized L-Methionine. Electron ionization (EI) is a common ionization technique.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the derivatized this compound.
-
Extract the mass spectrum for this peak.
-
Analyze the isotopic cluster of the molecular ion or a characteristic fragment ion. The distribution of the isotopologue peaks (M, M+1, M+2, etc.) will reveal the isotopic enrichment.
-
Software can be used to deconvolute the isotopic pattern and calculate the percentage of each isotopologue, from which the overall isotopic purity can be determined.
-
Visualizing L-Methionine's Role: Metabolic Pathways and Experimental Workflow
To provide context for the application of this compound, the following diagrams illustrate its central role in metabolism and a general workflow for its use in tracer studies.
Caption: Key metabolic pathways involving L-Methionine.
The diagram above illustrates the central role of L-Methionine in the Methionine Cycle and the Transsulfuration Pathway, leading to the synthesis of critical molecules for methylation, redox balance, and cell growth.
Caption: General workflow for a stable isotope tracer experiment.
This workflow outlines the key steps in a typical metabolic study using this compound, from sample preparation and labeling to data analysis and interpretation of metabolic fluxes.
A Researcher's Guide to Mass Spectrometers for SILAC-Based Proteomics
For researchers, scientists, and drug development professionals venturing into quantitative proteomics, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) has become a cornerstone for accurate and reliable protein quantification. This powerful technique, which relies on the metabolic incorporation of isotopically labeled amino acids into proteins, allows for the precise measurement of changes in protein abundance across different cell populations. However, the accuracy and depth of a SILAC experiment are fundamentally dependent on the capabilities of the mass spectrometer used for analysis. This guide provides an objective comparison of the performance of different mass spectrometer platforms for SILAC-based proteomics, supported by experimental data, to aid in the selection of the most suitable instrument for your research needs.
Performance Comparison of Mass Spectrometers for SILAC
The choice of a mass spectrometer significantly impacts several key performance metrics in a SILAC experiment, including the number of protein identifications, the accuracy and precision of quantification, and the dynamic range of detection. The two most prominent types of high-resolution mass analyzers used for proteomics are the Orbitrap and the Time-of-Flight (TOF).
Orbitrap-based mass spectrometers, such as the Thermo Scientific Q Exactive and Orbitrap Exploris series, are renowned for their high resolution and mass accuracy. TOF-based instruments, including the SCIEX TripleTOF and Bruker timsTOF series, offer fast acquisition speeds and high sensitivity. The following tables summarize the performance of various models based on available data.
| Performance Metric | Thermo Scientific Q Exactive HF | Thermo Scientific Q Exactive Plus | SCIEX TripleTOF 5600+ | General TOF (newer models) |
| Protein Identifications | >40% more than Q Exactive Plus | Baseline | Similar to or slightly better than Q Exactive | High, with fast acquisition enabling deep proteome coverage |
| Peptide Identifications | >40% more than Q Exactive Plus | Baseline | - | High |
| Quantification Precision | Better than Q Exactive Plus | Good | Good | Good, with stable mass accuracy |
| Key Strengths | High resolution, fast scan speed | Robust, reliable performance | High sensitivity, fast acquisition | Very fast acquisition speeds, ion mobility separation (timsTOF) |
| References | [1] | [1] | [2] | [3][4] |
Table 1: Comparison of Orbitrap and TOF Mass Spectrometers for SILAC Proteomics. This table provides a summary of key performance metrics for different mass spectrometer models based on published data and user reports. Direct head-to-head comparisons of the latest models are limited.
| Instrument Comparison | Key Findings | Reference |
| Q Exactive HF vs. Q Exactive Plus | The Q Exactive HF identified over 40% more proteins and peptides and provided better quantification precision compared to the Q Exactive Plus in a SILAC experiment. | [1] |
| Q Exactive vs. TripleTOF 5600 | The Q Exactive identified nearly twice as many proteins and unique peptides from a yeast digest at low sample loads compared to the TripleTOF 5600. The Q Exactive also demonstrated a larger dynamic range for precursor intensity. | [5] |
| User comparison: Q Exactive vs. SCIEX 5600+ | A user reported "very similar (actually slightly better) SILAC data" from a SCIEX 5600+ compared to a Q Exactive under comparable conditions. | [2] |
Table 2: Summary of Direct Performance Comparisons. This table highlights the results of studies and reports that directly compared the performance of different mass spectrometers for proteomics, including SILAC analysis.
Experimental Protocols
A successful SILAC experiment relies on a meticulously executed protocol. Below is a detailed methodology for a typical SILAC experiment, from cell culture to mass spectrometry analysis.
Cell Culture and Isotope Labeling
-
Media Preparation: Prepare SILAC-compatible cell culture medium (e.g., DMEM or RPMI 1640) lacking the amino acids to be used for labeling (typically L-lysine and L-arginine). Supplement the medium with dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids.
-
Labeling: Culture two populations of cells in parallel.
-
"Light" population: Grow in medium supplemented with normal ("light") L-lysine and L-arginine.
-
"Heavy" population: Grow in medium supplemented with stable isotope-labeled ("heavy") L-lysine (e.g., 13C6-Lysine) and L-arginine (e.g., 13C6, 15N4-Arginine).
-
-
Incorporation Check: Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five to six cell divisions in the heavy medium. Verify incorporation efficiency (>97%) by analyzing a small protein extract from the heavy-labeled cells by mass spectrometry.
-
Experimental Treatment: Once complete labeling is confirmed, apply the experimental treatment to one of the cell populations (e.g., drug treatment, growth factor stimulation). The other population serves as the control.
Sample Preparation
-
Cell Lysis: Harvest and wash the "light" and "heavy" cell populations separately with ice-cold PBS. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates from both populations using a standard protein assay (e.g., BCA assay).
-
Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates. This step is crucial as it minimizes experimental variability from downstream processing.
-
Protein Digestion:
-
In-solution digestion: Reduce the disulfide bonds in the combined protein lysate with dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with iodoacetamide (B48618) (IAA). Digest the proteins into peptides overnight using a sequence-specific protease, typically trypsin.
-
In-gel digestion: Alternatively, separate the combined protein lysate by SDS-PAGE. Excise the gel bands, and perform in-gel reduction, alkylation, and tryptic digestion.
-
-
Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and other contaminants that can interfere with mass spectrometry analysis.
Mass Spectrometry Analysis
-
LC-MS/MS: Analyze the cleaned peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are first separated by reverse-phase chromatography based on their hydrophobicity and then introduced into the mass spectrometer.
-
Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode. The instrument performs a full scan to detect the peptide precursor ions, followed by fragmentation of the most intense ions to generate tandem mass spectra (MS/MS) for peptide identification.
-
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to analyze the raw mass spectrometry data. The software identifies peptides by matching the experimental MS/MS spectra to a protein sequence database and quantifies the relative abundance of proteins by calculating the ratio of the signal intensities of the heavy and light peptide pairs.
Visualizing SILAC Workflows and Signaling Pathways
To better illustrate the experimental process and the biological context of SILAC studies, diagrams of the workflow and a relevant signaling pathway are provided below.
References
L-Methionine vs. DL-Methionine in Cell Culture: A Comparative Guide to Bioavailability
For researchers in cell culture, selecting the appropriate reagents is paramount to the accuracy and reproducibility of experimental outcomes. Methionine, an essential amino acid, is a critical component of cell culture media, playing a central role in protein synthesis, methylation, and cellular metabolism. Commercially, methionine is available as the pure L-enantiomer (L-Methionine) or as a racemic mixture of D- and L-enantiomers (DL-Methionine). This guide provides an objective comparison of the bioavailability of L-Methionine and DL-Methionine in cell culture, supported by experimental data, to aid researchers in making informed decisions for their specific applications.
Executive Summary
L-Methionine is the biologically active isomer directly utilized by cells for protein synthesis and other metabolic functions. In contrast, the D-isomer in DL-Methionine must first be converted to L-Methionine through a two-step enzymatic process. While this conversion is efficient in many cell types, it introduces an additional metabolic step that can influence bioavailability and experimental outcomes. For most cell culture applications, L-Methionine is the preferred source due to its direct biological activity. However, DL-Methionine can be a cost-effective alternative in some contexts, provided the cell line has a robust capacity to convert the D-isomer.
Comparative Bioavailability: A Data-Driven Overview
The primary difference in the bioavailability of L-Methionine and DL-Methionine in cell culture lies in the cellular uptake and metabolic conversion of the D-enantiomer.
Cellular Uptake
Studies using radiolabeled methionine have shown that both L- and D-isomers are transported into cells, albeit with different efficiencies and via different transport systems. For instance, in human glioma cell lines, D-methionine was shown to be transported by both system L and system Alanine-Serine-Cysteine (ASC) transporters, while L-methionine was primarily transported by system L. This can lead to differences in accumulation, with some studies showing higher intracellular concentrations of the D-isomer at early time points.
| Cell Line | Methionine Form | Key Findings |
| High-grade human glioma cells | ³H-L-Methionine vs. ³H-D-Methionine | Accumulation of ³H-D-MET was higher than ³H-L-MET at all incubation times, attributed to transport by both system L and ASC. |
| Low-grade human glioma cells | ³H-L-Methionine vs. ³H-D-Methionine | ³H-D-MET accumulated at higher levels than ³H-L-MET at early incubation times. |
Protein Synthesis
Only L-Methionine is directly incorporated into nascent polypeptide chains during protein synthesis. The D-isomer from DL-Methionine must be converted to L-Methionine before it can be utilized for this fundamental process. While direct comparative studies on protein synthesis rates in a variety of cell lines are limited, the necessity of the conversion step for the D-isomer implies a potential delay or reduced efficiency compared to the direct availability of L-Methionine.
Cell Proliferation and Viability
The effect of methionine on cell proliferation is a critical consideration. Studies have shown that L-Methionine can influence cell cycle progression and viability, particularly in cancer cell lines.
| Cell Line | Methionine Form | Concentration | Effect on Proliferation |
| Pancreatic cancer cells (BXPC-3) | L-Methionine | 5 mg/ml | 31-32% reduction in growth after 7 days. |
| Pancreatic cancer cells (HPAC) | L-Methionine | 5 mg/ml | 35% reduction in growth after 7 days. |
| Avian myoblasts | L-Methionine vs. DL-Methionine | Not specified | No significant difference in proliferation compared to a positive control with L-methionine. |
Metabolic Pathways and Signaling
The metabolic fate of L- and D-methionine is a key differentiator. L-methionine is directly integrated into the methionine cycle, which is crucial for the generation of S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, and proteins.[1][2] Methionine metabolism is also linked to cellular redox balance through the transsulfuration pathway, which produces cysteine for glutathione (B108866) synthesis.[1][2]
The D-isomer of methionine, present in DL-methionine, undergoes a two-step enzymatic conversion to L-methionine.[3][4] This process is primarily carried out by D-amino acid oxidase (DAAO) and a transaminase.[3][4]
Figure 1. Cellular uptake and metabolic pathways of L- and DL-Methionine.
Experimental Protocols
Radiolabeled Methionine Uptake Assay
This protocol is used to quantify and compare the rate of uptake of L- and D-methionine into cultured cells.
-
Materials:
-
Cultured cells of interest
-
Complete culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer
-
Radiolabeled [³H]-L-Methionine and [³H]-D-Methionine
-
Unlabeled L- and D-Methionine
-
Scintillation vials and scintillation fluid
-
Scintillation counter
-
-
Procedure:
-
Seed cells in 24-well plates and grow to desired confluency.
-
Wash cells twice with pre-warmed HBSS.
-
Add HBSS containing a known concentration of [³H]-L-Methionine or [³H]-D-Methionine to the wells. For competition assays, include a molar excess of unlabeled methionine.
-
Incubate for various time points (e.g., 1, 5, 15, 30, and 60 minutes) at 37°C.
-
To stop the uptake, aspirate the radioactive medium and wash the cells three times with ice-cold HBSS.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Determine the protein concentration of the lysate to normalize the uptake data.
-
Protein Synthesis Assay using [³⁵S]-Methionine Incorporation
This method measures the rate of new protein synthesis by quantifying the incorporation of radiolabeled methionine.[5][6][7]
-
Materials:
-
Cultured cells
-
Methionine-free culture medium
-
[³⁵S]-L-Methionine
-
Trichloroacetic acid (TCA)
-
Lysis buffer
-
Scintillation counter
-
-
Procedure:
-
Culture cells to the desired density.
-
Wash cells with phosphate-buffered saline (PBS) and then incubate in methionine-free medium for 30-60 minutes to deplete intracellular methionine pools.
-
Add methionine-free medium containing [³⁵S]-L-Methionine to the cells and incubate for a defined period (e.g., 30 minutes).
-
Aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Lyse the cells and precipitate the proteins using ice-cold 10% TCA.
-
Wash the protein pellet with ethanol to remove unincorporated [³⁵S]-Methionine.
-
Solubilize the protein pellet and measure the radioactivity using a scintillation counter.
-
Normalize the counts to the total protein content.
-
Figure 2. Experimental workflow for measuring protein synthesis via [³⁵S]-Methionine incorporation.
Conclusion and Recommendations
The choice between L-Methionine and DL-Methionine for cell culture depends on the specific requirements of the experiment and the cell type being used.
-
For most standard cell culture applications, L-Methionine is the recommended choice. Its direct bioavailability ensures that it is readily available for protein synthesis and other critical metabolic pathways without the need for enzymatic conversion. This is particularly important for experiments sensitive to metabolic fluctuations or when using cell lines with potentially low D-amino acid oxidase activity.
-
DL-Methionine may be considered as a more economical option for large-scale cell culture or in applications where the metabolic conversion of the D-isomer is not a critical variable. However, it is advisable to validate its use for a specific cell line to ensure that the conversion capacity is sufficient to support optimal growth and function.
For researchers in drug development and those studying cellular metabolism and signaling, the use of L-Methionine provides a more defined and controlled experimental system, minimizing potential confounding factors related to the metabolism of the D-enantiomer.
References
- 1. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. img.wattagnet.com [img.wattagnet.com]
- 4. thepoultrysite.com [thepoultrysite.com]
- 5. neb.com [neb.com]
- 6. Pulse-Chase Labeling of Protein Antigens with [35S]Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
A Guide to Inter-Lab Reproducibility of SILAC Experiments Using L-Methionine-¹³C,d₅
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the expected inter-laboratory reproducibility of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments, with a specific focus on the use of L-Methionine-¹³C,d₅. While a dedicated multi-laboratory study on L-Methionine-¹³C,d₅ SILAC is not publicly available, this guide draws upon general principles of SILAC, data from inter-laboratory studies on quantitative proteomics, and specific considerations for methionine labeling to provide a comprehensive overview of expected performance and best practices.
Understanding SILAC and its Sources of Variability
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique for accurate protein quantification.[1] The method relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. By comparing the mass spectra of "heavy" labeled proteins with their "light" (unlabeled) counterparts, relative protein abundance can be accurately determined.[1] The key advantage of SILAC is that samples are mixed at the cell or protein lysate stage, minimizing downstream experimental variation.[2][3]
However, several factors can contribute to variability in SILAC experiments, particularly in an inter-laboratory setting. These include:
-
Incomplete Labeling: Achieving near-complete incorporation of the heavy amino acid is crucial for accurate quantification. Incomplete labeling can lead to an underestimation of the heavy-to-light ratio.
-
Amino Acid Conversion: Some amino acids can be metabolically converted into other amino acids. For instance, arginine can be converted to proline, which can complicate data analysis if not accounted for.[4]
-
Sample Preparation: Variations in protein extraction, digestion efficiency, and peptide cleanup can introduce variability.
-
Mass Spectrometry Analysis: Differences in instrumentation, acquisition parameters, and instrument calibration can affect the quantitative results.
-
Data Analysis: The choice of software, search parameters, and statistical methods can significantly impact the final protein ratios.
Inter-Laboratory Performance of Quantitative Proteomics
A key finding from these studies is that while the majority of laboratories can identify the spiked-in proteins, the quantitative accuracy and precision can vary significantly. More experienced laboratories tend to produce more accurate results, highlighting the importance of standardized protocols and expertise.
Table 1: Summary of Key Findings from ABRF Inter-Laboratory Studies on Quantitative Proteomics
| Metric | Observation | Implication for SILAC Reproducibility | Reference |
| Protein Identification | High success rate across labs in identifying target proteins in a complex mixture. | Protein identification is generally robust across different laboratories. | |
| Quantitative Accuracy | Reported ratios for spiked-in proteins can have a wide distribution across labs. More experienced labs show better accuracy. | Expect variability in absolute quantification between labs. Standardization and expertise are key to improving accuracy. | |
| Quantitative Precision | Intra-lab precision is often good, but inter-lab precision can be a significant challenge. | Replicate measurements within a single lab are likely to be consistent, but results may differ from those of another lab. | |
| Data Analysis Strategies | A variety of software and workflows are used, contributing to result variability. | The choice of data analysis pipeline is a major source of inter-lab differences. |
Specific Considerations for L-Methionine-¹³C,d₅ SILAC
Methionine is an essential amino acid and is therefore suitable for SILAC experiments. However, it presents a unique challenge due to the susceptibility of its sulfur-containing side chain to oxidation.
Methionine Oxidation: A Key Challenge
Methionine can be oxidized to methionine sulfoxide (B87167) and further to methionine sulfone. This can occur in vivo as a post-translational modification or artificially during sample preparation and analysis. This oxidation introduces a mass shift that can interfere with quantification and needs to be carefully managed.
Best Practices to Mitigate Methionine Oxidation:
-
Minimize Oxidative Stress during Sample Handling: Work quickly and at low temperatures. Avoid exposure to strong oxidizing agents.
-
Use of Antioxidants: Include antioxidants like DTT or TCEP in lysis and digestion buffers.
-
Alkylation of Unoxidized Methionines: A recent method involves the alkylation of unoxidized methionine residues at low pH to prevent their subsequent oxidation during analysis.
-
Account for Oxidation in Data Analysis: Include methionine oxidation as a variable modification in the mass spectrometry search parameters to correctly identify and quantify peptides that may have become oxidized.
Experimental Protocols
A generalized experimental workflow for an inter-lab SILAC experiment is outlined below. It is crucial that all participating laboratories adhere to a standardized protocol to minimize variability.
Cell Culture and SILAC Labeling
-
Cell Line: Use a well-characterized and authenticated cell line.
-
SILAC Media: Prepare "light" and "heavy" media using DMEM or RPMI-1640 lacking L-methionine, supplemented with dialyzed fetal bovine serum.
-
Amino Acids:
-
Light Medium: Supplement with natural L-methionine.
-
Heavy Medium: Supplement with L-Methionine-¹³C,d₅.
-
-
Labeling: Culture cells for at least five to six doublings in the respective SILAC media to ensure >97% incorporation of the labeled amino acid.
-
Verification of Labeling Efficiency: Before starting the experiment, confirm the labeling efficiency by mass spectrometry analysis of a small aliquot of protein extract from the "heavy" labeled cells.
Experimental Treatment and Sample Harvesting
-
Apply the experimental conditions (e.g., drug treatment) to the "heavy" labeled cells and the control conditions to the "light" labeled cells.
-
Harvest cells by scraping or trypsinization, wash with PBS, and pellet by centrifugation.
Protein Extraction and Quantification
-
Lyse cell pellets in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors, and an antioxidant.
-
Determine the protein concentration of the "light" and "heavy" lysates using a BCA assay.
Sample Mixing and Protein Digestion
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Perform in-solution or in-gel digestion of the mixed protein sample using trypsin or another suitable protease.
Mass Spectrometry and Data Analysis
-
Analyze the resulting peptide mixture by LC-MS/MS on a high-resolution mass spectrometer.
-
Perform database searching using a software package such as MaxQuant, Proteome Discoverer, or Spectronaut.
-
Crucial Search Parameters:
-
Specify L-Methionine-¹³C,d₅ as a variable modification.
-
Include methionine oxidation as a variable modification.
-
-
Normalize and statistically analyze the protein ratios.
Visualizing the Workflow and Sources of Variability
The following diagrams, generated using the DOT language for Graphviz, illustrate the SILAC experimental workflow and the key sources of inter-laboratory variability.
Caption: A generalized workflow for a SILAC experiment.
References
A Comparative Guide to Quantitative Standards for L-Methionine in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of quantitative standards for the analysis of L-Methionine by mass spectrometry, with a focus on the performance of L-Methionine-¹³C,d₅. The selection of an appropriate internal standard is critical for achieving accurate and precise quantification of analytes in complex biological matrices. This document offers a comprehensive overview of available standards, their performance characteristics based on experimental data, and detailed protocols to aid in method development and validation.
Superiority of Stable Isotope Labeled Internal Standards
In quantitative mass spectrometry, the use of a stable isotope-labeled (SIL) internal standard is the gold standard for correcting analytical variability. An ideal SIL internal standard co-elutes with the analyte and experiences identical ionization efficiency, leading to accurate compensation for matrix effects and variations in sample preparation and instrument response.
Comparison of L-Methionine Internal Standards
While several stable isotope-labeled versions of L-Methionine are available, they are not all created equal. The choice between a deuterium-labeled and a carbon-13 and deuterium-labeled standard can significantly impact assay performance.
Table 1: Commercially Available L-Methionine Internal Standards
| Internal Standard | Supplier Examples | Isotopic Labeling |
| L-Methionine-¹³C,d₅ | MedchemExpress, Cambridge Isotope Laboratories, Sigma-Aldrich | Carbon-13 and Deuterium |
| L-Methionine-d₃ | MedchemExpress, Cayman Chemical | Deuterium |
| L-Methionine-¹³C,d₃ | MedchemExpress | Carbon-13 and Deuterium |
Table 2: Performance Characteristics of L-Methionine Internal Standards in LC-MS/MS
| Parameter | L-Methionine-¹³C,d₅ (Expected Performance) | L-Methionine-d₃ (Reported Performance for Deuterated Analogs) | Key Considerations & Recommendations |
| Chromatographic Co-elution | Excellent co-elution with unlabeled L-Methionine. | Potential for slight retention time shift ("isotope effect"). | ¹³C labeling has a minimal impact on polarity and hydrophobicity, ensuring near-perfect co-elution. Deuterium labeling can alter these properties, leading to chromatographic separation from the analyte and potentially different matrix effects. L-Methionine-¹³C,d₅ is the preferred choice for optimal accuracy. |
| Isotopic Stability | High stability with no risk of back-exchange. | Potential for deuterium-hydrogen exchange, especially in certain solvents or under specific pH conditions. | The carbon-13 label is exceptionally stable. Deuterium labels can be prone to exchange, which would compromise the integrity of the internal standard and the accuracy of quantification. |
| Linearity (r²) | Expected to be ≥0.99 | ≥0.99 | Both types of standards can be used to establish linear calibration curves over a wide dynamic range. |
| Accuracy (% Bias) | Expected to be within ±15% (typically <5%) | Within ±15% | While both can achieve acceptable accuracy, the superior co-elution of ¹³C-labeled standards generally leads to better precision and accuracy, especially in complex matrices. |
| Precision (% RSD) | Expected to be <15% (typically <10%) | <15% | The reduced variability from co-elution with ¹³C-labeled standards often results in improved precision. |
| Limit of Quantification (LOQ) | Method-dependent, but generally low due to high signal-to-noise. | Method-dependent. | A well-optimized method with either standard can achieve low limits of quantification. |
Experimental Protocol: Quantification of L-Methionine in Human Plasma using LC-MS/MS with L-Methionine-¹³C,d₅ Internal Standard
This protocol provides a general framework for the quantitative analysis of L-Methionine in human plasma. Optimization of specific parameters may be required for different instrumentation and matrices.
1. Materials and Reagents
-
L-Methionine analytical standard
-
L-Methionine-¹³C,d₅ internal standard
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid
-
Human plasma (K₂EDTA)
-
Protein precipitation solvent (e.g., methanol (B129727) or acetonitrile)
2. Preparation of Stock and Working Solutions
-
L-Methionine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Methionine in a suitable solvent (e.g., 0.1% formic acid in water).
-
L-Methionine-¹³C,d₅ Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Methionine-¹³C,d₅ in a suitable solvent.
-
Working Standard Solutions: Serially dilute the L-Methionine stock solution with a surrogate matrix (e.g., stripped plasma or 5% BSA in PBS) to prepare calibration standards at concentrations ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Internal Standard Working Solution: Dilute the L-Methionine-¹³C,d₅ stock solution to a fixed concentration (e.g., 100 ng/mL) in the protein precipitation solvent.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma samples, calibration standards, and quality control (QC) samples into microcentrifuge tubes.
-
Add 200 µL of the internal standard working solution to each tube.
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
4. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to achieve good separation of L-Methionine from other matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
L-Methionine: Monitor the appropriate precursor to product ion transition (e.g., m/z 150.1 → 104.1).
-
L-Methionine-¹³C,d₅: Monitor the appropriate precursor to product ion transition (e.g., m/z 156.1 → 109.1).
-
Note: MRM transitions should be optimized for the specific instrument used.
-
5. Data Analysis and Quantification
-
Integrate the peak areas for both L-Methionine and L-Methionine-¹³C,d₅.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of L-Methionine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the principle of using a stable isotope-labeled internal standard.
Caption: Experimental workflow for L-Methionine quantification.
Safety Operating Guide
Proper Disposal of L-Methionine-13C,d5: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of L-Methionine-13C,d5, a non-radioactive, isotopically labeled amino acid. While L-Methionine itself is not classified as a hazardous substance, adherence to established disposal protocols for chemical waste is mandatory.
Immediate Safety and Handling
Before disposal, it is crucial to handle this compound with the appropriate safety measures. This ensures minimal exposure and risk to laboratory personnel.
Personal Protective Equipment (PPE) and Handling:
| Precaution | Specification |
| Eye Protection | Wear safety glasses with side shields or goggles. |
| Hand Protection | Use chemically resistant gloves. |
| Skin and Body | Wear a lab coat and appropriate clothing to prevent skin exposure. |
| Ventilation | Handle the compound in a well-ventilated area or a chemical fume hood. |
| General Hygiene | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[1] |
In the event of a spill, prevent further leakage if it is safe to do so. Sweep up the solid material or absorb it with an inert material and place it into a suitable, labeled container for disposal.[1]
Step-by-Step Disposal Procedure
The disposal of this compound, as a non-radioactive, stable isotope-labeled compound, should follow the standard procedures for chemical waste at your institution.[2][] The key principle is to manage it as chemical waste and not as regular trash.
1. Waste Characterization:
-
Identify as Chemical Waste: Although not acutely hazardous, this compound must be disposed of as chemical waste. It should not be poured down the drain or thrown in the regular trash.[1][4]
-
Check for Contamination: If the this compound is mixed with other solvents or hazardous materials, the entire mixture must be characterized based on its most hazardous component.
2. Select the Appropriate Waste Container:
-
Use a container that is compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) or glass container is typically suitable for solid chemical waste.
-
The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[5][6]
3. Proper Labeling:
-
Label the waste container clearly with the words "Hazardous Waste" (a standard requirement in many jurisdictions).[7][8]
-
Clearly identify the contents: "this compound". If it is a mixture, list all components and their approximate percentages.
-
Include the date when the waste was first added to the container.
4. Storage and Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[1][5]
-
Ensure the container is kept closed except when adding waste.
-
Do not mix incompatible waste streams in the same container. For example, keep organic solvents separate from aqueous waste.[5][9]
5. Arrange for Disposal:
-
Consult Local Regulations: The most critical step is to follow your institution's and local authorities' specific guidelines.[1]
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for chemical waste disposal procedures. They will provide guidance on waste pickup schedules, specific labeling requirements, and any necessary documentation.
The following diagram illustrates the workflow for the proper disposal of this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. moravek.com [moravek.com]
- 4. acs.org [acs.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling L-Methionine-¹³C,d₅
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of L-Methionine-¹³C,d₅, ensuring laboratory safety and procedural accuracy.
This document provides immediate and essential safety protocols, operational plans, and disposal guidelines for L-Methionine-¹³C,d₅. As a stable, non-radioactive, isotopically labeled amino acid, it shares the same chemical hazard profile as unlabeled L-Methionine. The primary considerations for safe handling revolve around minimizing exposure to the powder form and preventing contamination of experimental samples.
Personal Protective Equipment (PPE)
When handling L-Methionine-¹³C,d₅, the following personal protective equipment is essential to ensure personal safety and maintain the integrity of your research:
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. Change gloves frequently, especially if they become contaminated.
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: If working in an area with poor ventilation or where dust may be generated, a NIOSH-approved respirator is recommended.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for both safety and the success of your experiments.
-
Preparation:
-
Before handling, ensure the work area is clean and free of contaminants.
-
Have all necessary equipment, including micro-spatulas, weighing paper, and appropriately labeled containers, readily available.
-
Consult the Safety Data Sheet (SDS) for L-Methionine for a comprehensive understanding of its properties.
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting procedures in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of any airborne powder.
-
Use a micro-spatula to handle the solid material. Avoid creating dust.
-
Close the container tightly after use to prevent contamination and absorption of moisture.
-
-
Dissolving the Compound:
-
When preparing solutions, add the solvent to the L-Methionine-¹³C,d₅ slowly to avoid splashing.
-
Consult relevant literature for appropriate solvents and concentrations for your specific application.
-
-
Storage:
-
Store L-Methionine-¹³C,d₅ in a tightly sealed container in a cool, dry place, away from incompatible substances.
-
Disposal Plan
As L-Methionine-¹³C,d₅ is a stable isotope-labeled compound and not radioactive, its disposal is straightforward.[1][]
-
Waste Characterization: The waste is considered non-hazardous chemical waste unless mixed with other hazardous materials.
-
Disposal Method: Dispose of the compound and any contaminated materials (e.g., weighing paper, gloves) in accordance with local, state, and federal regulations for non-hazardous chemical waste.[3] Do not dispose of it down the drain.[3]
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent before being discarded or recycled.
Quantitative Data
While specific occupational exposure limits for L-Methionine have not been established, the following table summarizes its key physical and chemical properties.[3][4]
| Property | Value |
| Molecular Formula | C₅H₁₁NO₂S |
| Molecular Weight | 149.21 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 280-282°C (decomposes)[3] |
| Solubility in Water | 4.80 g/100g H₂O (20°C)[3] |
| pH | 5.6-6.1 (10g/l, H₂O, 20℃) |
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of L-Methionine-¹³C,d₅ from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
